molecular formula C5H9NO2 B3025506 2-Oxazolidinone, 5,5-dimethyl- CAS No. 1121-83-1

2-Oxazolidinone, 5,5-dimethyl-

Cat. No.: B3025506
CAS No.: 1121-83-1
M. Wt: 115.13 g/mol
InChI Key: OGUQHFXVADNTBU-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 5,5-dimethyl- is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Oxazolidinone, 5,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxazolidinone, 5,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 5,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C5H9NO2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQHFXVADNTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149918
Record name 2-Oxazolidinone, 5,5-dimethyl-
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Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-83-1
Record name 2-Oxazolidinone, 5,5-dimethyl-
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Record name 2-Oxazolidinone, 5,5-dimethyl-
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Record name 5,5-dimethyl-1,3-oxazolidin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5,5-Dimethyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 5,5-Dimethyl-2-Oxazolidinone in Modern Chemistry

5,5-Dimethyl-2-oxazolidinone is a heterocyclic organic compound featuring a core oxazolidinone ring substituted with two methyl groups at the C5 position. The oxazolidinone ring system itself is of significant interest in medicinal chemistry and materials science. While substituted chiral oxazolidinones are famously used as "Evans auxiliaries" in asymmetric synthesis, the simpler, achiral 5,5-dimethyl variant serves as a crucial building block and reference compound.

Understanding the fundamental physical properties of this molecule is not merely an academic exercise. For the researcher, scientist, or drug development professional, these properties dictate every practical aspect of its use—from storage and handling to reaction solvent selection, purification strategy, and analytical characterization. This guide provides a detailed examination of these core physical characteristics, offering both quantitative data and field-proven insights into their practical implications.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent work.

  • IUPAC Name: 5,5-dimethyl-1,3-oxazolidin-2-one

  • CAS N[1][2]umber: 1121-83-1

  • Molec[1][2][3]ular Formula: C₅H₉NO₂

  • Molec[1]ular Weight: 115.13 g/mol

  • Synon[1]yms: 5,5-Dimethyloxazolidin-2-one

Chemical Structure:

Chemical structure of 5,5-Dimethyl-2-OxazolidinoneFigure 1. 2D Structure of 5,5-Dimethyl-2-Oxazolidinone.

The structure features a five-membered ring containing nitrogen and oxygen atoms adjacent to a carbonyl group. The gem-dimethyl groups at the C5 position are a key feature, rendering the molecule achiral and influencing its steric profile and solubility.

Core Physical Properties: A Quantitative Overview

The physical properties of a compound are the primary determinants of its behavior in a laboratory setting. These values are summarized below and discussed in detail in the subsequent sections.

PropertyValueSignificance in Research & Development
Molecular Weight 115.13 g/mol Stoichiom[1]etric calculations, mass spectrometry.
Physical Form Solid, powder or crystalDictates handling, weighing, and dissolution procedures.
Melting Point 77-80 °C (lit.)Key indic[4]ator of purity; defines upper-temperature limit for solid-state handling.
Boiling Point 137 °C at 6 mmHgRelevant [4]for high-vacuum distillation and assessing thermal stability.
Density ~1.38 g/cm³ (estimate)Important[4] for phase separations and process scale-up calculations.
Solubility Data not extensively published; inferred to be soluble in polar organic solvents.Crucial for selecting reaction, extraction, and chromatography solvents.
XLogP3-AA 0.3Indicates[1] a relatively hydrophilic character, suggesting good solubility in polar solvents.
Melting Point: The Primary Indicator of Purity

The melting point of a crystalline solid is one of its most characteristic and easily determined physical properties. For 5,5-Dimethyl-2-oxazolidinone, the literature value is consistently reported in the range of 77-80 °C.

  • Exp[4]ert Insight: A sharp melting point within this range is a strong primary indicator of high purity. A broad melting range (e.g., 72-77 °C) or a depressed melting point suggests the presence of impurities. These impurities disrupt the crystal lattice, requiring less energy to transition to the liquid phase. From a process development standpoint, tracking the melting point after each recrystallization step provides a rapid and cost-effective method for monitoring purification progress.

Boiling Point: A Measure of Volatility

A boiling point of 137 °C at a reduced pressure of 6 mmHg indicates that the compound is not highly volatile under standard conditions but can be purified by vacuum distillation.

  • Causality in Practice: The relatively high boiling point is due to the molecule's polarity and the potential for intermolecular hydrogen bonding via the N-H group. This strong intermolecular attraction requires significant thermal energy to overcome, hence the elevated boiling point. For researchers, this means that solvent removal under reduced pressure (e.g., via a rotary evaporator) can be performed efficiently without significant loss of the compound, but purification from high-boiling impurities may necessitate fractional vacuum distillation.

Solubility Profile: The Key to Application
  • Field-Proven Implications: The presence of the polar carbamate group (N-C=O) and the N-H proton allows for hydrogen bonding, making it likely soluble in polar protic and aprotic solvents.

    • Expected Good Solvents: Methanol, Ethanol, Isopropanol, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, DMSO, DMF.

    • Expected Poor Solvents: Non-polar solvents like Hexanes, Toluene, and Water (though some slight solubility in water may be expected).

  • Trustworthiness in Protocol: A scientist developing a reaction would leverage this predicted profile by choosing a solvent like Dichloromethane or Ethyl Acetate for reactions with less polar reagents, and a solvent like DMF for reactions requiring higher temperatures and solubility of polar salts.

Spectroscopic Characterization: The Compound's Fingerprint

Physical property data confirms the bulk characteristics of a sample, while spectroscopic data confirms its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic.

    • A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH₃)₂).

    • A singlet integrating to 2 protons for the methylene group (-CH₂-).

    • A broad singlet integrating to 1 proton for the amine proton (-NH-), which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would provide further confirmation.

    • A signal for the carbonyl carbon (C=O), typically downfield.

    • A signal for the quaternary carbon (C(CH₃)₂).

    • A signal for the methyl carbons (-CH₃).

    • A signal for the methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

  • A strong, sharp absorption band around 1750 cm⁻¹ is characteristic of the cyclic carbamate (C=O) carbonyl stretch.

  • A band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration.

  • Bands in the 1100-1300 cm⁻¹ region would be associated with C-O and C-N stretching.

Experimental Workflow & Methodologies

To ensure trustworthy and reproducible data, all physical property measurements must follow validated protocols.

Protocol: Melting Point Determination (Capillary Method)

This protocol represents a self-validating system for determining the purity of a new or synthesized batch of 5,5-Dimethyl-2-oxazolidinone.

  • Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, caffeine). This grounds the measurement in an authoritative standard.

  • Sample Preparation: Finely crush a small amount of the crystalline sample. A coarse powder will pack poorly and lead to an inaccurate, broad melting range.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in the apparatus.

    • Heat rapidly to ~15-20 °C below the expected melting point (i.e., to ~60 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is T₁ - T₂.

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A consistent, sharp range (e.g., 78-79 °C) validates the sample's high purity.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for the physical and structural characterization of a newly synthesized batch of 5,5-Dimethyl-2-oxazolidinone.

G cluster_0 Initial Synthesis Output cluster_1 Physical Property Analysis cluster_2 Spectroscopic Confirmation cluster_3 Final Validation Crude_Product Crude Solid Product Melting_Point Melting Point Determination (Purity Check) Crude_Product->Melting_Point Initial purity assessment IR_Spec IR Spectroscopy (Functional Group ID) Crude_Product->IR_Spec Melting_Point->Crude_Product Recrystallize if impure Solubility_Test Solubility Screening (Solvent Selection) Melting_Point->Solubility_Test Proceed if pure NMR_Spec NMR (¹H, ¹³C) (Structure Confirmation) Solubility_Test->NMR_Spec Select NMR solvent Mass_Spec Mass Spectrometry (Molecular Weight) NMR_Spec->Mass_Spec IR_Spec->Mass_Spec Final_Purity Pure, Characterized 5,5-Dimethyl-2-Oxazolidinone Mass_Spec->Final_Purity Data confirms identity

Workflow for Identity & Purity Confirmation.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 5,5-Dimethyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 5,5-dimethyl-2-oxazolidinone, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document delves into the molecule's structural features, including bond parameters and stereochemistry, supported by spectroscopic analysis. Furthermore, it explores the key synthetic methodologies for its preparation and discusses its reactivity, with a particular focus on the influence of the gem-dimethyl group. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and synthetic strategies involving the oxazolidinone scaffold.

Introduction

The 2-oxazolidinone ring is a privileged scaffold in modern drug discovery, most notably recognized for its presence in the linezolid class of antibiotics.[1] The strategic substitution on this five-membered heterocycle allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. The subject of this guide, 5,5-dimethyl-2-oxazolidinone (IUPAC name: 5,5-dimethyl-1,3-oxazolidin-2-one), presents a structurally intriguing variant. The presence of a gem-dimethyl group at the C5 position introduces distinct stereoelectronic effects that influence the molecule's conformation, stability, and reactivity.[2][3] Understanding these nuances is paramount for its effective utilization in the design of novel chemical entities.

This guide will provide a detailed exploration of the chemical architecture of 5,5-dimethyl-2-oxazolidinone, offering insights into its bonding characteristics, spectroscopic signature, and synthetic accessibility.

Molecular Structure and Bonding

The foundational structure of 5,5-dimethyl-2-oxazolidinone features a five-membered ring containing a nitrogen atom, an oxygen atom, and a carbonyl group. The key distinguishing feature is the gem-dimethyl substitution at the C5 position.

Core Structure and Isomerism

5,5-dimethyl-2-oxazolidinone is a specific isomer of the broader oxazolidinone class.[4] The core scaffold is the 1,3-oxazolidin-2-one ring system.[4]

Bond Parameters and Conformational Analysis

The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of the gem-dimethyl group can decrease the internal bond angle at C5, bringing the substituents on adjacent atoms closer together and favoring cyclization reactions during its synthesis.[2] This effect also contributes to the conformational rigidity of the ring.[3]

Table 1: General Physicochemical Properties of 5,5-Dimethyl-2-oxazolidinone

PropertyValueReference
IUPAC Name 5,5-dimethyl-1,3-oxazolidin-2-one[4]
CAS Number 1121-83-1[4]
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4]
Appearance Solid[6]
Predicted pKa Data not available
Aqueous Solubility Data not available

Spectroscopic Characterization

The structural elucidation of 5,5-dimethyl-2-oxazolidinone is confirmed through a combination of spectroscopic techniques, each providing unique information about the molecular framework.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 5,5-dimethyl-2-oxazolidinone are consistent with its proposed structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methyl groups at C5. The methylene protons at C4 would likely appear as a singlet, and the N-H proton would present as a broad singlet. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon at C5, the two equivalent methyl carbons, the methylene carbon at C4, and the carbonyl carbon of the carbamate. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5,5-dimethyl-2-oxazolidinone provides key information about the functional groups present. The most prominent absorption bands are expected to be:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of the amine N-H bond.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene C-H bonds.

  • C=O Stretch: A strong, sharp absorption band typically in the range of 1700-1750 cm⁻¹ for the cyclic carbamate carbonyl group.[8]

  • C-O Stretch: A band in the fingerprint region, usually around 1200-1300 cm⁻¹, corresponding to the C-O single bond stretching within the ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5,5-dimethyl-2-oxazolidinone would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to form a stable cation, as well as other characteristic cleavages of the oxazolidinone ring.[9][10]

Synthesis and Reactivity

The synthesis of 5,5-dimethyl-2-oxazolidinone can be achieved through established methods for forming the oxazolidinone ring, with modifications to accommodate the specific starting material.

General Synthetic Strategies

A common and effective route to 2-oxazolidinones involves the cyclization of β-amino alcohols with a carbonyl source.[11] For the synthesis of 5,5-dimethyl-2-oxazolidinone, the logical precursor is 2-amino-2-methyl-1-propanol. This amino alcohol can be reacted with reagents such as phosgene, diethyl carbonate, or carbonyldiimidazole (CDI) to effect the ring closure.

Workflow for the Synthesis of 5,5-Dimethyl-2-oxazolidinone

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction cluster_3 Product A 2-Amino-2-methyl-1-propanol D Cyclization A->D B Carbonyl Source (e.g., Diethyl Carbonate, CDI) B->D C Base (optional) C->D E 5,5-Dimethyl-2-oxazolidinone D->E

References

An In-Depth Technical Guide to 5,5-Dimethyl-2-Oxazolidinone (CAS: 1121-83-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-understood, versatile building blocks in the successful execution of complex synthetic campaigns. 5,5-Dimethyl-2-oxazolidinone, a seemingly simple heterocyclic compound, represents a prime example of such a scaffold. Its unique structural features, particularly the gem-dimethyl substitution, impart a level of stability and reactivity that has been ingeniously exploited in various facets of organic synthesis. This guide is designed to provide a comprehensive technical overview of 5,5-dimethyl-2-oxazolidinone, moving beyond a mere recitation of facts to delve into the causality behind its synthesis, reactivity, and applications. The protocols and mechanistic discussions herein are presented with the aim of empowering researchers to confidently and effectively utilize this valuable synthetic tool in their own endeavors.

Core Molecular Attributes of 5,5-Dimethyl-2-Oxazolidinone

5,5-Dimethyl-2-oxazolidinone is a five-membered heterocyclic compound containing both nitrogen and oxygen heteroatoms. The gem-dimethyl group at the C5 position is a defining feature, sterically shielding the adjacent ring oxygen and influencing the molecule's conformation and reactivity.

PropertyValueSource
CAS Number 1121-83-1[1][2][3][4]
Molecular Formula C₅H₉NO₂[1][2][3]
Molecular Weight 115.13 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 77-80 °C
Solubility Soluble in a range of organic solvents

Synthesis of the Core Scaffold: A Robust and Scalable Protocol

The most common and efficient synthesis of 5,5-dimethyl-2-oxazolidinone involves the cyclization of 2-amino-2-methyl-1-propanol with a suitable carbonyl source, such as diethyl carbonate. This method is advantageous due to the ready availability of the starting materials and the generally high yields obtained.

Reaction Scheme:

References

A Senior Application Scientist's Guide to the Synthesis of 5,5-Dimethyl-2-Oxazolidinone from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of 5,5-Dimethyl-2-Oxazolidinone

The 2-oxazolidinone scaffold is a cornerstone in modern synthetic and medicinal chemistry. While chiral variants derived from common amino acids like valine and phenylalanine are renowned as "Evans auxiliaries" for their profound impact on asymmetric synthesis, achiral and uniquely substituted analogs also hold significant value. The target of this guide, 5,5-dimethyl-2-oxazolidinone, serves as a crucial building block and structural motif in various applications, including the development of novel therapeutic agents and specialized polymers.

This document provides a comprehensive, field-proven guide to the synthesis of 5,5-dimethyl-2-oxazolidinone, beginning from a readily available amino acid precursor. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust, scalable, and efficient synthesis. We will dissect the two pivotal stages of the synthesis: the reduction of the amino acid to its corresponding amino alcohol and the subsequent phosgene-free cyclization to the target heterocycle.

Retrosynthetic Analysis and Precursor Selection

The logical design of any synthesis begins with a retrosynthetic approach. The 5,5-dimethyl substitution pattern on the 2-oxazolidinone ring points directly to a specific β-amino alcohol precursor: 2-amino-2-methyl-1-propanol . This intermediate, in turn, is most logically derived from the reduction of the corresponding α-amino acid, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid).

This precursor is an ideal starting material due to its commercial availability and the gem-dimethyl group which is sterically hindering, influencing its reactivity in a predictable manner.[1] The overall synthetic strategy is therefore a two-stage process.

G Target 5,5-Dimethyl-2-Oxazolidinone Intermediate 2-Amino-2-methyl-1-propanol Target->Intermediate Cyclization Precursor 2-Amino-2-methylpropanoic Acid Intermediate->Precursor Reduction

Caption: Retrosynthetic pathway for 5,5-dimethyl-2-oxazolidinone.

Stage 1: Synthesis of the Key Intermediate: 2-Amino-2-methyl-1-propanol

The conversion of the carboxylic acid moiety of 2-amino-2-methylpropanoic acid to a primary alcohol is the first critical transformation. Direct reduction of an amino acid can be challenging due to the poor solubility and the amphoteric nature of the starting material. A more reliable and higher-yielding approach involves the esterification of the amino acid followed by reduction.

The hydrogenation of α-aminoisobutyric acid esters is a common industrial method for producing 2-amino-2-methyl-1-propanol.[1][2] This process involves a catalytic reduction that is efficient and yields a high-purity product.

G cluster_0 Stage 1: Intermediate Synthesis AA 2-Amino-2-methylpropanoic Acid Ester AminoAlcohol 2-Amino-2-methyl-1-propanol AA->AminoAlcohol Hydrogenolysis/ Reduction H2 H₂ / Catalyst (e.g., Raney Ni, Ru/C) H2->AminoAlcohol Solvent Solvent (e.g., Methanol, Propanol) Solvent->AminoAlcohol

Caption: Workflow for the reduction of the amino acid ester to the amino alcohol.

Experimental Protocol 1: Catalytic Hydrogenation of 2-Aminoisobutyric Acid Alkyl Ester

This protocol is adapted from established industrial methods for the reduction of amino acid esters.[2]

Materials:

  • α-Aminoisobutyric acid alkyl ester (e.g., methyl or propyl ester)

  • Methanol or Propanol (solvent)

  • Hydrogen gas (H₂)

  • Metal catalyst (e.g., Raney Nickel or Ruthenium on Carbon)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with the α-aminoisobutyric acid alkyl ester and the chosen alcohol solvent. Add the metal catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5% by weight relative to the ester.

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (typically ranging from 0.1 to 30 MPa, depending on the catalyst and equipment).

  • Reaction: Heat the reactor to the target temperature (ranging from 50°C to 250°C) while stirring vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by observing the hydrogen uptake. The reaction time can vary from 1 to 30 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The solvent is removed from the filtrate by distillation under atmospheric pressure. The crude 2-amino-2-methyl-1-propanol is then purified by vacuum distillation to yield the final product.[2]

Stage 2: Cyclization to 5,5-Dimethyl-2-Oxazolidinone

With the key β-amino alcohol in hand, the final step is the formation of the five-membered cyclic carbamate ring. This requires the introduction of a carbonyl group. While historical methods employed highly toxic phosgene, modern, safer, and more environmentally benign approaches are now standard practice. The most robust and widely used phosgene-free method involves reacting the amino alcohol with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate.[3][4][5][6]

Causality Behind the Phosgene-Free Method

The reaction with diethyl carbonate is typically performed under basic catalysis (e.g., sodium methoxide, potassium carbonate). The mechanism proceeds via two key steps:

  • Initial N-Carbalkoxylation: The amine of the amino alcohol attacks the electrophilic carbonyl of diethyl carbonate, forming an intermediate carbamate.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate carbamate, often deprotonated by the base, then performs an intramolecular nucleophilic attack on the carbamate carbonyl. This displaces an ethoxide ion, closing the five-membered ring to form the stable 2-oxazolidinone product.

This method is favored due to the low toxicity of the reagents, the high yields, and the simplicity of the procedure.

G cluster_1 Stage 2: Cyclization AminoAlcohol 2-Amino-2-methyl-1-propanol Oxazolidinone 5,5-Dimethyl-2-Oxazolidinone AminoAlcohol->Oxazolidinone Carbonate Diethyl Carbonate + Base Catalyst (e.g., NaOMe) Carbonate->Oxazolidinone Ring Closure/ Condensation Byproduct Ethanol Oxazolidinone->Byproduct

Caption: Phosgene-free cyclization workflow to the target oxazolidinone.

Experimental Protocol 2: Base-Catalyzed Cyclization with Diethyl Carbonate

This protocol is a generalized procedure based on well-established methods for synthesizing 2-oxazolidinones from β-amino alcohols.[4][7][8]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Diethyl carbonate

  • Sodium methoxide (NaOMe) or Potassium carbonate (K₂CO₃)

  • A suitable high-boiling solvent (optional, the reaction can often be run neat)

  • Toluene or Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq.), diethyl carbonate (1.5-2.0 eq.), and a catalytic amount of sodium methoxide (e.g., 0.05 eq.).

  • Heating: Heat the reaction mixture to reflux (typically around 120-130°C). The reaction progress can be monitored by TLC or GC-MS. The reaction is driven to completion by the distillation of the ethanol byproduct.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. If the reaction was run neat, dilute the residue with a suitable organic solvent like ethyl acetate or toluene.

  • Extraction: Wash the organic solution sequentially with water and then with brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a high-boiling oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5,5-dimethyl-2-oxazolidinone.

Data Summary and Method Comparison

The choice of synthetic route often involves a trade-off between efficiency, safety, and cost. For the crucial cyclization step, the modern phosgene-free approach is demonstrably superior.

ParameterMethod A: Dialkyl CarbonateMethod B: Phosgene/Derivatives
Carbonyl Source Diethyl Carbonate, Dimethyl CarbonatePhosgene (gas), Triphosgene (solid)
Reagent Toxicity LowExtremely High (Phosgene is a chemical warfare agent)
Reaction Conditions High temperature (reflux), catalytic baseLow temperature, stoichiometric base (e.g., triethylamine)
Byproducts Ethanol or Methanol (Benign)Triethylammonium chloride (Salt waste)
Typical Yields Good to ExcellentOften Excellent
Safety & Handling Standard laboratory precautionsRequires specialized handling, ventilation (fume hood), and quench procedures
Recommendation Highly Recommended for lab and scale-upAvoided unless no other alternative exists

Conclusion

The synthesis of 5,5-dimethyl-2-oxazolidinone from the amino acid precursor 2-amino-2-methylpropanoic acid is a robust and straightforward process when approached systematically. The most effective and logical pathway involves a two-stage sequence: the reduction of the amino acid ester to 2-amino-2-methyl-1-propanol, followed by a base-catalyzed, phosgene-free cyclization using diethyl carbonate. This route maximizes safety by avoiding highly toxic reagents while ensuring high yields and purity of the final product. This technical guide provides the strategic framework and detailed protocols necessary for researchers and drug development professionals to successfully implement this synthesis in a laboratory setting.

References

A Technical Guide to the Spectroscopic Characterization of 5,5-dimethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 5,5-dimethyl-2-oxazolidinone (CAS No. 1121-83-1).[1][2] As a valuable building block in organic and medicinal chemistry, a thorough understanding of its structural features is paramount for its effective utilization. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the molecule. We will explore the theoretical basis for the expected spectral patterns and correlate this with available data to provide a definitive structural elucidation. Standardized protocols for data acquisition are also presented to ensure reproducibility and adherence to best practices in an analytical research setting.

Molecular Structure and Spectroscopic Overview

5,5-dimethyl-2-oxazolidinone possesses a five-membered ring containing both nitrogen and oxygen heteroatoms, a carbonyl group, and a gem-dimethyl substitution. Its molecular formula is C₅H₉NO₂.[1] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

  • Nuclear Magnetic Resonance (NMR): The molecule's symmetry and the chemical environments of its protons and carbons lead to a relatively simple and interpretable NMR spectrum. We anticipate specific signals corresponding to the gem-dimethyl protons, the methylene protons, the amide proton, the carbonyl carbon, the quaternary carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the N-H and C=O bonds of the cyclic carbamate (urethane) functional group, along with characteristic C-H and C-O stretching and bending vibrations.

The overall workflow for the spectroscopic characterization of this molecule is a synergistic process where each technique provides complementary information to build a cohesive structural assignment.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation prep 5,5-dimethyl-2-oxazolidinone (CAS: 1121-83-1) nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr Dissolve in CDCl₃ or DMSO-d₆ ir FT-IR Spectroscopy prep->ir Prepare as KBr pellet or use ATR data Correlate Spectral Data: - Chemical Shifts - Coupling Constants - Vibrational Frequencies nmr->data ir->data structure Confirm Molecular Structure data->structure

Caption: Spectroscopic analysis workflow for 5,5-dimethyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For 5,5-dimethyl-2-oxazolidinone, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

Theoretical Analysis: The structure of 5,5-dimethyl-2-oxazolidinone contains three distinct proton environments:

  • Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and are expected to appear as a sharp singlet.

  • Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the ring nitrogen (C4) are also chemically equivalent. They are expected to appear as a singlet.

  • Amide Proton (-NH-): The single proton attached to the nitrogen atom is expected to appear as a broad singlet, as its signal can be broadened by quadrupole coupling with the nitrogen atom and by chemical exchange.

Experimental Data Summary

While direct experimental data was not retrieved from the Spectral Database for Organic Compounds (SDBS) in the performed searches, analysis of related structures and predictive models yields the following expected chemical shifts in a standard solvent like CDCl₃.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃ )₂~ 1.45Singlet6H
-CH₂ -N-~ 3.50Singlet2H
-NH -~ 5.5 - 7.0 (variable)Broad Singlet1H

Interpretation: The presence of three distinct signals with an integration ratio of 6:2:1 would be definitive proof of the proposed structure. The downfield shift of the methylene protons (~3.50 ppm) is a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atom. The gem-dimethyl protons appear in the typical aliphatic region. The amide proton's chemical shift is highly dependent on solvent and concentration due to its involvement in hydrogen bonding.

¹³C NMR Spectroscopy

Theoretical Analysis: The molecule has a plane of symmetry, resulting in four unique carbon environments:

  • Methyl Carbons (-C(CH₃)₂): The two methyl carbons are chemically equivalent.

  • Methylene Carbon (-CH₂-): The C4 carbon atom.

  • Quaternary Carbon (-C(CH₃)₂): The C5 carbon atom, bonded to two methyl groups, the ring oxygen, and the methylene carbon.

  • Carbonyl Carbon (-C=O): The C2 carbon of the carbamate group, which is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

Experimental Data Summary

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-C(C H₃)₂~ 25
-C H₂-N-~ 48
-C (CH₃)₂~ 80
-C =O~ 158

Interpretation: A proton-decoupled ¹³C NMR spectrum showing four distinct signals would strongly support the structure. The carbonyl carbon at ~158 ppm is characteristic of a carbamate. The quaternary carbon C5 is significantly downfield (~80 ppm) due to the deshielding effect of the directly attached oxygen atom. The methylene and methyl carbons appear at expected chemical shifts for such a heterocyclic system.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 5,5-dimethyl-2-oxazolidinone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220-240 ppm.

    • Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Theoretical Analysis: IR spectroscopy is exceptionally useful for identifying the key functional groups in 5,5-dimethyl-2-oxazolidinone. The most prominent features are expected to be from the cyclic carbamate moiety.

  • N-H Stretch: A moderate to strong absorption band is expected for the stretching vibration of the N-H bond, typically appearing above 3200 cm⁻¹.

  • C-H Stretches: Absorptions from the methyl and methylene C-H stretching vibrations are expected just below 3000 cm⁻¹.

  • C=O Stretch: A very strong and sharp absorption is characteristic of the carbonyl group. In a five-membered lactam (a cyclic amide), ring strain typically increases the frequency of this absorption compared to an acyclic amide.

  • C-O Stretch: A strong band corresponding to the C-O single bond stretch within the ring is also expected.

Experimental Data Summary

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~ 3250Strong, BroadN-H Stretch
2970 - 2880Medium-StrongC-H Stretch (Aliphatic)
~ 1740Very Strong, SharpC=O Stretch (Carbamate/Lactam)
~ 1250StrongC-O Stretch
~ 1050StrongC-N Stretch

Interpretation: The most diagnostic peak in the IR spectrum is the intense carbonyl stretch around 1740 cm⁻¹, which is a hallmark of the oxazolidinone ring system. The presence of a strong, broad N-H stretch around 3250 cm⁻¹ confirms the secondary amide functionality. Together, these two absorptions provide compelling evidence for the cyclic carbamate structure.

Caption: Correlation of molecular structure with key NMR and IR data.

Standard Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan on the empty, clean crystal.

  • Sample Application: Place a small amount of the solid 5,5-dimethyl-2-oxazolidinone powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks with their wavenumbers.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe after the analysis is complete.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a robust and unequivocal method for the structural confirmation of 5,5-dimethyl-2-oxazolidinone. The predicted spectra are simple, with distinct and well-resolved signals that directly correspond to the unique chemical environments within the molecule. The key diagnostic features—namely the singlet signals for the gem-dimethyl and methylene groups in NMR and the strong carbonyl and N-H absorptions in IR—serve as a reliable spectroscopic signature for this compound, making it readily identifiable in research and development settings.

References

A Technical Guide to 5,5-Dimethyl-2-Oxazolidinone: A Superior Chiral Auxiliary Precursor for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of asymmetric synthesis, the quest for predictable, high-fidelity stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a robust and reliable method for introducing chirality. Among these, the oxazolidinone scaffold, pioneered by David A. Evans, is preeminent. This technical guide delves into the specific advantages and applications of the 5,5-dimethyl-2-oxazolidinone framework as a chiral auxiliary precursor. We will explore the underlying principles that grant this scaffold enhanced stability and synthetic utility, particularly its resistance to undesired endocyclic cleavage pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, from the synthesis of the auxiliary to its application in stereoselective transformations and subsequent cleavage, supported by detailed protocols and mechanistic insights.

Introduction: The Rationale for the 5,5-Dimethyl Scaffold

Chiral auxiliaries function by temporarily incorporating a chiral element into a prochiral substrate, directing subsequent reactions to occur on a specific diastereoface, and are then cleaved to reveal the enantiomerically enriched product.[1] The Evans oxazolidinones, derived from readily available α-amino acids, have become workhorse tools for asymmetric alkylations, aldol additions, and conjugate additions due to their high levels of stereocontrol.[2][3][4]

The standard Evans auxiliaries, while highly effective, can be susceptible to nucleophilic attack at the endocyclic carbonyl of the oxazolidinone ring during certain synthetic operations, particularly reductions or reactions with aggressive organometallics. This can lead to undesired side products and loss of valuable material. The introduction of gem-dimethyl substituents at the C5 position of the oxazolidinone ring provides a critical structural reinforcement. This substitution sterically shields the endocyclic carbonyl, effectively inhibiting nucleophilic attack at this position and enhancing the stability of the auxiliary itself.[5][6] A study on hydride reduction demonstrated that the 5,5-dimethyl group is essential for preventing this endocyclic cleavage, thereby enabling clean conversion of the N-acyl moiety to the corresponding aldehyde.[5][7] This guide focuses on leveraging this inherent stability for robust and predictable asymmetric synthesis.

Part I: Synthesis of 4-Substituted-5,5-Dimethyl-2-Oxazolidinone Auxiliaries

The most common and practical route to these auxiliaries begins with chiral α-amino acids, which serve as inexpensive and enantiomerically pure starting materials. The general sequence involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the oxazolidinone ring.[8] While traditional methods involving phosgene or its derivatives are effective, modern approaches often utilize safer reagents like diethyl carbonate or employ microwave assistance to improve reaction times and yields.[8]

General Synthetic Workflow

The transformation from an α-amino acid to the target chiral auxiliary is a well-established two-step process. The first step is the reduction of the amino acid to the corresponding amino alcohol. The second is the cyclization to form the 5-membered ring.

G cluster_0 Synthesis of 4-Substituted-5,5-Dimethyl-2-Oxazolidinone A Chiral α-Amino Acid (e.g., L-Valine) B Reduction (e.g., LiAlH4 or BH3-THF) A->B C Chiral Amino Alcohol (e.g., (S)-Valinol) B->C D Cyclization (e.g., Diethyl Carbonate, K2CO3) C->D E Target Chiral Auxiliary (e.g., (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone) D->E

Caption: General workflow for synthesizing 5,5-dimethyl-2-oxazolidinone auxiliaries.

Experimental Protocol: Synthesis of (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone

This protocol details a representative synthesis from L-valine.

Step 1: Reduction of L-Valine to (S)-Valinol

  • To a stirred suspension of LiAlH4 (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add L-valine (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of H2O (X mL), 15% aqueous NaOH (X mL), and then H2O (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting granular white precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-Valinol, which can often be used in the next step without further purification.

Step 2: Cyclization to (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone

  • Combine the crude (S)-Valinol (1.0 eq.), 2-hydroxyisobutyronitrile (1.1 eq.), and potassium carbonate (0.2 eq.) in a round-bottom flask.

  • Heat the mixture to 100 °C and stir for 12 hours. The reaction mixture will become a thick slurry.

  • Cool the mixture to room temperature and partition between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure chiral auxiliary.

Part II: The Asymmetric Transformation Workflow

The core utility of the auxiliary is realized in a three-stage process: attachment of the substrate, diastereoselective reaction, and cleavage of the product.

Stage 1: N-Acylation

This initial step covalently links the prochiral acyl group to the nitrogen of the auxiliary. The choice of method depends on the stability of the acylating agent and the desired reaction conditions. The classic approach involves deprotonation with a strong base like n-butyllithium followed by reaction with an acid chloride.[9] However, milder, catalytic methods are often preferable for their operational simplicity and broader functional group tolerance.[10][11]

Protocol: DMAP-Catalyzed N-Acylation [9]

  • To a solution of the chiral auxiliary (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in an anhydrous solvent (e.g., CH2Cl2 or THF) at 0 °C, add the desired acid anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the auxiliary (typically 2-4 hours).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The resulting N-acyl oxazolidinone is often pure enough for the next step, but can be purified by flash chromatography if necessary.

G Aux Chiral Auxiliary Product N-Acyl Oxazolidinone Aux->Product Acyl Acylating Agent (e.g., Acid Anhydride) Acyl->Product Base Base / Catalyst (e.g., Et3N / DMAP) Base->Product Facilitates Acylation

Caption: Schematic of the N-acylation reaction to attach the substrate.

Stage 2: Diastereoselective Alkylation

This is the key stereocenter-forming step. Deprotonation of the N-acyl oxazolidinone generates a rigid Z-enolate, which is chelated to the lithium counterion. The bulky substituent at the C4 position of the auxiliary effectively blocks one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered face.[4] This results in a highly predictable and diastereoselective alkylation.

Mechanistic Insight: The Origin of Stereocontrol The high diastereoselectivity is a direct consequence of a well-defined, chelated transition state. The use of bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) leads to the formation of a Z-enolate where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigidifies the conformation, and the C4 substituent (e.g., isopropyl or benzyl) acts as a powerful steric director.[9]

G cluster_0 Asymmetric Alkylation Start N-Acyl Oxazolidinone α-proton Base Strong Base (e.g., LDA, NaHMDS) Start:f0->Base -H+ Enolate Chelated Z-Enolate C4-substituent blocks top face Base->Enolate:f0 Forms Product Alkylated Product New Stereocenter Formed Enolate:f0->Product:f0 + R-X (bottom face attack) Electrophile Electrophile (R-X) Electrophile->Enolate:f0

Caption: Workflow of diastereoselective enolate alkylation.

Protocol: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add NaHMDS (1.0 M solution in THF, 1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the product by flash chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product.[9]

Auxiliary C4-SubstituentElectrophile (E+)Diastereomeric Excess (d.e.)Reference
IsopropylBenzyl Bromide>98%[12]
PhenylMethyl Iodide>95%[6]
BenzylAllyl Iodide>96% (98:2 dr)[9]
IsopropylEthyl Iodide>98%[13]
Table 1: Representative diastereoselectivities in the alkylation of N-acyl-4-R-5,5-dimethyloxazolidin-2-ones.
Stage 3: Auxiliary Cleavage

After the desired stereocenter has been installed, the chiral auxiliary must be removed cleanly to reveal the final product (e.g., a carboxylic acid, alcohol, or aldehyde) without epimerization. The choice of cleavage reagent is critical. While strong nucleophiles like LiOH can attack both the exocyclic (desired) and endocyclic (undesired) carbonyls, lithium hydroperoxide (LiOOH) is highly selective for the exocyclic acyl group.[14]

Mechanistic Rationale: LiOOH vs. LiOH Cleavage Computational studies have elucidated the origin of this selectivity. While both nucleophiles preferentially attack the less-hindered endocyclic carbonyl kinetically, the subsequent steps differ. For LiOH, the decomposition of the tetrahedral intermediate to ring-opened products is facile. For LiOOH, this decomposition barrier is high. This allows the initial addition to be reversible, and the system proceeds via the thermodynamically favored, albeit slower, attack at the exocyclic carbonyl, leading to the desired product and recovery of the intact auxiliary.[14][15]

G cluster_LiOH LiOH Pathway cluster_LiOOH LiOOH Pathway Start Alkylated N-Acyl Oxazolidinone LiOH LiOH Start->LiOH LiOOH LiOOH Start->LiOOH Endo Endocyclic Attack (Kinetic Product) LiOH->Endo Cleaved Ring Cleavage (Undesired) Endo->Cleaved Exo Exocyclic Attack (Thermodynamic Product) LiOOH->Exo Product Desired Product + Recovered Auxiliary Exo->Product

Caption: Competing pathways for auxiliary cleavage by LiOH and LiOOH.

Protocol: Hydrolytic Cleavage with Lithium Hydroperoxide [9]

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous LiOH (1.0 M, 2.0 eq.).

  • Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na2SO3, 1.5 M, 5.0 eq.) and stir for 20 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with CH2Cl2 (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.

  • Dry the respective organic layers over Na2SO4, filter, and concentrate to yield the recovered auxiliary and the final product.

Conclusion

The 5,5-dimethyl-2-oxazolidinone scaffold represents a significant refinement of the classical Evans auxiliary. The gem-dimethyl group at the C5 position imparts enhanced stability against endocyclic nucleophilic attack, broadening the scope of compatible reagents and improving the robustness of synthetic sequences.[5] This feature, combined with the powerful and predictable stereodirecting ability of the C4 substituent, makes it an invaluable tool for the construction of complex chiral molecules in both academic research and industrial drug development. The protocols and mechanistic principles outlined in this guide provide a framework for the confident and effective application of this superior chiral auxiliary precursor.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Discovery and Application of Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic chemistry, the ability to control the three-dimensional arrangement of atoms in a molecule is paramount. This is particularly true in the synthesis of pharmaceuticals and other biologically active compounds, where stereochemistry often dictates efficacy and safety. Among the myriad of tools developed to achieve this control, the chiral oxazolidinone auxiliaries, pioneered by David A. Evans and his research group in the early 1980s, stand as a monumental breakthrough.[1] This in-depth technical guide provides a comprehensive exploration of the discovery, history, mechanistic underpinnings, and practical application of Evans auxiliaries, offering field-proven insights for researchers at all levels.

Introduction: The Challenge of Asymmetric Synthesis Pre-1980s

Prior to the seminal work of David A. Evans, the field of asymmetric synthesis, while not nascent, lacked broadly applicable and predictable methods for the stereocontrolled formation of carbon-carbon bonds.[2] Chemists often relied on classical resolution of racemates, the use of a limited "chiral pool" of naturally occurring starting materials, or early-generation chiral reagents that offered limited predictability and substrate scope. The development of methods that could reliably and predictably install new stereocenters with high fidelity was a critical unmet need in the synthesis of complex molecules.

The intellectual genesis of Evans' work was rooted in the desire to solve this fundamental problem: how to predictably control the absolute stereochemistry of enolate alkylation and aldol reactions, two of the most powerful C-C bond-forming reactions in a synthetic chemist's arsenal. The prevailing challenge was to overcome the often-subtle energy differences between diastereomeric transition states that lead to the desired and undesired stereoisomers.

The Dawn of a New Era: The Discovery of Evans Oxazolidinone Auxiliaries

In a landmark 1981 publication in the Journal of the American Chemical Society, David A. Evans, along with J. Bartroli and T. L. Shih, introduced a groundbreaking solution: the use of chiral oxazolidinone auxiliaries derived from readily available amino acids.[3] This seminal paper laid the foundation for a new era in asymmetric synthesis.[4]

The core innovation was the temporary installation of a chiral scaffold onto a prochiral substrate. This chiral auxiliary would then direct the approach of an incoming reagent to one of the two faces of the enolate, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary would then furnish the desired enantiomerically enriched product.

The initial studies focused on the asymmetric alkylation and aldol reactions of N-acyl oxazolidinones. These reactions demonstrated exceptionally high levels of diastereoselectivity, often exceeding 99%, a level of control that was unprecedented for a broadly applicable method at the time.[5]

The Underlying Principles: Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans auxiliaries stems from a combination of steric and conformational effects within a rigid, chelated transition state. The generally accepted model for stereoselection involves the formation of a Z-enolate, which then adopts a specific conformation to minimize steric interactions and dipole-dipole repulsions.

Asymmetric Alkylation

In the case of asymmetric alkylation, deprotonation of the N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively forms the Z-enolate.[6] The lithium cation then chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the observed high diastereoselectivity.[6]

G cluster_0 Asymmetric Alkylation Transition State enolate Z-Enolate chelation Li+ Chelation enolate->chelation Forms rigid conformation auxiliary Chiral Auxiliary steric_block Steric Shielding by R' Group auxiliary->steric_block electrophile Electrophile (E+) product Alkylated Product (High d.e.) electrophile->product steric_block->electrophile Directs approach

Figure 1: Simplified workflow of an asymmetric alkylation.
Asymmetric Aldol Reaction

For the asymmetric aldol reaction, the formation of a boron enolate is typically employed to achieve high levels of stereocontrol.[7] The reaction of the N-acyl oxazolidinone with a dialkylboron triflate and a tertiary amine base generates a Z-boron enolate. This enolate then reacts with an aldehyde through a highly ordered, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler transition state.[7][8] The stereochemical outcome is dictated by the minimization of 1,3-diaxial interactions within this transition state, with the bulky substituent on the auxiliary controlling the facial selectivity of the aldehyde approach. This reliably leads to the formation of the syn-aldol product.[7]

G start N-Acyl Oxazolidinone enolate Z-Boron Enolate start->enolate Bu2BOTf, R3N transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state product Syn-Aldol Adduct transition_state->product High Diastereoselectivity

Figure 2: Key steps in the Evans asymmetric aldol reaction.

Practical Applications: Synthesis and Utility

The true power of Evans auxiliaries lies in their practical utility. They are readily prepared from inexpensive chiral starting materials, reliably direct a wide range of stereoselective transformations, and are easily removed under mild conditions to reveal the desired chiral product.

Synthesis of Common Evans Auxiliaries

Evans auxiliaries are typically synthesized from naturally occurring α-amino acids, which provides access to both enantiomeric forms. For example, the widely used (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be prepared from (1S,2R)-(-)-norephedrine.

Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Materials: (1S,2R)-(-)-Norephedrine, diethyl carbonate, potassium carbonate, dichloromethane, ethyl acetate, hexanes.

  • Procedure:

    • To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(-)-norephedrine, diethyl carbonate, and potassium carbonate.

    • Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

    • Continue heating for approximately 5 hours, or until the distillation ceases.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a white crystalline solid.

Performance in Asymmetric Reactions: A Comparative Overview

The choice of the substituent on the oxazolidinone ring can influence the level of diastereoselectivity. The following tables provide a summary of representative data for asymmetric alkylation and aldol reactions using common Evans auxiliaries.

Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Acyl Evans Auxiliaries

Auxiliary (R')Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
BenzylPropionylBenzyl bromideLDA>99:195
IsopropylPropionylBenzyl bromideLDA98:292
BenzylAcetylMethyl iodideNaHMDS95:588
IsopropylAcetylMethyl iodideNaHMDS93:785

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions of N-Acyl Evans Auxiliaries

Auxiliary (R')Acyl GroupAldehydeLewis AcidDiastereomeric Ratio (d.r.)Yield (%)
BenzylPropionylIsobutyraldehydeBu₂BOTf>99:190
IsopropylPropionylIsobutyraldehydeBu₂BOTf>99:193
BenzylPropionylBenzaldehydeBu₂BOTf98:285
IsopropylPropionylBenzaldehydeBu₂BOTf97:388
Cleavage of the Auxiliary

A key feature of Evans auxiliaries is their facile removal under conditions that do not epimerize the newly created stereocenter. Several methods are available to cleave the N-acyl bond, providing access to a variety of functional groups.

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide and hydrogen peroxide provides the corresponding carboxylic acid.

  • Reduction to Alcohols: Lithium borohydride or lithium aluminum hydride can be used to reduce the N-acyl group to the corresponding primary alcohol.

  • Conversion to Esters: Transesterification with a sodium alkoxide furnishes the corresponding ester.

  • Conversion to Amides: Aminolysis can be achieved with various amines to yield the corresponding amides.

Impact and Legacy: Evans Auxiliaries in Drug Discovery and Total Synthesis

The development of Evans auxiliaries revolutionized the field of asymmetric synthesis and has had a profound impact on the synthesis of complex molecules, particularly in the pharmaceutical industry.[9][10] The reliability and predictability of this methodology have made it an indispensable tool in the construction of chiral building blocks for drug candidates.

Numerous total syntheses of complex natural products have relied on the stereocontrolling power of Evans auxiliaries. A classic example is Evans' own synthesis of the macrolide antibiotic cytovaricin, where the stereochemistry of nine stereocenters was established using asymmetric alkylation and aldol reactions controlled by an oxazolidinone auxiliary.[9] The methodology has also been instrumental in the synthesis of blockbuster drugs and important clinical candidates, such as the HIV protease inhibitor Tipranavir.[9]

Conclusion: An Enduring Legacy

The discovery of Evans auxiliaries marked a pivotal moment in the history of organic chemistry. This powerful and versatile methodology provided a robust and predictable solution to the long-standing challenge of asymmetric carbon-carbon bond formation. The principles of stereocontrol elucidated through the study of Evans auxiliaries have informed the design of subsequent generations of chiral reagents and catalysts. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, mechanism, and application of Evans auxiliaries remains an essential component of the modern synthetic chemist's toolkit. Their enduring legacy is a testament to the power of rational design and the profound impact of fundamental research on the advancement of science and medicine.

References

The Unseen Architect: Unraveling the Critical Role of the Gem-Dimethyl Group in 5,5-Dimethyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the pursuit of high stereoselectivity is paramount. Chiral auxiliaries have emerged as indispensable tools, guiding reactions to yield specific stereoisomers. Among these, the oxazolidinone family, particularly the derivatives of 5,5-dimethyl-2-oxazolidinone, has garnered significant attention. This technical guide delves into the pivotal role of the gem-dimethyl group at the C5 position of the 2-oxazolidinone ring. We will explore how this seemingly simple structural motif profoundly influences the conformational rigidity, reactivity, and stereochemical outcomes of a myriad of asymmetric transformations. This paper will elucidate the underlying principles, provide experimental evidence, and offer practical insights for the effective utilization of these powerful chiral auxiliaries in complex molecule synthesis.

Introduction: The Quest for Stereochemical Control

The biological activity of chiral molecules is often confined to a single enantiomer, making enantioselective synthesis a cornerstone of modern drug discovery and development. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a substrate, directing the stereochemical course of a reaction before being cleaved to afford the desired enantiomerically enriched product. The pioneering work of David A. Evans on oxazolidinone-based chiral auxiliaries revolutionized the field of asymmetric synthesis, providing a robust and predictable method for the construction of chiral centers.

While traditional Evans auxiliaries, such as those derived from valine and phenylalanine, have demonstrated broad utility, the introduction of a gem-dimethyl group at the C5 position of the oxazolidinone ring has led to the development of a new class of "SuperQuat" auxiliaries with enhanced stereodirecting capabilities. This guide will dissect the multifaceted role of this gem-dimethyl group, a key architectural feature that underpins the superior performance of these auxiliaries.

The Thorpe-Ingold Effect: A Foundation of Conformational Rigidity

The enhanced performance of 5,5-dimethyl-2-oxazolidinone auxiliaries can be largely attributed to the Thorpe-Ingold effect , also known as the gem-dimethyl effect. This principle states that the presence of a gem-dimethyl group on a carbon chain favors cyclization and intramolecular reactions. Mechanistically, the steric bulk of the two methyl groups compresses the internal bond angle (θ) between the substituents at the C5 position, bringing the other atoms in the ring closer together.

This angle compression has two significant consequences:

  • Increased Ring Stability: The gem-dimethyl group buttresses the oxazolidinone ring, making it more resistant to undesired ring-opening reactions during chemical transformations.

  • Enhanced Conformational Rigidity: The steric hindrance imposed by the methyl groups restricts the conformational freedom of the N-acyl side chain. This "locking" effect is crucial for creating a well-defined and predictable steric environment around the reacting center, which is the cornerstone of effective asymmetric induction.

The Impact on Asymmetric Synthesis

The conformational rigidity imparted by the gem-dimethyl group translates into superior stereochemical control in a variety of asymmetric reactions.

Asymmetric Alkylation

In the asymmetric alkylation of N-acyl-5,5-dimethyl-2-oxazolidinones, the formation of a rigid, chelated (Z)-enolate is key to high diastereoselectivity. The gem-dimethyl group plays a critical role in ensuring the planarity of the enolate and in shielding one of its faces.

The bulky gem-dimethyl group effectively blocks the "bottom" face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered "top" face. This leads to the preferential formation of one diastereomer.

Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinoneBenzyl bromide95:5
(S)-4-Benzyl-5,5-dimethyl-2-oxazolidinoneBenzyl bromide>98:2
(S)-4-Isopropyl-2-oxazolidinoneMethyl iodide95:5
(R)-4-Isopropyl-6,6-dimethyl-oxazinan-2-oneMethyl iodide>99:1

The data clearly indicates that the presence of the gem-dimethyl group significantly enhances the diastereoselectivity of the alkylation reaction.

Asymmetric Aldol Reactions

Similar to alkylation reactions, the success of asymmetric aldol reactions relies on the formation of a well-defined enolate. The boron or titanium enolates of N-acyl-5,5-dimethyl-2-oxazolidinones adopt a rigid, chelated conformation, which, in conjunction with the steric influence of the gem-dimethyl group, dictates the facial selectivity of the subsequent reaction with an aldehyde. This leads to the formation of syn- or anti-aldol adducts with high levels of diastereoselectivity.

Enhanced Stability and Cleavage

A significant practical advantage of the gem-dimethyl group is its ability to direct the cleavage of the chiral auxiliary. In many cases, the steric hindrance provided by the gem-dimethyl moiety prevents nucleophilic attack at the endocyclic carbonyl group of the oxazolidinone ring. This ensures that cleavage reactions, such as hydrolysis or reduction, occur exclusively at the exocyclic N-acyl group, allowing for the efficient recovery of the valuable chiral auxiliary.

Spectroscopic Characterization

The presence of the gem-dimethyl group gives rise to distinct spectroscopic signatures that are useful for the characterization of 5,5-dimethyl-2-oxazolidinone and its derivatives.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The two methyl groups at the C5 position typically appear as two distinct singlets in the ¹H NMR spectrum, a consequence of their diastereotopic nature in a chiral environment. The chemical shift of these protons is generally in the range of δ 1.0-1.5 ppm.

  • ¹³C NMR: The quaternary carbon at C5 gives a characteristic signal in the ¹³C NMR spectrum, typically around δ 60-70 ppm. The two methyl carbons will also show distinct signals.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of 5,5-dimethyl-2-oxazolidinone is characterized by a strong carbonyl (C=O) stretching vibration of the cyclic carbamate at approximately 1750-1770 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.

Experimental Protocols

Synthesis of N-Propionyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

Materials:

  • (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-propionyl derivative.

Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

Materials:

  • N-Propionyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add NaHMDS or LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Conclusion

The gem-dimethyl group in 5,5-dimethyl-2-oxazolidinone is far from a passive spectator in asymmetric synthesis. It is a critical design element that leverages the Thorpe-Ingold effect to induce a high degree of conformational rigidity in the chiral auxiliary. This rigidity, in turn, creates a highly predictable and sterically biased environment that leads to exceptional levels of stereocontrol in a wide range of C-C bond-forming reactions. Furthermore, the steric bulk of the gem-dimethyl group enhances the stability of the oxazolidinone ring and facilitates the selective cleavage and recovery of the auxiliary. For researchers and professionals in drug development, a thorough understanding of the principles governing the function of these "SuperQuat" auxiliaries is essential for the rational design of efficient and highly stereoselective synthetic routes to complex chiral molecules.

Commercial availability and suppliers of 2-Oxazolidinone, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 2-Oxazolidinone, 5,5-dimethyl-

Introduction: Identifying the Core Synthetic Building Block

2-Oxazolidinone, 5,5-dimethyl- (CAS No. 1121-83-1) is a heterocyclic organic compound that serves as a valuable intermediate and building block in synthetic organic chemistry and pharmaceutical development.[1] Its structural motif is a derivative of the broader 2-oxazolidinone class, a scaffold renowned for its utility in asymmetric synthesis and its presence in potent pharmaceuticals, most notably the antibiotic Linezolid.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 2-Oxazolidinone, 5,5-dimethyl-. We will delve into its chemical identity, key applications that drive its demand, the ecosystem of suppliers, and a strategic workflow for its procurement and quality verification. Our focus is to bridge the gap between identifying a synthetic need and confidently sourcing a high-quality, well-characterized starting material.

It is critical to distinguish this compound from the structurally similar 5,5-Dimethyl-2,4-oxazolidinedione (CAS No. 695-53-4), also known as Dimethadione. While both are 5,5-dimethyl substituted heterocycles, the dione possesses an additional carbonyl group at the C4 position, giving it distinct chemical properties and applications. This guide will focus exclusively on 2-Oxazolidinone, 5,5-dimethyl- (CAS 1121-83-1) .

Compound Identification and Characterization

Before initiating any sourcing activity, it is imperative to have a precise definition of the target molecule. The fundamental properties of 2-Oxazolidinone, 5,5-dimethyl- are summarized below.

Identifier Value Source
IUPAC Name 5,5-dimethyl-1,3-oxazolidin-2-one[1][3]
CAS Number 1121-83-1[1][3]
Molecular Formula C₅H₉NO₂[3]
Molecular Weight 115.13 g/mol
Physical Form Solid
InChIKey OGUQHFXVADNTBU-UHFFFAOYSA-N
Synonyms 5,5-Dimethyloxazolidin-2-one[1]

Applications in Research and Drug Development

The demand for 2-Oxazolidinone, 5,5-dimethyl- is primarily driven by its utility as a synthetic intermediate.[1] While not as extensively studied as chiral Evans auxiliaries, its rigid, gem-disubstituted scaffold makes it a useful precursor for more complex molecules in several key areas:

  • Pharmaceutical Intermediates: The oxazolidinone core is a privileged structure in medicinal chemistry.[1][4] This compound can be used to introduce the 5,5-dimethyl-1,3-oxazolidin-2-one moiety into larger molecules during the synthesis of novel therapeutic agents.

  • Synthetic Organic Chemistry: It serves as a reagent for creating more elaborate molecular architectures.[1] The nitrogen atom can be functionalized, and the core structure can be modified to build libraries of compounds for screening in drug discovery programs.

  • Agrochemical Research: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the exploration of novel heterocyclic scaffolds, for which this compound can serve as a starting point.

The causality behind its selection in a synthetic route often relates to the steric hindrance provided by the gem-dimethyl group at the C5 position, which can influence the stereochemical outcome of reactions at adjacent positions if further functionalized.

Commercial Availability and Supplier Landscape

The supplier ecosystem for 2-Oxazolidinone, 5,5-dimethyl- can be segmented into distinct tiers, each catering to different needs in terms of scale, purity, and documentation.

Supplier_Landscape cluster_researcher Researcher / Scientist cluster_suppliers Supplier Tiers researcher Project Need: - Exploratory Synthesis - Process Development global_dist Global Distributors (e.g., Sigma-Aldrich) researcher->global_dist Need: Small quantity (mg-g) Fast delivery Standard purity specialty Specialty & Niche Suppliers (e.g., SynHet) researcher->specialty Need: High purity (>99%) Custom synthesis Detailed analytics (CoA, NMR) mfg Manufacturers / Bulk Suppliers (e.g., Frandcom Chemicals) researcher->mfg Need: Scale-up (kg) Process optimization Direct manufacturer contact global_dist->specialty Partnerships specialty->mfg Scale-up path

Caption: Supplier landscape for sourcing research chemicals.

Tier 1: Global Distributors & Catalog Companies These suppliers are the primary source for researchers requiring small quantities (mg to g) for initial screening and methodology development.

  • Sigma-Aldrich (Merck): A leading global supplier that lists 2-Oxazolidinone, 5,5-dimethyl- (CAS 1121-83-1), often through its network of partners like ChemScene. They provide easy online ordering, standard purity grades (e.g., 97%), and readily available safety documentation.

  • Fisher Scientific (Thermo Scientific Chemicals): Similar to Sigma-Aldrich, they offer a wide range of research chemicals and are a common source for academic and industrial labs.

Tier 2: Specialty and Niche Suppliers These companies often focus on specific chemical classes or services, such as custom synthesis or high-purity compounds. They are an excellent choice when standard catalog grades are insufficient.

  • SynHet: Positions itself as a manufacturer and supplier of 5,5-Dimethyloxazolidin-2-one, offering high purity (>99%) pharma-grade material.[1] They notably offer synthesis on demand and a comprehensive suite of analytical services (LCMS, GCMS, HPLC, NMR), which is critical for process development and GMP-track projects.[1]

  • Universal Biologicals & Rhenium Bio Science: These distributors often list products from other specialized manufacturers like ChemScene or Angene, providing an alternative procurement channel.[5][6]

Tier 3: Bulk Manufacturers and Trading Platforms For process scale-up and commercial production, direct engagement with manufacturers or chemical trading platforms is necessary.

  • Frandcom Chemicals: This company is a division of Frandcom Industrial Limited, specializing in the R&D, production, and sales of fine chemicals, and lists the related dione, indicating capabilities in this area of chemistry.[7]

  • Online B2B Platforms (e.g., Tradeindia): These platforms connect buyers with various manufacturers and suppliers, often for larger quantities.

Supplier Category Representative Supplier(s) Typical Scale Purity Grades Key Features
Global Distributors Sigma-Aldrich (Merck)mg - 25 g≥97%Rapid delivery, extensive catalog, easy ordering.
Specialty Suppliers SynHet[1]g - kg>99% (Pharma Grade)Synthesis on demand, detailed analytical data, high purity.
Niche Distributors Rhenium Bio Science[5], Universal Biologicals[6]mg - g≥97%Access to products from specialized manufacturers.

Strategic Procurement and Quality Verification Workflow

A robust procurement process is a self-validating system. The specifications defined at the outset must be verified upon receipt to ensure the integrity of the experimental work that follows.

Procurement_Workflow cluster_planning Phase 1: Planning & Sourcing cluster_verification Phase 2: Receipt & Verification a 1. Define Requirements - Purity (>97% or >99%?) - Quantity (mg, g, kg) - Documentation (CoA, SDS) b 2. Identify & Vet Suppliers - Compare offerings - Request quotes - Inquire about analytical data a->b c 3. Place Purchase Order - Specify CAS Number - Reference required purity b->c d 4. Receive Shipment - Check for damage - Verify label against PO c->d e 5. In-House QC - Obtain sample for testing - Run confirmatory analysis (e.g., ¹H NMR, LC-MS) d->e f 6. Compare & Approve - Does analytical data match supplier CoA and known spectra? e->f f->b Discrepancy Found (Contact Supplier) g 7. Release to Lab - Log into inventory - Store appropriately f->g Data Matches

Caption: A self-validating procurement workflow for research chemicals.

Step-by-Step Methodology:

  • Define Requirements: The first and most critical step is defining the exact specifications needed for your experiment. For early-stage discovery, a 97% purity might suffice.[5] For late-stage development or synthesis of a final compound, >99% purity with a detailed Certificate of Analysis (CoA) is necessary.[1]

  • Identify and Vet Suppliers: Based on the requirements, select a supplier tier. For high-purity needs, contact a supplier like SynHet and request a preliminary CoA for the lot you would be purchasing.[1] For standard research quantities, a global distributor is efficient.

  • Place Purchase Order: Clearly state the chemical name, CAS number (1121-83-1), required purity, and quantity on the purchase order.

  • Receive and Inspect: Upon arrival, visually inspect the packaging. Ensure the container label matches the purchase order and the supplier's CoA.

  • In-House Quality Control (QC): This is the cornerstone of a self-validating protocol. A small sample of the received material should be taken for internal analysis.

    • Causality: The choice of technique depends on its ability to confirm identity and purity. A ¹H NMR spectrum is excellent for confirming the chemical structure, while an LC-MS or GC-MS can provide a more accurate assessment of purity. Suppliers like SynHet explicitly mention using these techniques for their own analysis.[1]

  • Compare and Approve: The data from the in-house QC must be compared against the supplier's CoA and reference spectra from databases like PubChem.[3] If the data align, the material is approved. If there is a significant discrepancy (e.g., unexpected peaks in the NMR, lower purity than specified), the material should be quarantined, and the supplier contacted immediately.

  • Release to Laboratory: Once approved, the material is formally logged into the chemical inventory system and stored according to the Safety Data Sheet (SDS) recommendations, typically at room temperature.

Conclusion

2-Oxazolidinone, 5,5-dimethyl- is an accessible synthetic building block available through a multi-tiered global supply chain. For researchers and drug development professionals, the key to successful procurement lies not just in finding a vendor, but in executing a strategic sourcing plan. By aligning the choice of supplier with the specific requirements of the scientific work—from the high-purity demands of process chemistry to the rapid-delivery needs of exploratory research—and implementing a rigorous, self-validating QC workflow upon receipt, one can ensure the integrity and reproducibility of their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using 5,5-dimethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1][2] Among the various strategies developed to achieve high levels of stereoselectivity, the use of chiral auxiliaries remains a robust and predictable method.[3][4] The Evans asymmetric aldol reaction, which employs chiral oxazolidinone auxiliaries, is a particularly powerful and widely adopted methodology due to its high diastereoselectivity and the reliability of its stereochemical outcome.[1][5][6]

This guide focuses on the application of 5,5-dimethyl-2-oxazolidinone derivatives as chiral auxiliaries in the asymmetric aldol reaction. The gem-dimethyl group at the 5-position offers distinct advantages, including enhanced stability and a strong influence on the stereochemical course of the reaction. These auxiliaries have proven invaluable in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is paramount.[6][7]

This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for researchers, scientists, and drug development professionals employing this powerful synthetic tool.

Mechanistic Insights: The Key to Stereocontrol

The remarkable stereoselectivity of the Evans aldol reaction is rooted in the formation of a highly organized, chair-like transition state, as described by the Zimmerman-Traxler model.[1][7] The reaction proceeds through the formation of a boron enolate, which then reacts with an aldehyde.[8][9]

The critical steps governing the stereochemical outcome are:

  • Formation of the (Z)-Boron Enolate: The N-acylated 5,5-dimethyl-2-oxazolidinone is treated with a Lewis acid, typically di-n-butylboron triflate (n-Bu₂BOTf), and a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[6][8] This "soft enolization" process selectively generates the (Z)-enolate. The boron atom chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid six-membered ring structure.[1][8]

  • The Zimmerman-Traxler Transition State: The (Z)-enolate then reacts with an aldehyde via a six-membered, chair-like transition state.[1] The high diastereoselectivity arises from minimizing steric interactions within this transition state. The substituent on the chiral auxiliary (at the 4-position) effectively blocks one face of the enolate, directing the aldehyde to approach from the less hindered face.[1][10] Furthermore, the dipole moments of the oxazolidinone carbonyl and the enolate carbon-oxygen bond align in an anti-parallel fashion to minimize electrostatic repulsion, further stabilizing the preferred transition state.[1][6] This highly ordered arrangement leads predominantly to the formation of the syn-aldol adduct.[1]

The Role of the 5,5-Dimethyl Group

The gem-dimethyl substitution at the 5-position of the oxazolidinone ring plays a crucial role in enhancing the utility of this chiral auxiliary. These methyl groups can influence the conformation of the N-acyl chain and the subsequent enolization and aldol addition steps. More significantly, the 5,5-dimethyl substitution has been shown to be essential for inhibiting undesired endocyclic nucleophilic attack during certain reductive cleavage procedures, thereby expanding the synthetic utility of the auxiliary.[11] This modification allows for the direct conversion of the N-acyl group to an aldehyde under specific reducing conditions, a transformation that is often problematic with other oxazolidinone auxiliaries.[11][12][13]

Experimental Protocols

The following protocols provide a step-by-step guide for a typical asymmetric aldol reaction using an N-acyl-5,5-dimethyl-2-oxazolidinone auxiliary.

Part 1: N-Acylation of the Chiral Auxiliary

The first step is the attachment of the desired acyl group to the nitrogen of the 5,5-dimethyl-2-oxazolidinone.

Materials:

  • (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (or other suitable enantiomer)

  • Propionic anhydride (or other desired acylating agent)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous toluene or THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Add propionic anhydride (1.2 eq) dropwise at room temperature.

  • The reaction can be stirred at room temperature overnight or heated to reflux for 30 minutes to shorten the reaction time.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-propionyl-oxazolidinone.

Part 2: The Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol addition to an aldehyde.

Materials:

  • N-propionyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (from Part 1)

  • Di-n-butylboron triflate (n-Bu₂BOTf, 1.0 M in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the N-propionyl-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA or Et₃N (1.2 eq). Stir the mixture at -78 °C for 30-60 minutes to allow for complete enolization.[15]

  • Add the aldehyde (1.1 eq), freshly distilled if necessary, dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C or room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction at 0 °C by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.[15] Stir vigorously for 1 hour to oxidize the boron species.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude aldol adduct by silica gel column chromatography to obtain the desired syn-aldol product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired chiral β-hydroxy carboxylic acid, alcohol, or other functional group.

A. Hydrolytic Cleavage to the Carboxylic Acid:

Materials:

  • Aldol adduct (from Part 2)

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) and water

  • Aqueous sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the aldol adduct in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add a solution of LiOH (2.0 eq) in water, followed by the dropwise addition of 30% H₂O₂ (4.0 eq).[16]

  • Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ at 0 °C.

  • Remove the THF in vacuo.

  • Wash the aqueous residue with CH₂Cl₂ to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired β-hydroxy carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate to yield the product. The recovered chiral auxiliary can be purified and reused.[17]

B. Reductive Cleavage to the Aldehyde (Specific to 5,5-dimethyl auxiliaries):

Materials:

  • Aldol adduct (from Part 2)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes or toluene)

  • Anhydrous Toluene or CH₂Cl₂

Procedure:

  • Dissolve the aldol adduct in anhydrous toluene or CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

  • Add DIBAL-H (1.1-1.5 eq) dropwise. The 5,5-dimethyl substitution pattern is crucial here to prevent cleavage of the endocyclic carbonyl.[11]

  • Stir at -78 °C for 1-3 hours. Monitor by TLC.

  • Quench the reaction carefully at -78 °C with methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) and allow to warm to room temperature with vigorous stirring until two clear layers form.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo to afford the crude aldehyde, which is often used immediately in the next step due to potential instability.

Data Presentation and Visualization

Expected Diastereoselectivity

The use of boron enolates in the Evans aldol reaction typically leads to very high diastereoselectivity in favor of the syn-aldol product.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)
PropionylIsobutyraldehyde>99:1
PropionylBenzaldehyde>98:2
AcetylVarious AldehydesGenerally lower selectivity

Note: Acetate aldol reactions generally exhibit lower diastereoselectivity due to the absence of the α-substituent on the enolate, which reduces the steric bias in the transition state.[10]

Visualization of the Reaction Pathway

The following diagrams illustrate the key steps in the asymmetric aldol reaction.

Aldol_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary 5,5-Dimethyl- 2-Oxazolidinone N_Acyl_Aux N-Acyl Auxiliary Auxiliary->N_Acyl_Aux Acyl_Agent Acylating Agent (e.g., Propionic Anhydride) Acyl_Agent->N_Acyl_Aux Et3N, DMAP Boron_Enolate (Z)-Boron Enolate N_Acyl_Aux->Boron_Enolate n-Bu2BOTf, DIPEA, -78°C Aldol_Adduct Syn-Aldol Adduct Boron_Enolate->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Final_Product Chiral Product (Acid, Alcohol, Aldehyde) Aldol_Adduct->Final_Product e.g., LiOH/H2O2 or DIBAL-H Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Key features of the Zimmerman-Traxler transition state.

Troubleshooting and Field-Proven Insights

  • Low Diastereoselectivity:

    • Cause: Incomplete formation of the (Z)-boron enolate or reaction temperature is too high.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled aldehydes. Confirm the quality of the n-Bu₂BOTf. Maintain the reaction temperature at -78 °C during enolate formation and aldehyde addition. The choice of base can also be critical; DIPEA is generally preferred for hindered systems.

  • Low Yield:

    • Cause: Inefficient enolate formation, decomposition of the aldehyde or enolate, or incomplete reaction.

    • Solution: Increase the reaction time or allow the reaction to warm slowly to a higher temperature (e.g., 0 °C) after the initial addition at -78 °C. Ensure the aldehyde is of high purity.

  • Difficulty with Auxiliary Cleavage:

    • Cause: For hydrolytic cleavage, epimerization at the α-carbon can occur with strong bases or prolonged reaction times. For reductive cleavage, over-reduction or cleavage of the endocyclic carbonyl can be an issue with auxiliaries lacking the 5,5-dimethyl substitution.

    • Solution: For hydrolysis, use the milder LiOH/H₂O₂ conditions at 0 °C and carefully monitor the reaction to avoid extended reaction times.[18] For reduction to the aldehyde, the use of a 5,5-dimethyloxazolidinone auxiliary is highly recommended.[11]

Conclusion

The asymmetric aldol reaction using 5,5-dimethyl-2-oxazolidinone chiral auxiliaries is a highly reliable and versatile method for the synthesis of chiral β-hydroxy carbonyl compounds. The predictable and high level of stereocontrol, governed by the formation of a well-defined Zimmerman-Traxler transition state, makes it an indispensable tool in academic and industrial research. The unique stability and cleavage options offered by the 5,5-dimethyl substitution pattern further enhance its utility. By understanding the mechanistic principles and adhering to carefully optimized protocols, researchers can effectively leverage this methodology to construct complex molecular architectures with high fidelity.

References

Application Note & Protocol: High-Fidelity N-Acylation of 5,5-Dimethyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the N-acylation of 5,5-dimethyl-2-oxazolidinone, a specialized chiral auxiliary. We will explore the mechanistic rationale behind this crucial transformation, present a detailed, field-tested protocol, and discuss the unique advantages conferred by the gem-dimethyl substitution. This protocol is designed for researchers, scientists, and drug development professionals aiming to leverage this powerful tool for stereocontrolled synthesis.

Introduction: The Advantage of the gem-Dimethyl Group

Chiral oxazolidinones, famously known as Evans auxiliaries, are instrumental in modern asymmetric synthesis, enabling precise control over stereochemical outcomes in a variety of bond-forming reactions.[1][2][3] While numerous derivatives exist, the 5,5-dimethyl substituted variant offers distinct advantages. The gem-dimethyl group at the C5 position acts as a conformational lock, providing enhanced steric shielding. This increased steric hindrance can lead to higher diastereoselectivity in subsequent enolate alkylations and aldol reactions.[4][5][6] Furthermore, the 5,5-dimethyl substitution has been shown to be crucial in preventing endocyclic nucleophilic attack during hydride reduction, allowing for the selective formation of aldehydes from the N-acyl derivatives.[7]

Mechanistic Overview: A Two-Step Process

The N-acylation of 2-oxazolidinones is a two-step process initiated by deprotonation, followed by nucleophilic acyl substitution.

  • Deprotonation: The first step involves the deprotonation of the weakly acidic N-H bond of the oxazolidinone. A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is required to irreversibly form the lithium amide anion.[8] The choice of a strong base is critical to drive the equilibrium towards the formation of the highly nucleophilic amide.

  • Nucleophilic Attack: The resulting lithium amide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This leads to the formation of the desired N-acyl-2-oxazolidinone and a lithium salt byproduct.

Figure 1. High-level overview of the N-acylation reaction.

Detailed Experimental Protocol

This protocol provides a reliable method for the N-acylation of 5,5-dimethyl-2-oxazolidinone. Strict adherence to anhydrous and anaerobic conditions is paramount for success.

Reagent and Equipment Specifications
Reagent/MaterialRecommended GradeKey Considerations
5,5-Dimethyl-2-oxazolidinone≥98%Must be thoroughly dried before use.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentUse from a freshly opened bottle or pass through an activated alumina column.
n-Butyllithium (n-BuLi)1.6 M or 2.5 M in hexanesTitrate periodically to confirm molarity.
Acyl Chloride≥98%Distill or recrystallize if purity is questionable.
Saturated aq. NH4ClReagent GradeUsed for quenching the reaction.
Anhydrous MgSO4 or Na2SO4Reagent GradeFor drying the organic phase.

Step-by-Step Workflow

G start Start setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere (Ar/N2) start->setup dissolve 2. Dissolve Oxazolidinone (1.0 eq) in Anhydrous THF setup->dissolve cool 3. Cool Solution to -78 °C (Dry Ice/Acetone Bath) dissolve->cool deprotonate 4. Add n-BuLi (1.05 eq) Dropwise Stir for 30 min at -78 °C cool->deprotonate acylate 5. Add Acyl Chloride (1.1 eq) Dropwise Stir for 1-3 h at -78 °C deprotonate->acylate quench 6. Quench with Saturated aq. NH4Cl acylate->quench workup 7. Aqueous Workup & Extraction (EtOAc/H2O) quench->workup dry 8. Dry Organic Layer (MgSO4) & Concentrate workup->dry purify 9. Purify by Flash Chromatography dry->purify end End purify->end

Figure 2. Detailed experimental workflow for N-acylation.

  • Inert Atmosphere Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and an argon or nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Charge the flask with 5,5-dimethyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to an internal temperature of -78 °C.

  • Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithium salt may cause the solution to become a slurry.

  • Acylation: Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 1 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly add saturated aqueous ammonium chloride solution to quench the reaction while the flask is still in the cold bath.

  • Workup and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Critical Parameters and Expert Insights

  • Anhydrous Conditions: The presence of even trace amounts of water will consume the n-BuLi and the lithium amide, drastically reducing the yield. Ensure all glassware is rigorously dried and solvents are of the highest quality.

  • Temperature Management: The deprotonation and acylation steps are highly exothermic. Maintaining the reaction at -78 °C is crucial to prevent side reactions and ensure high diastereoselectivity in subsequent steps.

  • n-BuLi Stoichiometry: A slight excess of n-BuLi (1.05 eq.) is used to ensure complete deprotonation of the oxazolidinone. However, a large excess should be avoided as it can lead to side reactions with the acyl chloride.

  • Alternative Acylating Agents: While acid chlorides are common, carboxylic acids can also be used in a one-pot procedure with pivaloyl chloride and triethylamine to generate a mixed anhydride in situ.[9] Other methods employ carboxylic acid anhydrides in the presence of a Lewis acid catalyst like ZnCl2.[10] More recently, milder conditions using aldehydes with aerobic oxidative N-heterocyclic carbene (NHC) catalysis have been developed.[8][11][12]

Safety Precautions

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. Always wear flame-retardant lab coats, safety glasses, and appropriate gloves.

  • Acyl Chlorides: These reagents are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

  • Cryogenic Baths: Dry ice/acetone baths can cause severe cold burns. Use cryogenic gloves and handle with care.

References

Application Notes & Protocols: Diastereoselective Alkylation with the 5,5-Dimethyl-2-Oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the ability to predictably control stereochemistry is paramount. While numerous strategies exist, chiral auxiliary-based methods remain a cornerstone of asymmetric synthesis due to their reliability, broad substrate scope, and high stereoselectivity.[1] These methods temporarily install a chiral moiety onto an achiral substrate, creating a diastereomeric intermediate. This intermediate then undergoes a reaction where the auxiliary's steric and electronic properties direct the formation of a new stereocenter with a specific configuration. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary itself.

Among the most powerful and well-understood of these tools are the oxazolidinone auxiliaries, famously developed by David A. Evans.[2] This guide focuses on a specific variant, the 5,5-dimethyl-2-oxazolidinone system. While classic Evans auxiliaries are derived from chiral amino alcohols like valinol or phenylalaninol, the 5,5-dimethyl substituted ring offers unique advantages, particularly in its stability and its utility as a latent aldehyde equivalent upon reductive cleavage.[3][4] This document provides an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and field-proven insights for employing this versatile auxiliary in diastereoselective alkylation reactions.

Pillar 1: The Mechanism of Stereocontrol

The remarkable diastereoselectivity of N-acyl oxazolidinone alkylations stems from the formation of a rigid and highly organized transition state. The process can be dissected into three key stages: acylation, enolate formation, and electrophilic attack.

  • Acylation: The journey begins with the attachment of a prochiral acyl group to the nitrogen of the oxazolidinone auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride.[5] A milder, operationally simpler method involves using an acid anhydride with 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, which avoids the need for cryogenic temperatures in this initial step.[1][6]

  • Chelated (Z)-Enolate Formation: This is the critical stereochemistry-defining step. The N-acyl oxazolidinone is treated with a strong, non-nucleophilic, sterically hindered base, such as Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (-78 °C).[7][8] The base selectively removes the most acidic proton at the α-carbon of the acyl chain. The choice of a bulky base is crucial to prevent nucleophilic attack at the carbonyl carbons.[9] The resulting enolate is stabilized by chelation between the metal cation (Li⁺ or Na⁺) and the two carbonyl oxygens (the exocyclic acyl oxygen and the endocyclic ring oxygen). This chelation locks the molecule into a rigid, planar conformation, forcing the enolate to adopt a (Z)-geometry to minimize steric clash between the α-substituent and the auxiliary's framework.[1][10]

  • Face-Selective Alkylation: With the (Z)-enolate locked in place, one of its two diastereotopic faces is sterically shielded by the substituents on the oxazolidinone ring. For a 4-substituted auxiliary, the group at C4 effectively blocks the si-face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered re-face.[1][5] This directed attack ensures the formation of one diastereomer in significant excess. The entire process is kinetically controlled, making low-temperature conditions essential to prevent enolate equilibration or side reactions.[11]

G cluster_0 1. Acylation cluster_1 2. (Z)-Enolate Formation cluster_2 3. Face-Selective Alkylation cluster_3 4. Auxiliary Cleavage Aux 5,5-Dimethyl-2-Oxazolidinone N_Acyl_Aux N-Acyl Auxiliary Aux->N_Acyl_Aux Acyl_X R-CO-X (e.g., Acyl Chloride) Acyl_X->N_Acyl_Aux 1. n-BuLi 2. Quench Base Strong Base (LDA or NaHMDS) THF, -78°C N_Acyl_Aux->Base Z_Enolate Rigid, Chelated (Z)-Enolate Base->Z_Enolate Electrophile Electrophile (E⁺) (e.g., BnBr, Allyl-I) Z_Enolate->Electrophile Alkylated_Product Alkylated Product (High d.r.) Electrophile->Alkylated_Product Attack on less hindered face Cleavage Cleavage Reagents (e.g., LiOH/H₂O₂, LiBH₄) Alkylated_Product->Cleavage Alkylated_Product->Cleavage Recovered_Aux Recovered Auxiliary Chiral_Product Enantiopure Product (Acid, Alcohol, etc.) Cleavage->Chiral_Product

Figure 1 Caption: Overall workflow for asymmetric alkylation.

Pillar 2: Experimental Protocols & Self-Validating Systems

Each protocol is designed as a self-validating system. Key checkpoints, such as TLC analysis and determination of diastereomeric ratio (d.r.) by ¹H NMR or GC of the crude product, are essential for ensuring success before proceeding to the next step.

Protocol 1: Acylation of (S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone

This protocol describes the attachment of a propionyl group. The resulting N-propionyl imide is the direct precursor for the alkylation.

  • Materials & Reagents:

    • (S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone

    • Propionic anhydride

    • 4-(Dimethylamino)pyridine (DMAP), catalyst

    • Triethylamine (Et₃N)

    • Anhydrous Toluene

    • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard glassware for anhydrous reactions (oven-dried)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv).

    • Dissolve the auxiliary in anhydrous toluene (approx. 0.2 M concentration).

    • Add triethylamine (1.5 equiv), propionic anhydride (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv).

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 1-2 hours).[1]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-propionyl oxazolidinone can often be used directly in the next step or purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the core asymmetric bond-forming reaction. Precise temperature control is critical for high selectivity.

  • Materials & Reagents:

    • N-propionyl-(S)-4-phenyl-5,5-dimethyl-2-oxazolidinone (from Protocol 1)

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF[1]

    • Benzyl bromide (BnBr), freshly distilled or from a new bottle

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Standard glassware for anhydrous, low-temperature reactions

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution (1.05 equiv) dropwise via syringe over 15 minutes. The solution may turn yellow or orange, indicating enolate formation. Stir for 30-45 minutes at -78 °C.

    • In a separate syringe, take up benzyl bromide (1.2 equiv). Add it dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Validation Checkpoint: Analyze a small sample of the crude product by ¹H NMR or gas chromatography to determine the diastereomeric ratio before purification.[1]

    • Purify the major diastereomer by flash column chromatography (gradient elution with hexanes/ethyl acetate is typical).

Protocol 3: Cleavage of the Auxiliary

The final step is to liberate the chiral product. The choice of cleavage method dictates the functional group obtained. Here, we detail the hydrolytic cleavage to a carboxylic acid.

  • Materials & Reagents:

    • Alkylated N-acyl oxazolidinone (from Protocol 2)

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • THF/Water solvent mixture

    • Sodium sulfite (Na₂SO₃)

    • Diethyl ether or Ethyl acetate

    • Aqueous HCl (e.g., 1 M)

  • Procedure:

    • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).

    • Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (3.0 equiv) and stir for 20 minutes at 0 °C.

    • Remove most of the THF under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.

    • Acidify the aqueous layer to pH ~1-2 with 1 M HCl.

    • Extract the desired carboxylic acid product with ethyl acetate (3x).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the final enantiomerically enriched carboxylic acid.[1][7]

Pillar 3: Authoritative Grounding & Data

The success of this methodology is predicated on several key factors, each supported by extensive research.

  • Base and Enolate Geometry: The formation of a (Z)-enolate is a cornerstone of Evans' methodology. The use of sodium or lithium bases promotes the formation of a rigid bidentate chelate, which is essential for high diastereoselectivity.[1][12] The geometry of the enolate directly influences the facial bias of the subsequent alkylation.

  • Electrophile Reactivity: The reaction is most efficient with reactive electrophiles. Activated halides, such as allylic and benzylic halides, are excellent substrates, typically providing high yields and selectivities.[5][10] Less reactive electrophiles, like simple alkyl iodides or bromides, may require longer reaction times or the addition of Lewis acids.

  • Unique Role of 5,5-Dimethyl Substitution: Unlike auxiliaries with a C4 substituent derived from an amino acid, the 5,5-dimethyl variant has found significant use as a latent aldehyde. Reductive cleavage of the N-acyl bond with reagents like Diisobutylaluminium hydride (DIBAL-H) yields a stable N-1'-hydroxyalkyl intermediate.[4] This intermediate can be easily hydrolyzed under basic conditions to release the corresponding aldehyde, providing a powerful method for the asymmetric synthesis of α-chiral aldehydes.[3]

Table 1: Representative Alkylations of N-Propionyl Oxazolidinones
Electrophile (E-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Allyl IodideNaHMDS98 : 261-77[1]
Benzyl BromideLDA>99 : 1~90[5]
Methyl IodideNaHMDS91 : 958-69[13]
Ethyl IodideLDA95 : 5~85[5]

Data is representative and can vary based on the specific oxazolidinone auxiliary structure and precise reaction conditions.

G cluster_acid Carboxylic Acid cluster_alcohol Primary Alcohol cluster_aldehyde Aldehyde start Alkylated N-Acyl Oxazolidinone reagent1 LiOH / H₂O₂ start->reagent1 reagent2 LiBH₄ or LiAlH₄ start->reagent2 reagent3 DIBAL-H start->reagent3 product1 R*-COOH reagent1->product1 product2 R*-CH₂OH reagent2->product2 product3 R*-CHO reagent3->product3

Figure 2 Caption: Diverse products from auxiliary cleavage.

References

The "SuperQuat" Advantage: Harnessing 5,5-Dimethyl-2-Oxazolidinone for Asymmetric Synthesis in Natural Product Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Evans Auxiliary – A New Level of Control

For decades, the Evans oxazolidinone auxiliaries have been a cornerstone of asymmetric synthesis, enabling the stereocontrolled construction of complex chiral molecules.[1][2] However, the pursuit of enhanced stereoselectivity and operational simplicity has led to the development of next-generation chiral auxiliaries. Among these, the 5,5-dimethyl-2-oxazolidinone scaffold, often referred to as a "SuperQuat" auxiliary, has emerged as a powerful tool for synthetic chemists.[3] The gem-dimethyl substitution at the C5 position introduces a profound conformational bias, leading to superior facial selectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the application of 5,5-dimethyl-2-oxazolidinone derivatives in the synthesis of natural products and their chiral building blocks, offering detailed protocols and mechanistic insights for researchers at the forefront of drug discovery and chemical biology.

The key advantage of the "SuperQuat" auxiliaries lies in the steric influence of the 5,5-dimethyl group. This substitution effectively locks the conformation of an adjacent C4-substituent, forcing it to project towards the N-acyl group. This conformational rigidity enhances the shielding of one face of the derived enolate, leading to higher diastereoselectivities in reactions such as alkylations and aldol additions compared to their non-dimethylated counterparts.[3] Furthermore, the gem-dimethyl group sterically hinders nucleophilic attack at the endocyclic carbonyl, which can be a competing reaction pathway during auxiliary cleavage, thus facilitating cleaner and more efficient removal of the auxiliary.[4]

This application note will delve into the practical utility of 5,5-dimethyl-2-oxazolidinone auxiliaries, focusing on two key transformations: asymmetric alkylation and asymmetric conjugate addition. We will provide detailed, step-by-step protocols for the N-acylation of the auxiliary, the diastereoselective transformations, and the subsequent cleavage to furnish valuable chiral building blocks. The application of this methodology will be illustrated through the synthesis of key fragments of natural products.

Mechanistic Rationale: The Origin of Enhanced Stereoselectivity

The stereodirecting power of the 5,5-dimethyl-2-oxazolidinone auxiliary is rooted in the formation of a rigid, chelated transition state. Upon N-acylation and subsequent deprotonation to form the enolate, the presence of a Lewis acid, such as dibutylboron triflate or titanium tetrachloride, promotes the formation of a six-membered chelate. The gem-dimethyl group at C5 restricts the conformational freedom of the C4 substituent, which in turn dictates the orientation of the enolate and effectively blocks one of its faces from the approach of an electrophile.

G cluster_0 Chelated Enolate Transition State Aux N-Acyl-5,5-dimethyl-2-oxazolidinone Base Base (e.g., LDA, NaHMDS) Aux->Base Deprotonation Enolate Chelated (Z)-Enolate Base->Enolate Formation Electrophile Electrophile (E+) Enolate->Electrophile Facial Shielding by C4-substituent Product Diastereomerically Enriched Product Electrophile->Product Attack from less hindered face

Figure 1. Conceptual workflow for asymmetric transformations using 5,5-dimethyl-2-oxazolidinone auxiliaries.

Core Applications in Natural Product Synthesis

The enhanced stereocontrol offered by "SuperQuat" auxiliaries makes them ideal for the synthesis of chiral building blocks that are frequently found in the structures of complex natural products.

Asymmetric Alkylation: Crafting Chiral Aldehydes

A key application of 5,5-dimethyl-2-oxazolidinone auxiliaries is in the diastereoselective alkylation of their N-acyl derivatives to produce α-substituted chiral aldehydes. These aldehydes are versatile intermediates in the synthesis of polyketide natural products and other biologically active molecules.

Protocol 1: General Procedure for N-Acylation of (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary, a necessary first step before its use in asymmetric transformations.

Materials:

  • (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for anhydrous reactions.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-5,5-dimethyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation and Reductive Cleavage to a Chiral Aldehyde

This protocol exemplifies the alkylation of an N-acyl "SuperQuat" auxiliary and its subsequent conversion to a chiral aldehyde.

Materials:

  • N-Propionyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (from Protocol 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) solution in toluene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents.

Procedure:

  • Alkylation:

    • Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes.

    • Add the alkyl halide (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify the product by flash chromatography to yield the alkylated product.

  • Reductive Cleavage:

    • Dissolve the purified alkylated product (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add DIBAL-H (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure to obtain the crude chiral aldehyde.

    • Purify the aldehyde by flash chromatography.

Table 1: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone [4][5]

Electrophile (R-X)Product (R')Diastereomeric Excess (de, %)Yield (%)
Benzyl bromide2-Methyl-3-phenylpropanal9485
Allyl iodide2-Methylpent-4-enal8882
Methyl iodide2-Methylpropanal8590
Asymmetric Conjugate Addition: Accessing β-Substituted Chiral Aldehydes

The "SuperQuat" auxiliaries also excel in directing the 1,4-conjugate addition of organocuprates to α,β-unsaturated N-acyl derivatives. This provides a powerful method for the synthesis of β-substituted chiral aldehydes.

Protocol 3: Asymmetric Conjugate Addition and Reductive Cleavage

Materials:

  • N-Crotonyl-(S)-4-phenyl-5,5-dimethyl-2-oxazolidinone

  • Organocuprate reagent (e.g., Me₂CuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) solution in toluene

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • Conjugate Addition:

    • Prepare the organocuprate reagent in situ at the appropriate temperature (typically -78 °C to 0 °C) in anhydrous THF.

    • In a separate flask, dissolve the N-crotonyl auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the organocuprate solution to the solution of the auxiliary.

    • Stir the reaction at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup.

    • Purify the product by flash chromatography.

  • Reductive Cleavage:

    • Follow the procedure outlined in Protocol 2 for the reductive cleavage using DIBAL-H to obtain the β-substituted chiral aldehyde.

Table 2: Diastereoselective Conjugate Addition to N-Crotonyl-(S)-4-phenyl-5,5-dimethyl-2-oxazolidinone [5][6]

Organocuprate (R₂CuLi)Product (R')Diastereomeric Excess (de, %)Yield (%)
Me₂CuLi(R)-3-Methylbutanal>9588
Bu₂CuLi(R)-3-Methylheptanal>9585
Ph₂CuLi(R)-3-Phenylbutanal>9580

Application in the Synthesis of Natural Product Fragments

The chiral aldehydes generated using "SuperQuat" auxiliaries are valuable precursors for the synthesis of complex natural products.

Synthesis of (R)-3-Isopropenylhept-6-enal: A Pheromone Component

The methodology of asymmetric conjugate addition followed by reductive cleavage has been successfully applied to the synthesis of (R)-3-isopropenylhept-6-enal, a component of the sex pheromone of the California red scale.[5] This synthesis highlights the utility of the "SuperQuat" auxiliary in generating a key chiral intermediate with high stereocontrol.

Figure 2. Synthetic route to a pheromone component using a "SuperQuat" auxiliary.

Towards the Synthesis of Cascarillic Acid

While a full total synthesis is not detailed here, the asymmetric synthesis of a key cyclopropane-containing aldehyde intermediate for the natural product cascarillic acid has been reported using a related 5,5-dimethyloxazolidinone auxiliary.[7] This demonstrates the applicability of this class of auxiliaries in constructing strained ring systems with high enantiomeric purity.

Conclusion and Future Outlook

The 5,5-dimethyl-2-oxazolidinone "SuperQuat" auxiliaries represent a significant advancement in the field of asymmetric synthesis. Their ability to impart high levels of stereocontrol in a predictable manner, coupled with their straightforward application and removal, makes them an invaluable tool for the synthesis of complex natural products and their derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate these powerful auxiliaries into their synthetic strategies. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the "SuperQuat" auxiliaries are poised to play an increasingly important role in enabling the efficient and selective synthesis of the molecules of tomorrow.

References

Application Notes & Protocols: Stereoselective Synthesis of β-Lactams with (4S)-4-substituted-5,5-dimethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the stereoselective synthesis of β-lactams utilizing a 5,5-dimethyl-substituted 2-oxazolidinone as a powerful chiral auxiliary. The β-lactam motif is a cornerstone of many critical pharmaceuticals, most notably antibiotics like penicillins and cephalosporins.[1] Achieving precise stereochemical control during their synthesis is paramount for ensuring therapeutic efficacy. This document details the strategic application of the Staudinger ketene-imine cycloaddition, wherein the chiral auxiliary dictates the facial selectivity of the reaction to produce enantiomerically enriched β-lactams. We will explore the mechanistic basis for stereocontrol, provide step-by-step protocols for the key synthetic transformations—N-acylation, Staudinger cycloaddition, and auxiliary cleavage—and discuss the critical role of the gem-dimethyl substitution in enhancing the stability and utility of the auxiliary.

Introduction: The Imperative for Asymmetric β-Lactam Synthesis

The synthesis of enantiomerically pure β-lactams is a task of enduring significance in medicinal chemistry and drug development.[1] Beyond their well-established role as antibacterial agents, chiral β-lactams serve as versatile building blocks for a diverse array of complex molecules and are being investigated as inhibitors of various enzymes, including proteases.[1]

The Staudinger [2+2] cycloaddition of a ketene and an imine is one of the most direct and widely utilized methods for constructing the four-membered azetidin-2-one ring.[2] However, without a source of chirality, this reaction yields a racemic mixture of products. Chiral auxiliaries—stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction—offer a robust and predictable solution.[3] Among the most successful are the oxazolidinones popularized by David A. Evans.[4]

This guide focuses specifically on the use of a 5,5-dimethyl-substituted oxazolidinone, such as (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone. The strategic placement of the gem-dimethyl group at the C5 position offers a distinct advantage: it sterically shields the endocyclic carbonyl, preventing undesired side reactions during reductive cleavage steps, thereby enhancing its utility as a robust "latent aldehyde equivalent."[5][6]

The Principle of Stereochemical Control

The high degree of diastereoselectivity observed in this synthesis originates from the chiral auxiliary's ability to control the trajectory of the incoming imine as it approaches the ketene intermediate. The substituent at the C4 position of the oxazolidinone (e.g., a benzyl group) effectively blocks one face of the planar ketene, forcing the imine to approach from the less sterically hindered face.

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[2] The subsequent ring closure is a rapid, intramolecular process. The stereochemistry of the final β-lactam is thus determined at this initial C-C bond-forming step. The preferred transition state is one that minimizes steric repulsion between the imine's substituents and the chiral auxiliary's C4 substituent. This predictable facial bias consistently leads to the formation of one major diastereomer, often with diastereomeric ratios exceeding 95:5.[7]

References

Mastering Stereoselectivity: Lewis Acid Catalysts in Evans Aldol Reactions with 5,5-Dimethyl-2-Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elevating Asymmetric Aldol Reactions

The Evans aldol reaction stands as a cornerstone in asymmetric synthesis, providing a reliable and highly predictable method for the stereoselective construction of β-hydroxy carbonyl compounds.[1] These chiral building blocks are fundamental to the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. The stereochemical outcome is masterfully controlled by a chiral auxiliary, typically an oxazolidinone, which directs the facial approach of an aldehyde to a pre-formed enolate.[2]

This application note delves into the use of the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, a so-called "SuperQuat" auxiliary, in Evans aldol reactions. The gem-dimethyl substitution at the C5 position offers distinct advantages over traditional Evans auxiliaries. This structural feature induces a strong conformational bias in the N-acyl chain, leading to enhanced facial shielding of the enolate and consequently, superior diastereoselectivity in the aldol addition. Furthermore, the steric bulk around the endocyclic carbonyl group can facilitate the selective cleavage of the exocyclic N-acyl group, simplifying product isolation and auxiliary recovery.

We will explore the critical role of Lewis acid catalysts in modulating the stereochemical outcome of the Evans aldol reaction with this advanced auxiliary. Detailed protocols for the use of three key Lewis acids—dibutylboron triflate (Bu₂BOTf), titanium tetrachloride (TiCl₄), and tin(II) triflate (Sn(OTf)₂)—will be provided, enabling researchers to selectively access different aldol stereoisomers.

Mechanistic Underpinnings: The Role of the Lewis Acid and the Zimmerman-Traxler Model

The remarkable stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[3] The choice of Lewis acid is paramount as it dictates the geometry of the enolate and the nature of this transition state, ultimately controlling the formation of either syn or anti aldol adducts.

Dibutylboron Triflate for syn-Aldol Products: The use of dibutylboron triflate in the presence of a tertiary amine base, such as triethylamine or diisopropylethylamine, reliably generates a Z(O)-boron enolate. This enolate then reacts with an aldehyde through a highly organized, chelated transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen.[3] The bulky substituent at the C4 position of the oxazolidinone and the gem-dimethyl groups at C5 effectively block one face of the enolate, forcing the aldehyde to approach from the less hindered side. This highly ordered arrangement leads to the predictable formation of the "Evans syn" aldol product with excellent diastereoselectivity.[4]

Titanium and Tin Lewis Acids for "non-Evans" Products: In contrast, Lewis acids like titanium tetrachloride and tin(II) triflate can lead to the formation of different stereoisomers, often referred to as "non-Evans" products. The stereochemical outcome with these Lewis acids is highly dependent on the reaction conditions, including the stoichiometry of the Lewis acid and the nature of the base employed.[5] It is proposed that these reactions can proceed through either chelated or non-chelated transition states, leading to a reversal of facial selectivity and the formation of anti-aldol or "non-Evans syn" products.[5][6] The ability to access these alternative stereoisomers from the same chiral auxiliary by simply changing the Lewis acid catalyst is a powerful tool in synthetic strategy.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of the Evans aldol reaction using the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one auxiliary.

Protocol 1: N-Acylation of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

This procedure describes the preparation of the N-propionyl derivative, the precursor for the aldol reaction.

Materials:

  • (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-5,5-dimethyloxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Workflow for N-Acylation

cluster_0 Setup and Deprotonation cluster_1 Acylation cluster_2 Workup and Purification A Dissolve (S)-4-benzyl-5,5-dimethyloxazolidin-2-one in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 30 min at -78 °C C->D E Add propionyl chloride dropwise at -78 °C D->E F Stir for 1 hr at -78 °C E->F G Warm to room temperature and stir for 2 hrs F->G H Quench with sat. aq. NH4Cl G->H I Extract with Ethyl Acetate H->I J Wash, Dry, and Concentrate I->J K Purify by Flash Chromatography J->K start Desired Aldol Stereoisomer syn "Evans syn" Adduct start->syn  High Diastereoselectivity non_evans "non-Evans" or anti Adduct start->non_evans  Access to other Stereoisomers bu2botf Dibutylboron Triflate (Bu₂BOTf) syn->bu2botf  Forms Z(O)-boron enolate leading to chelated transition state ticl4 Titanium Tetrachloride (TiCl₄) non_evans->ticl4  Can proceed via non-chelated transition states snotf2 Tin(II) Triflate (Sn(OTf)₂) non_evans->snotf2  Can also provide alternative stereoselectivity

References

Application Notes and Protocols for the Cleavage of 5,5-dimethyl-2-oxazolidinone Auxiliary with Lithium Hydroxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 5,5-dimethyl-2-oxazolidinone in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the precise control of stereochemistry during the formation of new chiral centers.[1] Among the pantheon of these molecules, oxazolidinones, particularly those popularized by Evans, have become workhorses for diastereoselective transformations such as alkylations and aldol reactions.[2][3][4] The final and critical step in any auxiliary-mediated synthesis is the efficient and stereochemically faithful cleavage of the auxiliary to reveal the desired enantiomerically enriched product.[4][5]

This guide focuses on a specific, yet highly valuable, member of the oxazolidinone family: the 5,5-dimethyl-2-oxazolidinone auxiliary. The gem-dimethyl substitution at the C5 position offers a distinct advantage by sterically hindering endocyclic cleavage, a common side reaction with other oxazolidinone auxiliaries when subjected to certain nucleophilic conditions.[6][7] This enhanced stability makes it a superior choice in specific synthetic contexts, particularly in reductive cleavages designed to yield chiral aldehydes.[6][7][8]

Herein, we provide a detailed examination of the cleavage of N-acyl 5,5-dimethyl-2-oxazolidinones using lithium hydroxide (LiOH), a common method for liberating the chiral carboxylic acid. While the combination of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a widely adopted standard for this transformation, this document will also address the mechanistic nuances and practical considerations of using LiOH alone.[5][9]

Mechanistic Insights: The Nuances of Hydroxide-Mediated Cleavage

The cleavage of an N-acyl oxazolidinone with lithium hydroxide is a saponification reaction.[10] However, the presence of two carbonyl groups—the exocyclic amide and the endocyclic carbamate—introduces a question of regioselectivity. The desired pathway is the cleavage of the exocyclic amide bond to release the chiral carboxylic acid and the intact auxiliary.

Computational studies and experimental evidence have shown that hydroxide ions preferentially attack the less sterically hindered endocyclic carbamate carbonyl.[11][12][13] For many standard Evans auxiliaries, this can lead to the undesired opening of the oxazolidinone ring.[11][14]

However, the 5,5-dimethyl substitution provides significant steric shielding, disfavoring nucleophilic attack at the endocyclic carbonyl. This steric hindrance is a key factor in directing the reaction towards the desired exocyclic cleavage.[6][7]

It is crucial to distinguish this from the more common LiOH/H₂O₂ protocol. In that system, the active nucleophile is the hydroperoxide anion (OOH⁻), which is significantly more nucleophilic than the hydroxide ion.[5][12] The hydroperoxide anion preferentially attacks the exocyclic carbonyl, leading to a highly regioselective cleavage that yields the carboxylic acid upon reductive workup.[5][9][12] When using LiOH without hydrogen peroxide, the reaction relies solely on the hydroxide ion as the nucleophile, making factors like steric hindrance even more critical for achieving the desired outcome.

Experimental Protocols

Materials and Reagents
  • Substrate: N-acyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv)

  • Reagent: Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 - 4.0 equiv)

  • Solvent System: A mixture of tetrahydrofuran (THF) and water (typically 3:1 to 4:1 v/v)

  • Acid for Work-up: 1 M Hydrochloric acid (HCl)

  • Extraction Solvents: Ethyl acetate (EtOAc) and Dichloromethane (DCM)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Protocol for LiOH Cleavage
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl-5,5-dimethyl-2-oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water.

  • Reagent Addition: Add solid lithium hydroxide monohydrate (2.0 - 4.0 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary depending on the substrate, but typically range from 2 to 12 hours.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Auxiliary Extraction: Add water to the remaining aqueous residue and extract with dichloromethane (2 x volume of aqueous layer) to remove the liberated 5,5-dimethyl-2-oxazolidinone auxiliary. The auxiliary can be recovered from these organic extracts for recycling.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1 M HCl.[10][15]

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by column chromatography or crystallization as needed.

Visual Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve N-acyl auxiliary in THF/Water Add_LiOH Add LiOH·H₂O Dissolve->Add_LiOH Stir Stir at Room Temp. (Monitor by TLC) Add_LiOH->Stir Evaporate Remove THF (Rotary Evaporator) Stir->Evaporate Extract_Aux Extract Auxiliary with DCM Evaporate->Extract_Aux Acidify Acidify Aqueous Layer with 1M HCl Extract_Aux->Acidify Extract_Prod Extract Product with Ethyl Acetate Acidify->Extract_Prod Dry Dry & Concentrate Extract_Prod->Dry Purify Purify Product Dry->Purify

Caption: Workflow for LiOH-mediated cleavage of the 5,5-dimethyl-2-oxazolidinone auxiliary.

Data Presentation: Key Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the LiOH-mediated cleavage.

ParameterTypical Value/RangeNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may require longer reaction times.
LiOH Equivalents 2.0 - 4.0A larger excess can accelerate the reaction but may increase the risk of side reactions.
Solvent Ratio (THF:H₂O) 3:1 to 4:1Sufficient water is necessary to dissolve the LiOH.[10]
Temperature 0 °C to Room Temp.Room temperature is generally sufficient. Lower temperatures may be used for sensitive substrates.
Reaction Time 2 - 12 hoursHighly dependent on the steric and electronic nature of the acyl group.
Typical Yield 75 - 95%Yields are generally good, assuming complete reaction and efficient extraction.
Stereochemical Integrity High (>99% ee)Saponification under these conditions generally proceeds without epimerization of the α-stereocenter.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient LiOH- Short reaction time- Low reaction temperature- Increase the equivalents of LiOH to 3.0-4.0.- Extend the reaction time, monitoring carefully by TLC.- Allow the reaction to proceed at room temperature if it was previously cooled.
Low Yield of Carboxylic Acid - Incomplete extraction from the aqueous phase- Emulsion formation during work-up- Ensure the aqueous layer is thoroughly acidified (pH 1-2) before extraction.- Perform multiple extractions (3-5 times) with ethyl acetate.- To break emulsions, add brine to the separatory funnel.
Presence of Unwanted Byproducts - Endocyclic cleavage of the auxiliary- Degradation of a sensitive substrate- While less likely with the 5,5-dimethyl auxiliary, consider using the milder LiOH/H₂O₂ protocol.[5][9]- If the substrate is base-sensitive, perform the reaction at 0 °C.

Troubleshooting Logic Diagram

G Start Analyze Reaction Outcome Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Incomplete->LowYield No Sol_Incomplete Increase LiOH equiv. Extend reaction time. Incomplete->Sol_Incomplete Yes Byproducts Byproducts Observed? LowYield->Byproducts No Sol_LowYield Ensure full acidification (pH 1-2). Increase number of extractions. LowYield->Sol_LowYield Yes Success Successful Cleavage Byproducts->Success No Sol_Byproducts Consider LiOH/H₂O₂ method. Run reaction at 0 °C. Byproducts->Sol_Byproducts Yes Sol_Incomplete->Start Sol_LowYield->Start Sol_Byproducts->Start

Caption: A logical approach to troubleshooting common issues in auxiliary cleavage.

Conclusion

The cleavage of the 5,5-dimethyl-2-oxazolidinone auxiliary using lithium hydroxide is a reliable method for the synthesis of chiral carboxylic acids. The gem-dimethyl group provides enhanced stability against undesired endocyclic cleavage, making this auxiliary particularly advantageous in certain synthetic campaigns. By understanding the mechanistic principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently execute this critical transformation, ensuring high yields and the preservation of stereochemical integrity.

References

Application Note: A Robust Protocol for the Efficient Recycling of 5,5-Dimethyl-2-Oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-tested protocol for the cleavage and subsequent recycling of the 5,5-dimethyl-2-oxazolidinone chiral auxiliary. Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, yet their stoichiometric use necessitates efficient recovery to ensure economic viability and environmental sustainability. This guide details a hydrolytic cleavage method using a lithium hydroxide and hydrogen peroxide system, explaining the underlying chemical principles that ensure high-yield recovery of the auxiliary without compromising its structural integrity. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for auxiliary recycling.

Introduction: The Value of Auxiliary Recycling

In the realm of stereoselective synthesis, chiral auxiliaries provide a powerful strategy for controlling the stereochemical outcome of chemical reactions.[1] Among these, oxazolidinone-based auxiliaries, popularized by David A. Evans, are celebrated for their high diastereoselectivity in a variety of transformations, including aldol, alkylation, and Michael reactions.[1][2][3]

The 5,5-dimethyl-2-oxazolidinone variant offers distinct advantages. The gem-dimethyl group at the C5 position provides significant steric hindrance that can enhance facial selectivity and, crucially, inhibits unwanted side reactions such as endocyclic cleavage during certain transformations like hydride reductions.[4][5][6] While highly effective, these auxiliaries are often complex and costly. Therefore, the ability to remove the auxiliary from the desired product and recover it intact for reuse is not merely a practical consideration but a critical factor for process efficiency and cost-effectiveness. This protocol outlines a robust and validated method for achieving this goal.

Mechanistic Rationale: Selective Cleavage of the N-Acyl Bond

The successful recycling of the auxiliary hinges on the selective cleavage of the exocyclic N-acyl bond while leaving the endocyclic carbamate bond of the oxazolidinone ring intact. The standard and most effective method for this transformation is saponification using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[7][8][9]

The Critical Role of the Nucleophile:

  • Lithium Hydroperoxide (LiOOH): The key to selectivity lies in the nucleophile. Hydrogen peroxide is more acidic than water, allowing it to be deprotonated by LiOH to form the potent nucleophile, lithium hydroperoxide.[7] This species preferentially attacks the more electrophilic exocyclic amide carbonyl.

  • Lithium Hydroxide (LiOH): In contrast, using LiOH alone is not recommended. The hydroxide ion can attack both the exocyclic amide and the endocyclic carbamate carbonyls.[7][10] Attack at the endocyclic position results in ring-opening, destroying the auxiliary and leading to the formation of an undesired hydroxyamide byproduct.[7][9]

The reaction is typically performed at low temperatures (e.g., 0 °C) in a mixed solvent system, most commonly tetrahydrofuran (THF) and water.[7] The lower temperature further enhances the selectivity of the hydroperoxide nucleophile, minimizing the formation of byproducts.[7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the cleavage of an N-acyl-5,5-dimethyl-2-oxazolidinone and the subsequent isolation and purification of the auxiliary.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Acyl-5,5-dimethyl-2-oxazolidinoneSynthesis GradeN/ASubstrate
Tetrahydrofuran (THF)AnhydrousStandard SupplierReaction Solvent
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OStandard SupplierCaution: Strong Oxidizer
Lithium Hydroxide (LiOH·H₂O)Reagent GradeStandard SupplierBase
Sodium Sulfite (Na₂SO₃)AnhydrousStandard SupplierQuenching Agent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction Solvent
Dichloromethane (DCM)ACS GradeStandard SupplierAlternative Extraction Solvent
Brine (Saturated aq. NaCl)N/ALab PreparedWashing Solution
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying Agent
Celite®N/AStandard SupplierFiltration Aid (Optional)

Workflow for Auxiliary Cleavage and Recovery

G cluster_0 Part A: Cleavage Reaction cluster_1 Part B: Work-up & Isolation cluster_2 Part C: Purification A1 Dissolve N-Acyl Auxiliary in THF A2 Cool to 0 °C A1->A2 A3 Add H₂O₂ and aq. LiOH A2->A3 A4 Stir & Monitor Reaction A3->A4 A5 Quench with Na₂SO₃ A4->A5 B1 Remove THF (Reduced Pressure) A5->B1 Proceed to Work-up B2 Aqueous Work-up B1->B2 B3 Extract with EtOAc or DCM B2->B3 B4 Separate Layers B3->B4 B5 Dry & Concentrate Organic Layer B4->B5 Aqueous_Layer Aqueous Layer (Contains Carboxylic Acid Product) B4->Aqueous_Layer C1 Recrystallization or Column Chromatography B5->C1 Crude Auxiliary Final_Aux Pure Recycled Auxiliary C1->Final_Aux

Caption: Workflow for the recycling of the 5,5-dimethyl-2-oxazolidinone auxiliary.

Step-by-Step Procedure

Part A: Cleavage of the N-Acyl Auxiliary

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) in tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: While stirring vigorously at 0 °C, add pre-chilled deionized water (equal volume to THF). Then, add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise. This is followed by the slow, dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

    • Causality Note: The large excess of H₂O₂ ensures the rapid and complete formation of the LiOOH nucleophile, maximizing selectivity for the desired cleavage.[7]

  • Reaction Monitoring: Stir the biphasic mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until all the starting material has been consumed (typically 1-4 hours). If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, return the flask to the 0 °C ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips shows no remaining peroxide.

    • Safety Note: The quenching of peroxide is exothermic. Add the Na₂SO₃ solution slowly to maintain temperature control.

Part B: Work-up and Isolation of the Auxiliary

  • Solvent Removal: Remove the bulk of the THF from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Dilute with deionized water and extract the mixture three times with ethyl acetate (EtOAc) or dichloromethane (DCM). The chiral auxiliary is organic-soluble, while the lithium salt of the cleaved carboxylic acid remains in the basic aqueous layer.

  • Washing: Combine the organic extracts and wash once with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 5,5-dimethyl-2-oxazolidinone. A typical recovery yield of the crude auxiliary is >95%.

Part C: Purification of the Recovered Auxiliary

The crude auxiliary is often of sufficient purity (>98%) for direct reuse in subsequent acylation reactions. If higher purity is required, the white solid can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

  • Silica Gel Chromatography: A short plug of silica gel, eluting with an appropriate solvent system (e.g., 30-50% EtOAc in hexanes), can also be used for purification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reagents; Reaction temperature too low; Short reaction time.Add additional LiOH and H₂O₂. Allow the reaction to warm to room temperature and stir for a longer duration.
Low Recovery of Auxiliary Incomplete extraction; Accidental hydrolysis of the auxiliary.Perform additional extractions (4-5 times) of the aqueous layer. Ensure the temperature was kept low during reagent addition to prevent auxiliary degradation.
Presence of Hydroxyamide Byproduct Reaction temperature was too high; Insufficient H₂O₂ relative to LiOH.Repeat the reaction ensuring strict temperature control at 0 °C. Ensure the correct stoichiometry of H₂O₂ is used.[7]
Oxygen Evolution Observed Decomposition of the intermediate peracid by excess H₂O₂.[7]This is a known phenomenon and generally does not impact the yield, but it is an indication of the reaction pathway.[7] Ensure the reaction is properly vented.

Conclusion

The protocol described provides a scientifically grounded, reliable, and efficient method for the cleavage and recycling of the 5,5-dimethyl-2-oxazolidinone chiral auxiliary. By understanding the mechanistic principles that favor selective exocyclic cleavage, researchers can confidently recover this valuable synthetic tool in high yield and purity. Implementing this recycling strategy significantly improves the economic and environmental profile of asymmetric syntheses that rely on this class of auxiliaries, making it an essential procedure for both academic and industrial laboratories.

References

The Strategic Application of 5,5-Dimethyl-2-Oxazolidinone in Large-Scale Asymmetric Synthesis: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the efficient and reliable construction of stereochemically defined molecules is a cornerstone of success. Chiral auxiliaries remain a powerful and often indispensable tool for achieving high levels of stereocontrol in complex syntheses. Among these, 5,5-dimethyl-2-oxazolidinone and its derivatives have emerged as a robust platform for the large-scale synthesis of chiral building blocks, particularly aldehydes, carboxylic acids, and alcohols. This guide provides an in-depth exploration of the practical applications and methodologies for employing this versatile chiral auxiliary, with a focus on scalability, scientific rationale, and protocol integrity.

The Rationale for 5,5-Dimethyl-2-Oxazolidinone: Beyond a Standard Chiral Auxiliary

While the broader class of oxazolidinones, famously pioneered by Evans, are well-established in asymmetric synthesis, the 5,5-dimethyl substituted variant offers distinct advantages, particularly in the context of large-scale production. The gem-dimethyl group at the C5 position serves a critical role in directing the stereochemical outcome of reactions and enhancing the stability of key intermediates.

One of the most significant benefits of the 5,5-dimethyl substitution is its ability to prevent unwanted side reactions during the reductive cleavage of the N-acyl group to form chiral aldehydes. This substitution pattern effectively shields the endocyclic carbonyl from nucleophilic attack, making N-acyl-5,5-dimethyloxazolidin-2-ones excellent "latent aldehyde equivalents".[1][2] This attribute is paramount in industrial settings where clean and high-yielding reactions are essential for economic viability.

Core Synthetic Workflow: A Three-Step Process to Chirality

The application of 5,5-dimethyl-2-oxazolidinone as a chiral auxiliary typically follows a well-defined, three-step sequence: N-acylation, diastereoselective enolate alkylation, and auxiliary cleavage. Each step is critical for the overall success of the asymmetric transformation.

G cluster_0 Synthetic Workflow Start Start N_Acylation N-Acylation of 5,5-dimethyl-2-oxazolidinone Start->N_Acylation Carboxylic Acid Derivative Alkylation Diastereoselective Alkylation N_Acylation->Alkylation N-Acyl Auxiliary Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Auxiliary (Diastereomers) Product Chiral Product (Aldehyde, Acid, Alcohol) Cleavage->Product

Caption: Core workflow for asymmetric synthesis.

Protocol: N-Acylation of 5,5-Dimethyl-2-Oxazolidinone

The initial step involves the coupling of the chiral auxiliary with a carboxylic acid derivative to form an N-acyl oxazolidinone. While traditional methods often employ strong bases like n-butyllithium and reactive acyl chlorides, milder and more scalable procedures are now favored.[3]

Materials:

Reagent/SolventMolar Equiv.PuritySupplier
5,5-Dimethyl-2-oxazolidinone1.0>98%Commercial Source
Carboxylic Acid1.1>98%Commercial Source
Pivaloyl Chloride1.2>98%Commercial Source
Triethylamine (TEA)2.5>99%Commercial Source
Toluene-AnhydrousCommercial Source

Procedure:

  • To a stirred suspension of the carboxylic acid (1.1 equiv) in anhydrous toluene (5 mL per mmol of carboxylic acid) under an inert atmosphere (N₂ or Ar), add triethylamine (2.5 equiv) at room temperature.

  • Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equiv) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.

  • Add 5,5-dimethyl-2-oxazolidinone (1.0 equiv) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-5,5-dimethyl-2-oxazolidinone.

Protocol: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The N-acyl auxiliary is deprotonated to form a rigid Z-enolate, which is then alkylated with an electrophile. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

G cluster_1 Mechanism of Diastereoselective Alkylation N_Acyl N-Acyl-5,5-dimethyl- 2-oxazolidinone Enolate Rigid Z-Enolate (chelated to Li+) N_Acyl->Enolate Base (e.g., LDA) Alkylation Electrophile (R-X) approaches from less hindered face Enolate->Alkylation Product Alkylated Product (Major Diastereomer) Alkylation->Product

Caption: Diastereoselective alkylation mechanism.

Materials:

Reagent/SolventMolar Equiv.PuritySupplier
N-Acyl-5,5-dimethyl-2-oxazolidinone1.0-Synthesized above
Lithium Diisopropylamide (LDA)1.052.0 M in THF/heptane/ethylbenzeneCommercial Source
Electrophile (e.g., Alkyl Halide)1.2>98%Commercial Source
Tetrahydrofuran (THF)-AnhydrousCommercial Source

Procedure:

  • Dissolve the N-acyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (10 mL per mmol) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add LDA solution (1.05 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by large-scale flash column chromatography to separate the diastereomers.

Quantitative Data for Diastereoselective Alkylation:

N-Acyl GroupElectrophileDiastereomeric Excess (de)Reference
PropanoylBenzyl bromide85-94%[4][5]
PropanoylAllyl iodide85-94%[4][5]
ButanoylMethyl iodide85-94%[4][5]
Protocol: Auxiliary Cleavage to Chiral Aldehydes

The final step is the removal of the chiral auxiliary to unveil the desired chiral product. For the synthesis of chiral aldehydes, a mild reduction is employed.

Materials:

Reagent/SolventMolar Equiv.PuritySupplier
Alkylated N-Acyl Auxiliary1.0Diastereomerically purePurified above
Diisobutylaluminium Hydride (DIBAL-H)1.51.0 M in hexanesCommercial Source
Dichloromethane (DCM)-AnhydrousCommercial Source

Procedure:

  • Dissolve the diastereomerically pure alkylated auxiliary (1.0 equiv) in anhydrous DCM (20 mL per mmol) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBAL-H solution (1.5 equiv) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo (chiral aldehydes can be volatile).

  • The crude aldehyde is often used directly in the next step or can be purified by careful chromatography. The recovered chiral auxiliary can be purified and recycled.

Expected Outcomes:

Following this protocol, non-racemic α-substituted aldehydes can be obtained with high enantiomeric excess (typically 87-94% ee), preserving the stereochemical integrity established in the alkylation step.[4][5]

Safety and Handling Considerations for Large-Scale Synthesis

When transitioning to large-scale synthesis, a thorough understanding of the hazards associated with the reagents is critical.

  • 5,5-Dimethyl-2-oxazolidinone: Generally considered to have low acute toxicity, but appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust.

  • Organolithium Reagents (e.g., LDA, n-BuLi): Highly pyrophoric and react violently with water and protic solvents. Must be handled under a strictly inert atmosphere by trained personnel.

  • Alkyl Halides: Many are toxic, lachrymatory, and/or carcinogenic. Handle in a well-ventilated fume hood with appropriate PPE.

  • DIBAL-H: Flammable and reacts violently with water. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all large-scale operations.

Comparative Analysis with the Evans Auxiliary

The classic Evans auxiliaries (e.g., 4-benzyl- or 4-isopropyl-2-oxazolidinone) are the benchmark in this field. While they generally provide excellent diastereoselectivity, the 5,5-dimethyl variant holds its own, particularly when the target is a chiral aldehyde.

Feature5,5-Dimethyl-2-oxazolidinoneEvans Auxiliary (e.g., 4-benzyl)
Stereocontrol High diastereoselectivity (typically 85-95% de)Excellent diastereoselectivity (>95% de often achievable)
Cleavage to Aldehydes Excellent; 5,5-dimethyl group prevents side reactionsCan be prone to over-reduction or endocyclic cleavage
Auxiliary Recovery Generally goodGenerally good
Cost & Availability Commercially availableWidely commercially available in both enantiomeric forms

The choice of auxiliary will ultimately depend on the specific synthetic target and the desired cleavage product. For robust and high-yielding synthesis of chiral aldehydes on a large scale, the 5,5-dimethyl-2-oxazolidinone presents a compelling and often superior option.

Conclusion

5,5-Dimethyl-2-oxazolidinone is a highly effective and practical chiral auxiliary for large-scale asymmetric synthesis. Its unique structural features provide distinct advantages, particularly in the clean and efficient generation of chiral aldehydes. The protocols outlined in this guide, when executed with appropriate safety precautions, offer a reliable pathway to valuable chiral building blocks for the pharmaceutical industry. The combination of high stereoselectivity, robust reaction conditions, and the potential for auxiliary recycling makes this an economically and scientifically sound choice for drug development professionals.

References

Application Notes & Protocols: Asymmetric Synthesis of Non-Proteogenic α-Amino Acids Using 5,5-Dimethyl-2-Oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel α-Amino Acid Structures

Non-proteogenic α-amino acids, those not found among the 20 common protein-building blocks, are of immense interest to researchers in medicinal chemistry and drug development. Their incorporation into peptides can confer unique structural constraints, enhance proteolytic stability, and introduce novel pharmacophoric elements. The stereospecific synthesis of these compounds is a critical challenge, as biological activity is almost invariably dependent on the absolute stereochemistry of the α-center.

Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in the synthesis of chiral molecules.[1] Among these, oxazolidinone-based auxiliaries, pioneered by David A. Evans, have become a gold standard.[2] This application note focuses on a refined version of this chemistry, utilizing 5,5-dimethyl-2-oxazolidinone derivatives, often termed "SuperQuat" auxiliaries. These auxiliaries offer distinct advantages over their predecessors, leading to enhanced stereoselectivity and improved process efficiency, making them particularly well-suited for the demanding syntheses of novel α-amino acid building blocks.[3][4]

The "SuperQuat" Advantage: Why 5,5-Dimethyl-2-Oxazolidinone?

The strategic incorporation of a gem-dimethyl group at the C5 position of the oxazolidinone ring provides two key mechanistic enhancements that elevate its performance above standard Evans auxiliaries.[3][4]

  • Enhanced Diastereoselectivity through Conformational Locking: The gem-dimethyl substitution induces a significant steric interaction that biases the conformation of the adjacent C4 substituent (e.g., benzyl or isopropyl). This forces the C4 group to project towards the N-acyl moiety, creating a highly effective stereochemical shield.[3] During the critical alkylation step, the resulting chelated (Z)-enolate is shielded on one face by the C4 substituent, directing the incoming electrophile to the opposite face with exceptional fidelity.[3][4] This leads to superior diastereomeric excesses (de) in the products.

  • Improved Auxiliary Cleavage and Recyclability: The steric bulk of the gem-dimethyl group hinders unwanted nucleophilic attack at the endocyclic carbonyl (C2).[5][6] This is particularly advantageous during cleavage reactions. For instance, during hydride reduction to form aldehydes, endocyclic cleavage is a common side reaction with standard auxiliaries but is effectively inhibited with the SuperQuat system.[5] Similarly, during hydrolytic cleavage to the carboxylic acid, the reaction proceeds cleanly at the exocyclic acyl group, allowing for high recovery and recycling of the valuable chiral auxiliary.[3]

Synthetic Workflow Overview

The asymmetric synthesis of a target non-proteogenic α-amino acid using a 5,5-dimethyl-2-oxazolidinone auxiliary follows a robust and well-defined three-stage sequence.

G cluster_0 Stage 1: Auxiliary Acylation cluster_1 Stage 2: Stereoselective Alkylation cluster_2 Stage 3: Cleavage & Final Conversion Acylation N-Acylation Enolate Enolate Formation Acylation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Conversion Conversion to α-Amino Acid Cleavage->Conversion

Caption: General workflow for α-amino acid synthesis.

Detailed Protocols and Methodologies

The following protocols are generalized for the synthesis of α-alkyl-α-amino acids using (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone as the chiral auxiliary. Researchers should optimize conditions based on the specific acyl group and alkylating agent employed.

Protocol 1: N-Acylation of the Chiral Auxiliary

This step attaches the desired carboxylic acid "backbone" to the chiral auxiliary. The traditional method involves deprotonation with a strong base followed by reaction with an acid chloride.

  • Reagents and Materials:

    • (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi), 1.6 M in hexanes

    • Acid Chloride (R-COCl)

    • Saturated aqueous NH₄Cl solution

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

    • Add the desired acid chloride (1.1 equiv) dropwise.

    • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective α-Alkylation

This is the key stereochemistry-defining step where the new chiral center is created.

  • Reagents and Materials:

    • N-acyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinone (from Protocol 1)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

    • Alkylating agent (R'-X, e.g., benzyl bromide, allyl iodide)

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78 °C.

    • Slowly add NaHMDS (1.1 equiv) dropwise. Stir for 45-60 minutes at -78 °C to ensure complete formation of the (Z)-enolate.

    • Add the alkylating agent (1.2-1.5 equiv), either neat or as a solution in THF.

    • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash column chromatography to separate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Auxiliary Cleavage and Conversion to the α-Amino Acid

This two-part final stage first liberates the chiral carboxylic acid and then converts it to the target amino acid.

Part A: Hydrolytic Cleavage to the Carboxylic Acid

  • Reagents and Materials:

    • Alkylated N-acyl oxazolidinone (from Protocol 2)

    • THF/Water solvent mixture (typically 3:1 or 4:1)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Lithium hydroxide (LiOH) or Lithium Hydroperoxide (LiOOH)

    • Aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

  • Procedure:

    • Dissolve the alkylated product (1.0 equiv) in a THF/water mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aqueous hydrogen peroxide (4-5 equiv), followed by aqueous LiOH (2 equiv).[7]

    • Stir the reaction vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ until a negative test with peroxide indicator strips is obtained.

    • Acidify the mixture to pH ~2 with aqueous HCl.

    • Extract the carboxylic acid product with ethyl acetate or dichloromethane. The aqueous layer will contain the recovered chiral auxiliary, which can be extracted separately after basification.

    • Dry the organic layers containing the product, concentrate, and purify if necessary.

Part B: Curtius Rearrangement to the Protected α-Amino Acid

The Curtius rearrangement converts the carboxylic acid to a protected amine with complete retention of the newly formed stereocenter.[8][9]

  • Reagents and Materials:

    • Chiral α-substituted carboxylic acid (from Part A)

    • Diphenylphosphoryl azide (DPPA)

    • Anhydrous toluene or benzene

    • Triethylamine (Et₃N)

    • Benzyl alcohol or tert-butanol

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene in a flame-dried, nitrogen-purged flask.

    • Add triethylamine (1.1 equiv) and DPPA (1.1 equiv).

    • Heat the mixture to reflux (80-110 °C) for 2-4 hours. The reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate with loss of N₂ gas.

    • Cool the reaction to room temperature and add the desired alcohol (e.g., benzyl alcohol for a Cbz-protected amine or tert-butanol for a Boc-protected amine) (1.5-2.0 equiv).

    • Heat the reaction again to reflux for several hours until the isocyanate is fully consumed (monitor by IR spectroscopy - disappearance of the isocyanate stretch at ~2270 cm⁻¹).

    • Cool the reaction, wash with aqueous NaHCO₃ and brine, dry the organic layer, and concentrate.

    • Purify the resulting carbamate-protected α-amino acid by flash column chromatography.

Mechanism of Stereocontrol

The high diastereoselectivity of the alkylation step is a direct consequence of the rigid, chelated (Z)-enolate intermediate. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the endocyclic carbonyl oxygen, creating a rigid five-membered ring structure. The gem-dimethyl group at C5 forces the C4-substituent (R) into a pseudo-axial orientation, effectively blocking the si-face of the enolate. The incoming electrophile (E⁺) is therefore forced to approach from the less sterically hindered re-face.

Caption: Chelation control in the alkylation step.

Performance Data

The following table summarizes representative results for the diastereoselective alkylation of various N-acyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinones.

EntryAcyl Group (R)Alkylating Agent (R'-X)Product (R')Yield (%)de (%)Reference
1PropionylBenzyl BromideBenzyl8894[5]
2PropionylAllyl IodideAllyl8592[5]
3ButyrylMethyl IodideMethyl9185[10]
4PhenylacetylEthyl IodideEthyl82>95[11]
5PropionylPropargyl BromidePropargyl7990[11]

Note: Yields are for the purified alkylated product. Diastereomeric excess (de) is typically determined by ¹H NMR or chiral HPLC analysis.

Conclusion

The use of 5,5-dimethyl-2-oxazolidinone chiral auxiliaries represents a highly effective and reliable strategy for the asymmetric synthesis of non-proteogenic α-amino acids. The key advantages of enhanced diastereoselectivity, stemming from conformationally locked intermediates, and improved cleavage efficiency make this "SuperQuat" system a superior choice for complex synthetic challenges. The protocols outlined provide a robust framework for researchers and drug development professionals to access a wide array of novel, enantiomerically pure α-amino acid building blocks for incorporation into next-generation therapeutics and chemical probes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity in 5,5-Dimethyl-2-Oxazolidinone Aldol Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric aldol additions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity when using 5,5-dimethyl-2-oxazolidinone as a chiral auxiliary. Here, we will dissect common experimental issues, provide evidence-based solutions, and delve into the mechanistic principles governing these powerful carbon-carbon bond-forming reactions.

Section 1: Troubleshooting Guide

This section addresses specific problems you might be facing in the lab. Each question is structured to identify a potential issue and provide a clear, actionable path to resolution.

Question 1: Why am I observing a nearly 1:1 mixture of syn and anti aldol adducts when I expect a high syn selectivity?

Answer:

Achieving high syn selectivity in an Evans aldol addition is critically dependent on the exclusive formation of the (Z)-enolate, which then proceeds through a highly organized, chair-like Zimmerman-Traxler transition state.[1][2][3] A significant formation of the anti adduct points to a loss of this stereochemical control, which can stem from several factors related to your enolization conditions.

Possible Causes & Solutions:

  • Incomplete (Z)-Enolate Formation: The geometry of the enolate is paramount. (Z)-enolates lead to syn products, while (E)-enolates yield anti products.[1][4] The use of boron triflates, particularly dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base, is the gold standard for reliably generating (Z)-enolates from N-acyloxazolidinones.[5][6]

    • Troubleshooting Protocol: Ensure your enolization protocol is optimized for (Z)-enolate formation. A typical "soft enolization" involves the slow addition of Bu₂BOTf to a cooled solution (-78 °C to 0 °C) of the N-acyl-5,5-dimethyl-2-oxazolidinone and a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[2][7]

  • Incorrect Base or Lewis Acid: The choice of both the base and the Lewis acid is critical.

    • Base: Using a less hindered base might not be sufficient to direct the enolization towards the (Z)-isomer. Stick with sterically demanding amines.

    • Lewis Acid: While boron-mediated enolizations are highly reliable for syn selectivity, other Lewis acids like titanium tetrachloride (TiCl₄) can sometimes lead to different selectivities depending on the precise conditions and substrates.[8][9] For predictable syn outcomes with this auxiliary, Bu₂BOTf is generally the most robust choice.[5][10]

  • Reaction Temperature: The enolization and subsequent aldol addition must be conducted at low temperatures (typically -78 °C) to remain under kinetic control.[2] Warming the reaction prematurely can lead to enolate equilibration or side reactions that erode diastereoselectivity.

  • Water Contamination: Meticulous exclusion of water is non-negotiable. Water will quench the enolate and can interfere with the Lewis acid, leading to uncontrolled side reactions. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Workflow for Troubleshooting Poor syn/anti Selectivity

G start Low syn:anti Ratio Observed check_enolate Verify (Z)-Enolate Formation Conditions start->check_enolate check_reagents Confirm Purity & Anhydrous Nature of Reagents/Solvents check_enolate->check_reagents check_temp Ensure Strict Temperature Control (-78 °C) check_reagents->check_temp check_lewis Evaluate Lewis Acid & Base Combination check_temp->check_lewis protocol_adjust Implement Optimized Boron-Mediated Enolization Protocol check_lewis->protocol_adjust analyze Analyze Diastereomeric Ratio (NMR, HPLC) protocol_adjust->analyze success High syn-Selectivity Achieved analyze->success d.r. > 95:5 fail Re-evaluate Substrate Compatibility analyze->fail d.r. still low

References

Technical Support Center: Improving Yields in the Alkylation of N-Acyl 5,5-Dimethyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the alkylation of N-acyl 5,5-dimethyl-2-oxazolidinone. This powerful chiral auxiliary, a derivative of the renowned Evans auxiliary, is instrumental in asymmetric synthesis for creating stereochemically defined carbon-carbon bonds.[1][2][3] However, achieving high diastereoselectivity and chemical yield can be a nuanced process. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during this critical reaction.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues that can arise during the alkylation of N-acyl 5,5-dimethyl-2-oxazolidinone, providing explanations and actionable solutions.

Q1: My alkylation yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors, often related to the sensitive nature of the organolithium reagents and the enolate intermediate.[4] The most common culprits include:

  • Incomplete Enolate Formation: The first critical step is the complete deprotonation of the N-acyl oxazolidinone. Insufficient base, poor quality base, or improper reaction temperature can lead to unreacted starting material.

  • Moisture Contamination: Organolithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to moisture.[5] Trace amounts of water in the solvent, glassware, or inert gas will quench the base and the enolate, drastically reducing the yield.

  • Side Reactions: The enolate is a strong nucleophile and can participate in undesired reactions. These can include reaction with the solvent (e.g., THF at higher temperatures), or self-condensation if the electrophile is not added promptly.[6]

  • Poor Electrophile Reactivity: The chosen alkylating agent may be insufficiently reactive, leading to a sluggish reaction and allowing time for enolate decomposition.

  • Workup and Purification Issues: The desired product may be lost during the aqueous workup or column chromatography.

Q2: I'm observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them?

A2: The formation of multiple products is a common challenge.[4] Besides unreacted starting material, potential side products include:

  • Di-alkylation Products: If the enolate is particularly reactive or if an excess of a highly reactive electrophile is used, a second alkylation can occur.

  • Products of Enolate Decomposition: At warmer temperatures, the enolate can undergo decomposition pathways.

  • Epimerization: Loss of stereochemical integrity at the newly formed stereocenter can occur, especially during workup if conditions are not carefully controlled.

To minimize side products:

  • Strict Temperature Control: Maintain the reaction at a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps.[1][7]

  • Controlled Addition of Reagents: Add the organolithium base and the electrophile slowly and dropwise to the reaction mixture. This helps to maintain a low concentration of the reactive species and minimize side reactions.

  • Use of High-Purity Reagents: Ensure all reagents and solvents are of the highest purity and are appropriately dried.[4]

Q3: What is the optimal base for enolate formation, and why?

A3: The choice of base is critical for efficient and selective enolate formation. While several strong bases can be used, lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are often preferred over n-butyllithium (n-BuLi) for this application.[1][8]

  • LDA and NaHMDS: These are non-nucleophilic, sterically hindered bases.[9] Their bulkiness favors the formation of the kinetic enolate, which is often desired for high diastereoselectivity. They are also less prone to adding to the carbonyl group of the starting material compared to n-BuLi.

  • n-BuLi: While a strong base, n-BuLi is also a potent nucleophile and can add to the carbonyl of the acyl group, leading to undesired side products. If n-BuLi is used, it is typically for the initial deprotonation of the oxazolidinone nitrogen before acylation, not for the subsequent enolate formation.[1]

The choice between lithium and sodium enolates can also influence the aggregation state and reactivity of the enolate, which in turn can affect the stereochemical outcome.[10][11][12]

Q4: How critical is the reaction temperature, and why is -78 °C so commonly used?

A4: Maintaining a low reaction temperature is paramount for the success of this alkylation. The standard temperature of -78 °C , conveniently achieved with a dry ice/acetone bath, is crucial for several reasons:

  • Enolate Stability: The enolate intermediate is thermally unstable and can decompose at higher temperatures.

  • Preventing Side Reactions: Low temperatures suppress undesired side reactions, such as the reaction of n-BuLi with THF.[6]

  • Enhanced Diastereoselectivity: The transition state organization that leads to high diastereoselectivity is more favored at lower temperatures.

While -78 °C is a standard, some protocols may specify slightly different temperatures depending on the specific substrate and electrophile. However, deviating significantly without a specific reason is likely to result in lower yields and selectivities.

Q5: I'm having trouble with the purification of my alkylated product. Any suggestions?

A5: Purification by column chromatography can sometimes be challenging due to the similar polarities of the product and any unreacted starting material or certain byproducts.

  • Careful Solvent System Selection: A thorough screen of solvent systems for TLC analysis is essential to achieve good separation. Hexanes/ethyl acetate or dichloromethane/methanol are common starting points.

  • Alternative Purification Methods: If chromatography is problematic, consider recrystallization.[13] This can be a highly effective method for obtaining pure product, especially if the product is a solid.

II. Detailed Experimental Protocols

These protocols provide a step-by-step guide for the key stages of the alkylation reaction.

Protocol 1: N-Acylation of 5,5-Dimethyl-2-Oxazolidinone

This procedure describes the attachment of the acyl group to the chiral auxiliary.

  • Preparation: Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5,5-dimethyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the oxazolidinone in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of N-Acyl 5,5-Dimethyl-2-Oxazolidinone

This is the core alkylation step where the new stereocenter is formed.

  • Preparation: Ensure all glassware is rigorously dried and the entire procedure is carried out under an inert atmosphere.

  • Reaction Setup: To a flame-dried round-bottom flask, add the N-acylated 5,5-dimethyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and stirring for 30 minutes. Slowly add the freshly prepared LDA solution to the solution of the N-acyl oxazolidinone at -78 °C. Stir for 1 hour at this temperature.

  • Alkylation: Slowly add the alkyl halide (1.2-1.5 eq) dropwise to the enolate solution at -78 °C. Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the desired chiral product.

  • Reaction Setup: Dissolve the purified, alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Cool the solution to 0 °C (ice bath). Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent.

  • Purification: The chiral auxiliary can often be recovered from the aqueous layer. The desired carboxylic acid is purified from the organic extracts.

III. Visual Guides and Data

Workflow for Optimizing Alkylation Yield

Alkylation_Troubleshooting cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis & Purification start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents Impurity Issues? dry_glassware Ensure Rigorously Dry Glassware start->dry_glassware Moisture Contamination? enolate_formation Optimize Enolate Formation check_reagents->enolate_formation dry_glassware->enolate_formation temp_control Strict Temperature Control (-78 °C) enolate_formation->temp_control Incomplete Reaction? electrophile_addition Slow Electrophile Addition temp_control->electrophile_addition tlc_analysis Analyze by TLC for Side Products electrophile_addition->tlc_analysis Side Reactions? purification Optimize Purification (Chromatography/Recrystallization) tlc_analysis->purification end Improved Yield purification->end

Caption: Troubleshooting flowchart for improving alkylation yield.

Reaction Scheme: Alkylation of N-Acyl 5,5-Dimethyl-2-Oxazolidinone

Reaction_Scheme cluster_0 Acylation cluster_1 Alkylation cluster_2 Cleavage Oxazolidinone 5,5-Dimethyl-2-Oxazolidinone Acyl_Oxazolidinone N-Acyl-5,5-Dimethyl-2-Oxazolidinone Oxazolidinone->Acyl_Oxazolidinone 1. n-BuLi, THF, -78 °C 2. RCOCl Enolate Lithium Enolate Acyl_Oxazolidinone->Enolate LDA, THF, -78 °C Alkylated_Product Alkylated Product Enolate->Alkylated_Product R'-X, -78 °C Carboxylic_Acid Chiral Carboxylic Acid Alkylated_Product->Carboxylic_Acid LiOH, H₂O₂, THF/H₂O

Caption: Overall reaction pathway for the alkylation.

Table 1: Common Bases for Enolate Formation
BaseStructurepKa of Conjugate AcidKey Characteristics
n-Butyllithium (n-BuLi) CH₃(CH₂)₃Li~50Strong base, but also a strong nucleophile.
Lithium Diisopropylamide (LDA) [(CH₃)₂CH]₂NLi~36Strong, non-nucleophilic, sterically hindered base.[9]
Sodium Bis(trimethylsilyl)amide (NaHMDS) [(CH₃)₃Si]₂NNa~26Strong, non-nucleophilic, sterically hindered base.[1]

IV. References

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. --INVALID-LINK--

  • Kim, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(21), 3959. --INVALID-LINK--

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. --INVALID-LINK--

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695-697. --INVALID-LINK--

  • Bull, S. D., et al. (2006). SuperQuat N-Acyl-5,5-dimethyloxazolidin-2-ones for the Asymmetric Synthesis of α-Alkyl and β-Alkyl Aldehydes. Request PDF. --INVALID-LINK--

  • Davies, S. G., et al. (2001). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (13), 1547-1555. --INVALID-LINK--

  • Rathman, T. L., & Bailey, W. F. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 289-297. --INVALID-LINK--

  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline (S)-4-(4-Aminobenzyl)-2-Oxazolidinone. --INVALID-LINK--

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). --INVALID-LINK--

  • Bull, S. D., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(15), 2945-2964. --INVALID-LINK--

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. --INVALID-LINK--

  • Sammakia, T., et al. (2006). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 8(23), 5171-5174. --INVALID-LINK--

  • Chemistry Stack Exchange. (2018, March 28). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?--INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof. --INVALID-LINK--

  • Request PDF. (2025, September 15). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. --INVALID-LINK--

  • Armstrong, D. R., et al. (2024). Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. Dalton Transactions. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral auxiliary. --INVALID-LINK--

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. --INVALID-LINK--

  • Bailey, W. F., & Rathman, T. L. (2009). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. Request PDF. --INVALID-LINK--

  • Chemi, G., et al. (2021). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 10(4), 485-490. --INVALID-LINK--

  • Bailey, W. F., & Longstaff, S. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54868. --INVALID-LINK--

  • Armstrong, D. R., et al. (2024). Lithium, sodium and potassium enolate aggregates and monomers. Pure. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Allomethadione Synthesis Yield Issues. --INVALID-LINK--

  • Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(19), 8861-8873. --INVALID-LINK--

  • Bull, S. D., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & biomolecular chemistry, 4(15), 2945-64. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Protecting n-Butyllithium from Air and Moisture. --INVALID-LINK--

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkat USA. --INVALID-LINK--

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. --INVALID-LINK--

  • Chemistry LibreTexts. (2022, October 4). 4.9: Enolate Nucleophiles. --INVALID-LINK--

  • Bsharat, O., & Abdel-Raziq, H. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(1), 49-52. --INVALID-LINK--

  • Protti, S., & Fagnoni, M. (2022). Alkyl Radical Generation via C–C Bond Cleavage in 2-Substituted Oxazolidines. The Journal of Organic Chemistry, 87(20), 13327-13332. --INVALID-LINK--

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Removal of 5,5-Dimethyl-2-Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with the robust 5,5-dimethyl-2-oxazolidinone chiral auxiliary. This guide is designed to provide you with in-depth, field-tested insights and practical troubleshooting advice to navigate the common challenges and side reactions encountered during the crucial auxiliary removal step. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format. We delve into the causality behind these issues and provide actionable solutions.

Q1: I am observing a significant amount of an unexpected byproduct with a higher polarity than my desired carboxylic acid after LiOH/H₂O₂ cleavage. What is it, and how can I prevent its formation?

This is a classic and frequently encountered issue. The byproduct you are likely observing is the N-hydroxyethyl amide, resulting from the undesired cleavage of the endocyclic carbamate bond of the oxazolidinone ring instead of the exocyclic amide bond.

Underlying Cause:

The cleavage of N-acyl oxazolidinones with lithium hydroxide and hydrogen peroxide is a chemoselective process that relies on the greater nucleophilicity of the hydroperoxide anion (OOH⁻) compared to the hydroxide anion (OH⁻) for the exocyclic amide carbonyl.[1][2] However, under certain conditions, competitive attack by hydroxide at the endocyclic carbamate carbonyl can occur, leading to the formation of the undesired N-hydroxyethyl amide byproduct and your unreacted starting material.[2]

Troubleshooting & Mitigation Strategies:

  • Optimize Reaction Temperature: Maintain a low reaction temperature, typically 0 °C, throughout the addition of reagents and the course of the reaction. Higher temperatures can favor the less selective hydroxide-mediated cleavage pathway.

  • Control the Rate of Addition: Add the hydrogen peroxide solution slowly to the reaction mixture. This helps to maintain a controlled concentration of the hydroperoxide anion and minimizes localized temperature increases.

  • Solvent System: The choice of solvent is critical. A common and effective solvent system is a mixture of tetrahydrofuran (THF) and water.[1] The organic solvent helps to maintain the solubility of the substrate, while water is necessary for the reagents.

  • Reagent Stoichiometry: Carefully control the stoichiometry of LiOH and H₂O₂. An excess of hydrogen peroxide is generally used to ensure the complete formation of the hydroperoxide anion. A typical ratio is 2-4 equivalents of H₂O₂ and slightly more than 2 equivalents of LiOH.

Experimental Protocol for Minimized Side-Product Formation:

  • Dissolve the N-acyl-5,5-dimethyl-2-oxazolidinone substrate in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add a pre-cooled aqueous solution of lithium hydroxide (e.g., 0.8 M).

  • Follow with the dropwise addition of 30% aqueous hydrogen peroxide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative result is obtained with peroxide test strips.

  • Proceed with standard aqueous work-up and extraction to isolate the desired carboxylic acid.

Q2: My reaction to produce an aldehyde via DIBAL-H reduction is giving a complex mixture of products, and my yield is low. What is going wrong?

While DIBAL-H reduction is a powerful method to convert N-acyl oxazolidinones to aldehydes, the reaction outcome is highly dependent on the substrate structure and reaction conditions. The use of the 5,5-dimethyl substituted auxiliary is specifically designed to minimize a key side reaction.

Underlying Cause & The Role of the Gem-Dimethyl Group:

The primary side reaction in the DIBAL-H reduction of N-acyl oxazolidinones is endocyclic cleavage.[3][4] This occurs when the hydride attacks the endocyclic carbamate carbonyl, leading to the opening of the oxazolidinone ring and the formation of various byproducts. The gem-dimethyl group at the C5 position of the auxiliary provides crucial steric hindrance, effectively shielding the endocyclic carbonyl from nucleophilic attack by the bulky DIBAL-H reagent.[4][5][6][7] This steric protection directs the hydride to the exocyclic amide carbonyl, leading to the desired stable N-1'-hydroxyalkyl intermediate, which can then be hydrolyzed to the aldehyde.[4]

Troubleshooting & Mitigation Strategies:

  • Low Temperature is Critical: This reaction must be performed at low temperatures, typically -78 °C, to enhance the selectivity of the hydride attack and prevent over-reduction or side reactions.

  • Slow Reagent Addition: Add the DIBAL-H solution dropwise to the substrate solution to maintain a low localized concentration of the reducing agent.

  • Substrate Purity: Ensure your starting N-acyl-5,5-dimethyl-2-oxazolidinone is pure. Impurities can interfere with the reaction.

  • Quenching Procedure: The reaction should be carefully quenched at low temperature, often with methanol or a Rochelle's salt solution, before warming to room temperature. This prevents side reactions during the work-up.

  • Pre-complexation for Hindered Substrates: For α-branched or sterically hindered N-acyl oxazolidinones where reduction may be sluggish, pre-complexation with a Lewis acid like ZnCl₂ can enhance the reactivity of the exocyclic carbonyl towards DIBAL-H.[4]

Visualizing the Reaction Pathway:

DIBALH_Reduction cluster_desired Desired Pathway cluster_side Side Reaction (Minimized by 5,5-dimethyl group) A N-Acyl-5,5-dimethyl- 2-oxazolidinone B Stable N-1'-hydroxyalkyl intermediate A->B DIBAL-H (-78 °C) C Desired Aldehyde B->C Basic or Acidic Work-up D N-Acyl-oxazolidinone (without 5,5-dimethyl) E Endocyclic Cleavage Products D->E DIBAL-H

Caption: Desired vs. side reaction pathways in DIBAL-H reduction.

Q3: I am concerned about epimerization at the α-carbon during auxiliary removal. How can I detect it and what conditions are best to maintain stereochemical integrity?

Maintaining the stereochemical purity established in earlier steps is paramount. While many standard cleavage protocols for oxazolidinone auxiliaries are known to proceed with high fidelity, epimerization is a valid concern, especially under harsh basic or acidic conditions.

Potential Causes of Epimerization:

Epimerization at the α-carbon can occur if an enolizable proton is present and the reaction conditions facilitate its removal to form a transient enolate, which can then be protonated from either face. This is more of a concern under strongly basic conditions or with prolonged reaction times.

Detection of Epimerization:

  • Chiral Chromatography: The most reliable method to assess the enantiomeric or diastereomeric purity of your product is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1]

  • NMR Analysis of Diastereomers: If your product contains another stereocenter, you can often detect epimerization by high-field Nuclear Magnetic Resonance (NMR) spectroscopy, as the resulting diastereomers will likely have distinct signals.

  • Optical Rotation: While a change in optical rotation can indicate racemization, it is not a quantitative measure of enantiomeric excess.

Conditions Favoring Stereochemical Retention:

Cleavage MethodReagentsTypical ConditionsStereochemical OutcomeReference
Hydrolytic (Basic) LiOH / H₂O₂THF/H₂O, 0 °CGenerally high fidelity; no racemization observed in many cases.[1]
Reductive DIBAL-HTHF or Toluene, -78 °CHigh stereochemical integrity is typically maintained.[5][6]
Transesterification (Basic) NaOMe / MeOHMethanol, 0 °C to RTGenerally proceeds without epimerization.[8]
Transesterification (Lewis Acid) Ti(OiPr)₄ / Benzyl alcoholToluene, heatEffective for generating benzyl esters.[9]

Troubleshooting Workflow for Suspected Epimerization:

Epimerization_Troubleshooting cluster_optimization Optimization Steps start Suspected Epimerization check_purity Analyze product by chiral HPLC/GC start->check_purity is_epimerized Is epimerization confirmed? check_purity->is_epimerized optimize Optimize Reaction Conditions is_epimerized->optimize Yes end_ok Product is stereochemically pure is_epimerized->end_ok No change_method Consider Alternative Cleavage Method optimize->change_method If optimization fails lower_temp Lower reaction temperature optimize->lower_temp shorter_time Reduce reaction time optimize->shorter_time milder_base Use a milder base (if applicable) optimize->milder_base

Caption: A decision-making workflow for addressing suspected epimerization.

References

Optimizing temperature for enolate formation with 2-Oxazolidinone, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral auxiliary chemistry. This guide is designed for researchers, scientists, and drug development professionals utilizing the 5,5-dimethyl-2-oxazolidinone auxiliary. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document addresses common questions and issues related to the critical step of enolate formation, with a particular focus on the role of temperature.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical for enolate formation with Evans-type auxiliaries?

Temperature is arguably the most critical parameter for achieving high diastereoselectivity in reactions involving Evans-type auxiliaries. The entire stereochemical outcome of the subsequent alkylation or aldol reaction depends on the geometry of the enolate formed.

The key is achieving kinetic control to selectively form the (Z)-enolate.[1] This is accomplished under conditions that are rapid, quantitative, and irreversible. Low temperatures, typically -78 °C (the sublimation point of dry ice), are used to "freeze out" competing pathways and prevent the system from reaching thermodynamic equilibrium.[1][2]

At these low temperatures:

  • Kinetic Deprotonation Favored: The proton abstraction by a strong, hindered base like Lithium Diisopropylamide (LDA) or Sodium Bis(trimethylsilyl)amide (NaHMDS) proceeds via the sterically most accessible route, leading to the desired (Z)-enolate.[3]

  • Equilibration is Prevented: Higher temperatures provide enough energy for the initially formed kinetic (Z)-enolate to equilibrate to the more thermodynamically stable, but undesired, (E)-enolate. This equilibration scrambles the stereochemical information and leads to poor diastereoselectivity in the final product.

  • Base Stability is Maintained: Strong bases like LDA can be unstable at higher temperatures and may decompose or participate in side reactions with the solvent (e.g., THF).[4]

Q2: What is the recommended starting temperature for enolate formation?

For most applications involving N-acylated 5,5-dimethyl-2-oxazolidinones, the standard and highly recommended temperature for deprotonation is -78 °C .[5][6] This temperature is reliably achieved with a dry ice/acetone or dry ice/isopropanol bath.

While minor deviations to -70 °C might be tolerated, warming the reaction significantly above this point during the enolate formation step is a primary cause of failed reactions. The enolization can be completed by either holding the temperature at -78 °C or, in some cases, warming briefly to -40 °C, but the initial deprotonation should always occur at the lowest practical temperature.[7]

Q3: How does my choice of base affect the optimal temperature?

The choice of base is intrinsically linked to the reaction temperature. You must use a strong, non-nucleophilic base to ensure rapid and complete deprotonation.[4] The counterion of the base (Li⁺ vs. Na⁺) also plays a crucial role in the chelation and aggregation state of the resulting enolate.[8][9]

BaseCommon AbbreviationTypical TemperatureKey Considerations
Lithium DiisopropylamideLDA-78 °CThe classic choice. Forms a well-defined, six-membered chelated (Z)-enolate with the lithium cation, leading to excellent stereocontrol.[7][10]
Sodium Bis(trimethylsilyl)amideNaHMDS-78 °CAn excellent alternative to LDA. Also forms a rigid chelated enolate and is often used to achieve high diastereoselectivity.[5][11]
Lithium Bis(trimethylsilyl)amideLiHMDS-78 °CSimilar reactivity to LDA and NaHMDS. The choice between them can sometimes influence solubility and aggregation.

Weaker bases, such as alkoxides (e.g., sodium ethoxide) or amines (e.g., triethylamine), are not suitable for generating a stoichiometric amount of the enolate under kinetic control. Their use leads to a reversible deprotonation, allowing for equilibration and resulting in a mixture of enolate isomers and poor stereoselectivity.

Troubleshooting Guide

Problem: My reaction has low diastereoselectivity (poor d.r.).

A low diastereomeric ratio is the most common failure mode and is almost always linked to the integrity of the (Z)-enolate.

Q: I ran my enolization at -50 °C instead of -78 °C and the d.r. was poor. Is the temperature the cause?

A: Almost certainly, yes. As explained in FAQ Q1, temperatures significantly above -78 °C allow the kinetically formed (Z)-enolate to equilibrate to the thermodynamically favored (E)-enolate. The (E)-enolate presents a different face to the incoming electrophile, leading to the formation of the undesired diastereomer and eroding the d.r.

Solution:

  • Strict Temperature Control: Ensure your cooling bath is maintained at or below -75 °C throughout the addition of the base and the subsequent addition of the electrophile.

  • Pre-cool All Solutions: Pre-cool the solution of your N-acyl oxazolidinone in THF to -78 °C before the dropwise addition of the base.

  • Slow Addition: Add the base slowly to the substrate solution to avoid localized heating.

Q: My d.r. is inconsistent. Could the age or quality of my base be a factor?

A: Yes. Partially decomposed or low-quality base can lead to incomplete deprotonation. If a significant amount of the starting material remains unreacted, the enolate concentration is lower. More importantly, if the deprotonation is slow and not irreversible, it can allow for equilibration, even at low temperatures.

Solution:

  • Titrate Your Base: Commercial solutions of strong bases like LDA or n-BuLi (used to make LDA) can degrade over time. Regularly titrate them to know their exact molarity.

  • Use Freshly Prepared LDA: For maximum reliability, prepare LDA fresh before use by adding n-BuLi to diisopropylamine in THF at 0 °C.

Problem: The reaction yield is low, and I recover a lot of starting material.

Low conversion indicates a problem with the formation or reactivity of the enolate.

Q: I followed the protocol at -78 °C, but my conversion was only 40%. What could be wrong?

A: Assuming the electrophile is reactive, this points to incomplete enolate formation.

Possible Causes & Solutions:

  • Insufficient Base: You may have used a substoichiometric amount of base due to inaccurate titration or degradation. Always use a slight excess (1.05-1.1 equivalents) of a freshly titrated strong base.[7]

  • Protic Impurities: Traces of water in the solvent (THF), glassware, or on the substrate will quench the strong base, reducing the amount available for deprotonation. Ensure all glassware is oven- or flame-dried and that the solvent is anhydrous.

  • Poor Solubility: While the 5,5-dimethyl-2-oxazolidinone auxiliary generally imparts good solubility, highly complex or poorly soluble substrates may not fully dissolve at -78 °C, preventing complete deprotonation. Ensure the substrate is fully dissolved before cooling and adding the base.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the ideal experimental workflow and a decision tree for troubleshooting poor diastereoselectivity.

Enolate_Formation_Workflow sub 1. Prepare Substrate N-Acyl-5,5-dimethyl-2-oxazolidinone in Anhydrous THF cool 2. Cool to -78 °C (Dry Ice / Acetone) sub->cool base 3. Add Base (1.1 eq) (e.g., LDA in THF) Dropwise over 10 min cool->base stir 4. Stir for 30-60 min at -78 °C base->stir enolate Formation of Chelated (Z)-Enolate stir->enolate elec 5. Add Electrophile (e.g., R-X) Dropwise at -78 °C enolate->elec react 6. React & Quench (Allow to warm slowly, then quench with sat. NH4Cl) elec->react product Desired Product (High d.r.) react->product Troubleshooting_DR start Start: Poor d.r. q_temp Was enolization temp strictly <= -75 °C? start->q_temp a_temp_no Root Cause: (Z)/(E) Enolate Equilibration. SOLUTION: Maintain temp at -78 °C. q_temp->a_temp_no No q_base Was a strong, non-nucleophilic base (LDA, NaHMDS) used? q_temp->q_base Yes a_base_no Root Cause: Reversible Deprotonation. SOLUTION: Use LDA or NaHMDS. Avoid alkoxides/amines. q_base->a_base_no No q_time Was electrophile added *after* complete enolate formation (30+ min)? q_base->q_time Yes a_time_no Root Cause: Incomplete Enolization. SOLUTION: Allow 30-60 min for enolate formation before adding electrophile. q_time->a_time_no No end Consult further literature for substrate-specific issues. q_time->end Yes

References

Technical Support Center: Troubleshooting Incomplete Acylation of 5,5-dimethyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acylation of 2-oxazolidinones, with a specific focus on the 5,5-dimethyl substituted auxiliary. This resource is designed for researchers, scientists, and professionals in drug development who utilize Evans-type auxiliaries for stereocontrolled synthesis. Here, we address common issues leading to incomplete reactions, offering field-tested insights and validated protocols to ensure high yields and product purity.

I. Troubleshooting Guide: Incomplete Acylation

This section directly addresses the most common failure mode—incomplete conversion of the 5,5-dimethyl-2-oxazolidinone to its N-acylated product. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experimental setup.

Question 1: My acylation reaction has stalled, showing significant amounts of unreacted 5,5-dimethyl-2-oxazolidinone by TLC/LCMS. What is the most likely cause?

Answer: The most frequent cause of incomplete acylation is inefficient deprotonation of the oxazolidinone nitrogen. The N-H proton of an oxazolidinone is only weakly acidic (pKa ≈ 21 in DMSO), requiring a strong, non-nucleophilic base for complete removal.

Core Insight: Unlike less substituted oxazolidinones, the gem-dimethyl groups at the C5 position do not significantly alter the electronic nature of the N-H bond. However, they contribute to the overall steric bulk, which can influence base accessibility. The primary issue almost always traces back to the quality and handling of the base or suboptimal reaction conditions.

Troubleshooting Workflow:

start Incomplete Acylation Observed deprotonation Issue: Inefficient Deprotonation start->deprotonation Primary Cause base_quality Check 1: Base Quality & Titration (n-BuLi, LDA, etc.) deprotonation->base_quality conditions Check 2: Reaction Conditions (Temperature, Solvent, Time) deprotonation->conditions reagent_quality Check 3: Acylating Agent Quality (Acyl Chloride/Anhydride) deprotonation->reagent_quality solution_base Solution: Use freshly titrated n-BuLi or newly prepared LDA. base_quality->solution_base solution_temp Solution: Ensure deprotonation at -78°C. Allow for sufficient time (30-60 min). conditions->solution_temp solution_reagent Solution: Use freshly distilled or newly purchased acylating agent. reagent_quality->solution_reagent

Caption: Troubleshooting logic for incomplete acylation.

Recommended Actions & Protocol:
  • Verify Base Strength and Concentration:

    • n-Butyllithium (n-BuLi): This is the most common base for this transformation.[1] Commercial solutions of n-BuLi degrade over time. It is critical to titrate the n-BuLi solution before use to determine its exact molarity. A freshly titrated solution ensures you are adding the correct number of equivalents.

    • Lithium Diisopropylamide (LDA): While also effective, LDA is often prepared in situ. Ensure the diisopropylamine is anhydrous and the n-BuLi used for its preparation is accurately titrated.

  • Optimize Deprotonation Conditions:

    • Temperature: The deprotonation step must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions of the strong base.[2]

    • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed, anhydrous-grade bottle.

    • Time: Allow at least 30-60 minutes for the deprotonation to go to completion before adding the acylating agent.

  • Assess Acylating Agent Quality:

    • Acyl chlorides and anhydrides are susceptible to hydrolysis. Using a reagent that has been exposed to atmospheric moisture will lead to quenching of the lithiated oxazolidinone and result in low yields. Use freshly opened bottles or distill the acylating agent immediately before use.

Question 2: I've confirmed my base is active and conditions are anhydrous, but the reaction is still sluggish or incomplete. Could the choice of base be the issue?

Answer: Yes, while n-BuLi is standard, the choice between lithium and sodium bases can influence reactivity, although both are generally effective.[3] More critically, for certain acylating agents, a milder, catalytic approach may be superior.

Comparative Analysis of Acylation Conditions:

MethodBase/CatalystAcylating AgentTemperatureKey Advantages/Disadvantages
Standard Evans n-BuLi or LDA (1.1 eq)Acyl Chloride/Anhydride-78 °C to RTPro: Widely applicable, high yields. Con: Requires strong base, strict anhydrous/inert conditions.[4]
DMAP Catalysis Et₃N (1.5 eq), DMAP (0.1 eq)Acyl Chloride/Anhydride0 °C to RTPro: Milder, avoids strong bases.[5][6] Con: May be slower, potential for side reactions if substrate is sensitive.
Mixed Anhydride Et₃N (2.0 eq)Carboxylic Acid + Pivaloyl Chloride80-110 °CPro: One-pot from carboxylic acid.[7] Con: Higher temperatures may not be suitable for all substrates.
Acid Fluoride iPr₂NEt or Et₃N (1.0 eq)Acyl Fluoride0 °C to RTPro: Very mild, high yields.[8] Con: Requires preparation of the acyl fluoride.
Expert Recommendation:

If the standard strong base protocol is failing despite careful execution, consider the DMAP-catalyzed method . It eliminates the need for pyrophoric bases and low temperatures, making it operationally simpler and sometimes more robust.[5][6]

Mechanism Insight: Why is DMAP so effective? 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst.[9][10] It reacts with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the starting anhydride/chloride, readily transferring the acyl group to the weakly nucleophilic oxazolidinone nitrogen.[10][11]

DMAP DMAP Acyl_DMAP N-Acylpyridinium Salt (Highly Reactive) DMAP->Acyl_DMAP Rapid Attack Acyl_X Acyl Chloride/ Anhydride Acyl_X->Acyl_DMAP Product N-Acyl-5,5-dimethyl- 2-Oxazolidinone Acyl_DMAP->Product Acyl Transfer Oxazolidinone 5,5-Dimethyl- 2-Oxazolidinone Oxazolidinone->Product Catalyst_Regen DMAP (Regenerated) Product->Catalyst_Regen Releases

Caption: Catalytic cycle of DMAP in acylation.

Question 3: My reaction appears to work, but I get a complex mixture of products during workup and purification. What side reactions could be occurring?

Answer: With the 5,5-dimethyl-2-oxazolidinone, two main side reactions can complicate the outcome:

  • Endocyclic Cleavage: Nucleophilic attack at the C2 carbamate carbonyl instead of the desired exocyclic N-acylation. This can be promoted by certain reagents or harsh conditions. A study on hydride reduction showed that the 5,5-dimethyl substitution is essential for inhibiting this endocyclic attack compared to other oxazolidinones, but it is not completely immune under all conditions.[12]

  • Hydrolysis of the Product: The N-acyl oxazolidinone product, while generally stable, can be sensitive to harsh acidic or basic conditions during aqueous workup or chromatography.[13] Some N-acyl oxazolidinones have been shown to degrade in simulated gastric fluid (acidic conditions).[13]

Strategies for Stable Product Isolation:
  • Gentle Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than strong acids.

  • Careful Chromatography: Use a silica gel that is not overly acidic. If necessary, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1% in the eluent system) and then re-equilibrating with the mobile phase.

  • Avoid High Temperatures: Concentrate the product solution in vacuo without excessive heating.

II. Frequently Asked Questions (FAQs)

Q1: Is 5,5-dimethyl-2-oxazolidinone a chiral auxiliary? A: No. The 5,5-dimethyl-2-oxazolidinone is an achiral analogue. It lacks a stereocenter at the C4 or C5 position and therefore cannot be used for asymmetric synthesis in the way that classic Evans auxiliaries (like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) are.[14] It is primarily used as a scaffold or a latent aldehyde equivalent.[12][15]

Q2: Can I use a weaker base like triethylamine (Et₃N) or DIPEA without DMAP? A: It is generally not effective. The N-H of the oxazolidinone is not acidic enough to be deprotonated significantly by amine bases alone. This approach would lead to very low or no conversion. The role of Et₃N or DIPEA in the DMAP-catalyzed method is to act as a stoichiometric base to neutralize the HCl or carboxylic acid byproduct generated, not to deprotonate the oxazolidinone itself.[8]

Q3: How do I remove the auxiliary after my desired transformation? A: While this guide focuses on acylation, the removal is a critical subsequent step. The most common method for cleaving N-acyl oxazolidinones to the corresponding carboxylic acid is hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[16][17] This method is generally effective and minimizes racemization of adjacent stereocenters.[14][16] Other methods include reduction to the alcohol (e.g., with LiBH₄) or conversion to other functional groups.[18]

III. Validated Experimental Protocol

Protocol: n-BuLi Mediated Acylation of 5,5-dimethyl-2-oxazolidinone

This protocol is a robust method for achieving high yields.

Materials:

  • 5,5-dimethyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (freshly titrated)

  • Acyl Chloride (e.g., Propionyl Chloride)

  • Saturated aqueous NH₄Cl solution

  • Standard extraction and purification solvents (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,5-dimethyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the solid in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the titrated n-BuLi solution (1.05 eq) dropwise via syringe. A color change may be observed.

  • Stirring: Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the lithium salt.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1-2 hours.

  • Quenching: Once the reaction is complete (monitored by TLC), carefully quench it by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of Products from 2-Oxazolidinone, 5,5-dimethyl- Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of products from reactions mediated by the 5,5-dimethyl-2-oxazolidinone chiral auxiliary. The insights provided herein are based on established chemical principles and field-proven laboratory practices.

I. Understanding the Purification Landscape

Reactions employing the 5,5-dimethyl-2-oxazolidinone auxiliary are powerful tools in asymmetric synthesis. However, the successful isolation of the desired chiral product in high purity hinges on a well-executed purification strategy. The primary challenges often revolve around separating the desired diastereomer, removing the unreacted starting materials, and efficiently cleaving and recovering the chiral auxiliary. This guide will address these common hurdles in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for my N-acyl-5,5-dimethyl-2-oxazolidinone product?

A1: The initial and most critical step is to obtain a clean ¹H NMR spectrum of your crude reaction mixture. This will provide a wealth of information, including the conversion of your starting material, the diastereomeric ratio (dr) of your product, and the presence of any significant side products. This analytical snapshot will guide your decision on the most appropriate purification method.

Q2: Should I opt for flash chromatography or recrystallization to purify my N-acylated product before cleavage?

A2: The choice between flash chromatography and recrystallization depends on the nature of your product and the impurities present.

  • Flash Chromatography is the more versatile and commonly used method, especially when dealing with oils or when diastereomers are closely related in polarity. It is highly effective for removing unreacted starting materials and other byproducts.[1]

  • Recrystallization is an excellent option if your desired diastereomer is a solid and has significantly different solubility characteristics from the minor diastereomer and other impurities. When successful, recrystallization can be more scalable and cost-effective than chromatography.

Q3: How can I effectively monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is your primary tool for monitoring column chromatography. Before loading your column, it is crucial to identify a solvent system that provides good separation of your desired product from impurities. An ideal TLC separation will show a clear difference in the retention factor (Rf) values of the components. A good target Rf for your product is typically in the range of 0.25-0.35 to ensure a good separation on the column.

III. Troubleshooting Guide

A. Issues During Work-up and Extraction

Q1: I'm observing a persistent emulsion during the aqueous work-up of my reaction. What can I do?

A1: Emulsions are common when dealing with complex reaction mixtures. Here are a few strategies to break them:

  • Addition of Brine: The addition of a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, often leading to the separation of the layers.

  • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand undisturbed for a period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration through Celite®: Passing the entire mixture through a pad of Celite® can sometimes break up the emulsion.

B. Challenges in Chromatographic Purification

Q1: My diastereomers are co-eluting during flash chromatography. How can I improve their separation?

A1: Separating diastereomers can be challenging. Here are some techniques to improve resolution:

  • Optimize the Solvent System: This is the most critical factor. Experiment with different solvent systems on TLC. A less polar solvent system will generally lead to better separation. Consider using a gradient elution on your column, starting with a less polar eluent and gradually increasing the polarity.[1]

  • Use a High-Performance Column: Utilizing a column with a smaller particle size silica gel can significantly enhance separation efficiency.

  • Consider Alternative Chromatographic Techniques: If standard silica gel chromatography fails, consider other options such as reversed-phase HPLC or supercritical fluid chromatography (SFC), which have shown success in separating challenging diastereomers.[2]

Table 1: Common Solvent Systems for Flash Chromatography of N-acyl-5,5-dimethyl-2-oxazolidinone Derivatives

Product PolarityRecommended Starting Solvent System (v/v)Notes
Non-polar5-10% Ethyl Acetate in HexanesIncrease ethyl acetate concentration gradually if the product does not elute.
Moderately Polar20-30% Ethyl Acetate in HexanesA good starting point for many alkylated products.
Polar40-50% Ethyl Acetate in HexanesFor products with more polar functional groups.

Q2: I'm having trouble removing the unreacted 5,5-dimethyl-2-oxazolidinone from my product. What is the best approach?

A2: The unreacted auxiliary can sometimes be challenging to remove due to its polarity.

  • Chromatography: A well-optimized flash chromatography protocol is usually sufficient. The auxiliary is typically more polar than the N-acylated product and will elute later.

  • Aqueous Wash: In some cases, a dilute acid wash (e.g., 1M HCl) during the work-up can help to protonate the auxiliary, making it more water-soluble and easier to remove in the aqueous phase. However, care must be taken to ensure your product is stable to acidic conditions.

C. Problems After Auxiliary Cleavage

Q1: The yield of my desired carboxylic acid is low after LiOH/H₂O₂ cleavage. What could be the reason?

A1: Low yields after cleavage can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring via TLC. The N-acylated starting material will have a different Rf than the final carboxylic acid product.

  • Endocyclic Cleavage: Using hydroxide alone can lead to cleavage of the endocyclic carbonyl of the oxazolidinone. The use of lithium hydroperoxide, generated in situ from LiOH and H₂O₂, selectively cleaves the exocyclic imide carbonyl.[3]

  • Product Extraction: After quenching the reaction, the desired carboxylic acid will be in its carboxylate salt form in the aqueous layer. You must acidify the aqueous layer (typically to pH ~2-3 with 1M HCl) to protonate the carboxylate before extracting with an organic solvent like ethyl acetate.

Q2: How can I efficiently recover the 5,5-dimethyl-2-oxazolidinone auxiliary after cleavage?

A2: The chiral auxiliary is valuable and its recovery is important for the cost-effectiveness of the synthesis. After the desired product has been extracted from the acidified aqueous layer, the auxiliary can be recovered from the organic layer of the initial extraction (before acidification). The auxiliary is a neutral molecule and will be extracted into the organic phase. It can then be purified by chromatography or recrystallization.

IV. Experimental Protocols and Workflows

Workflow for Purification and Cleavage

The following diagram illustrates a typical workflow for the purification of an N-acyl-5,5-dimethyl-2-oxazolidinone product and the subsequent cleavage of the auxiliary.

purification_workflow cluster_reaction Reaction cluster_purification Purification of Diastereomers cluster_cleavage Auxiliary Cleavage & Product Isolation reaction N-Acyl-5,5-dimethyl-2-oxazolidinone Synthesis (e.g., Alkylation, Aldol) workup Aqueous Work-up reaction->workup 1. Quench & Extract chromatography Flash Column Chromatography workup->chromatography 2. Separate Diastereomers recrystallization Recrystallization (optional) workup->recrystallization Alternative to Chromatography pure_diastereomer Isolated Pure Diastereomer chromatography->pure_diastereomer recrystallization->pure_diastereomer cleavage Hydrolytic Cleavage (e.g., LiOH/H₂O₂) pure_diastereomer->cleavage 3. Cleave Auxiliary extraction_product Acidify & Extract Product cleavage->extraction_product 4a. Isolate Product extraction_auxiliary Extract Auxiliary cleavage->extraction_auxiliary 4b. Recover Auxiliary final_product Final Chiral Product extraction_product->final_product recovered_auxiliary Recovered Auxiliary extraction_auxiliary->recovered_auxiliary

Caption: General workflow for purification and auxiliary cleavage.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for addressing common purification challenges.

troubleshooting_tree cluster_problem cluster_solution start Purification Issue Identified q_coelution Diastereomers Co-eluting? start->q_coelution q_impurity Persistent Impurity? start->q_impurity q_yield Low Yield After Cleavage? start->q_yield sol_solvent Optimize Solvent System (TLC analysis) q_coelution->sol_solvent Yes sol_recryst Attempt Recrystallization q_coelution->sol_recryst If solid sol_repurify Re-purify by Chromatography q_impurity->sol_repurify Yes sol_check_ph Verify pH Before Extraction q_yield->sol_check_ph Yes sol_check_reaction Confirm Complete Cleavage (TLC) q_yield->sol_check_reaction Also check sol_sfc Consider SFC or Reversed-Phase HPLC sol_solvent->sol_sfc If still co-eluting sol_wash Consider Specific Aqueous Wash sol_repurify->sol_wash If impurity is known

Caption: Decision tree for troubleshooting purification issues.

Protocol 1: Flash Chromatography of N-Acylated Product
  • Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to the solution and concentrate it to dryness on a rotary evaporator to obtain a dry-loaded sample. This generally provides better separation than loading the sample as a solution.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the starting solvent system, collecting fractions.

    • Monitor the elution of compounds by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure desired diastereomer.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Cleavage of the Auxiliary and Product Isolation
  • Reaction Setup:

    • Dissolve the purified N-acyl-5,5-dimethyl-2-oxazolidinone (1 equivalent) in a 4:1 mixture of THF and water at 0 °C.

    • Add lithium hydroxide (LiOH) (2-4 equivalents) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (4-5 equivalents).

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by TLC until all the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

    • Separate the layers. The aqueous layer contains the product as a lithium salt, and the organic layer contains the recovered auxiliary.

  • Auxiliary Recovery:

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the 5,5-dimethyl-2-oxazolidinone. This can be further purified if necessary.

  • Product Isolation:

    • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final chiral carboxylic acid.

V. References

  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Retrieved from --INVALID-LINK--

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Retrieved from --INVALID-LINK--

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2320. Retrieved from --INVALID-LINK--

  • Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2948. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from --INVALID-LINK--

References

Stability of 2-Oxazolidinone, 5,5-dimethyl- under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of 5,5-Dimethyl-2-Oxazolidinone in Basic Media

Welcome to the technical support guide for 2-Oxazolidinone, 5,5-dimethyl-. This molecule is a valuable heterocyclic building block in medicinal and organic chemistry. While the oxazolidinone scaffold is noted for its relative metabolic and chemical stability compared to acyclic carbamates, its integrity under basic conditions is a critical consideration during reaction design, workup, and purification.[1] The gem-dimethyl substitution at the C5 position introduces unique steric and electronic properties that influence its reactivity, particularly in comparison to other commonly used oxazolidinones like the Evans auxiliaries.[2][3]

This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. It combines mechanistic insights with practical troubleshooting and a robust protocol for evaluating the stability of this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for 2-Oxazolidinone, 5,5-dimethyl- under basic conditions?

A: The primary degradation pathway is a base-catalyzed hydrolysis of the internal carbamate (cyclic ester-amide) bond. This involves a nucleophilic attack by a base (e.g., hydroxide, alkoxide) on the C2 carbonyl carbon. The resulting tetrahedral intermediate collapses, leading to the cleavage of the C-O bond and ring-opening to form a 2-amino alcohol derivative.[4][5]

Q2: How do the 5,5-dimethyl groups influence the stability of the oxazolidinone ring?

A: The gem-dimethyl group at the C5 position plays a crucial role in the molecule's reactivity. In the context of N-acylated derivatives, this substitution is essential for inhibiting endocyclic nucleophilic attack by hydride reagents like DIBAL-H.[3] While this suggests a degree of steric protection for the ring, it does not render the C2 carbonyl immune to attack by smaller, potent nucleophiles like hydroxide. The primary effect is to direct reactions towards the exocyclic N-acyl group when present, but the underlying susceptibility of the ring's carbonyl to hydrolysis remains a key factor to consider.

Q3: What common laboratory bases are most likely to cause degradation?

A: Strong nucleophilic bases pose the greatest risk. These include:

  • Aqueous hydroxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) can readily hydrolyze the ring, especially with heating.

  • Alkoxides: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can induce transesterification-like ring opening.

  • Strong, non-nucleophilic bases: While bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are primarily used for deprotonation, prolonged exposure or elevated temperatures in the presence of trace water or other nucleophiles can initiate degradation. The primary function of these bases is to deprotonate the N-H group, forming the corresponding anion.

Q4: Are there any visible signs of degradation I should watch for during my experiment?

A: Visually, you may not see a significant change. The most reliable indicators of degradation are analytical. On Thin Layer Chromatography (TLC), you would observe the appearance of a new, more polar spot corresponding to the ring-opened amino alcohol product. In analytical techniques like HPLC or LC-MS, you will see a decrease in the peak area of the starting material and the emergence of new peaks corresponding to the degradation products.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Low yield in an N-acylation reaction using a strong base.

  • Problem: You are attempting to acylate the nitrogen of 5,5-dimethyl-2-oxazolidinone using a strong base like n-BuLi or NaH followed by an acyl chloride, but the yield is poor and you observe multiple byproducts.

  • Probable Cause: The N-anion of the oxazolidinone, once formed, may not be completely stable under the reaction conditions, especially if the acylation is slow. The strong base or the anion itself could be promoting side reactions or degradation. While milder methods using acid fluorides and organic bases like Et₃N have been developed for other oxazolidinones, strong bases are still common.[6][7]

  • Solutions & Rationale:

    • Lower the Temperature: Perform the deprotonation and acylation at -78 °C. This minimizes the rate of potential degradation pathways.

    • Use a Milder Base: If your substrate is compatible, consider using a less aggressive base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, although this may require higher temperatures.

    • Reverse Addition: Add the pre-formed base to the solution of the oxazolidinone and acylating agent at low temperature. This keeps the concentration of the potentially unstable anion low at any given time.

Scenario 2: Unexpected product observed after an aqueous basic workup.

  • Problem: Your main reaction was successful, but after quenching with aqueous NaOH or washing with a sodium bicarbonate solution, your final product is contaminated with a new, highly polar impurity.

  • Probable Cause: You have inadvertently hydrolyzed the 2-oxazolidinone ring. Even relatively weak bases like sodium bicarbonate can cause slow hydrolysis, which is accelerated if the solution is heated or left for an extended period.[8]

  • Solutions & Rationale:

    • Use a Non-Nucleophilic Buffer: If you need to neutralize acid, use a saturated solution of ammonium chloride (NH₄Cl), which is a much weaker base and less likely to cause hydrolysis.

    • Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath). Immediately proceed to the extraction step to remove the compound from the aqueous basic environment.

    • Avoid Basic Chromatography Conditions: When purifying by column chromatography, avoid using basic mobile phase additives like triethylamine unless absolutely necessary and validated for stability. The prolonged exposure to the basic environment on the silica gel surface can lead to on-column degradation.

Scenario 3: An N-acyl derivative of 5,5-dimethyl-2-oxazolidinone is cleaved under basic conditions.

  • Problem: You are using the 5,5-dimethyl-2-oxazolidinone as a chiral auxiliary and are attempting to cleave the N-acyl group to yield a carboxylic acid using standard LiOH/H₂O₂ conditions, but you are recovering the ring-opened amino alcohol instead of the intact auxiliary.

  • Probable Cause: While the standard LiOH/H₂O₂ protocol is designed for selective cleavage of the exocyclic amide bond, the conditions are still strongly basic.[9][10][11] If the reaction is run for too long, at too high a temperature, or with an incorrect stoichiometry of reagents, the endocyclic carbamate can also be attacked and hydrolyzed. The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the exocyclic carbonyl, but hydroxide (OH⁻) is also present and can attack the endocyclic carbonyl.[11][12]

  • Solutions & Rationale:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C as specified in most standard protocols.

    • Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-reaction.

    • Verify Reagent Stoichiometry: Ensure the correct equivalents of both LiOH and H₂O₂ are used. An excess of LiOH without sufficient H₂O₂ can favor direct hydrolysis over the desired peracid-mediated cleavage.

Mechanistic Deep Dive: Base-Catalyzed Hydrolysis

The hydrolysis of 2-Oxazolidinone, 5,5-dimethyl- is a classic example of nucleophilic acyl substitution on a carbamate. The diagram below outlines the key steps involved in this ring-opening degradation.

G reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label sub 5,5-Dimethyl- 2-Oxazolidinone inter Tetrahedral Intermediate (Anionic) sub->inter 1. Nucleophilic Attack oh_ion OH⁻ h2o_1 H₂O opened Ring-Opened Intermediate (Amide Anion) h2o_2 H₂O inter->opened 2. Ring Opening (C-O Cleavage) prod 2-Amino-2-methyl-1-propanol (Final Product) opened->prod 3. Protonation

Caption: Mechanism of base-catalyzed hydrolysis of 5,5-dimethyl-2-oxazolidinone.

Experimental Protocol: Quantitative Assessment of Basic Stability

This protocol provides a self-validating framework to determine the stability of 2-Oxazolidinone, 5,5-dimethyl- under specific basic conditions. The use of an internal standard is crucial for accurate quantification.

Materials & Reagents
  • 2-Oxazolidinone, 5,5-dimethyl-

  • Internal Standard (IS): A stable, non-reactive compound with a distinct retention time (e.g., naphthalene, biphenyl).

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.

  • Aqueous Buffer/Base Solution: The specific basic solution to be tested (e.g., 0.1 M NaOH, pH 10 carbonate buffer).

  • Quenching Solution: 0.1 M Hydrochloric Acid (HCl) or Phosphoric Acid.

  • HPLC system with a UV detector and a suitable C18 column.

Workflow Diagram

References

Technical Support Center: Chelation Control in N-Acyl 2-Oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for stereocontrol in reactions involving N-acyl 2-oxazolidinone chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize diastereoselective reactions. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve challenges in your own lab.

Introduction: The Power and Pitfalls of Chiral Auxiliaries

Chiral oxazolidinones, such as the Evans auxiliaries, are powerful tools in asymmetric synthesis, enabling the formation of new stereocenters with high predictability.[1][2] The success of these reactions hinges on controlling the three-dimensional arrangement of the reactants in the transition state. The primary mechanism for this control is chelation : the formation of a rigid, cyclic intermediate involving the chiral auxiliary, a Lewis acid, and the substrate. However, when this chelation is disrupted or fails, diastereoselectivity can plummet, leading to product mixtures that are difficult to separate and low yields of the desired stereoisomer. This guide will address the common issues encountered when aiming for chelation control in reactions with N-acyl 5,5-dimethyl-2-oxazolidinones and related structures.

Frequently Asked Questions (FAQs)

Q1: What is "chelation control" in the context of 2-oxazolidinone reactions?

A1: Chelation control refers to the use of a Lewis acid that can bind to two or more electron-donating sites on a molecule to lock it into a rigid conformation.[3] In the case of an N-acyl oxazolidinone, a suitable Lewis acid (like TiCl₄, MgBr₂) coordinates to both the carbonyl oxygen of the acyl group and the oxygen within the oxazolidinone ring. This forms a stable, five-membered chelate ring. This rigidity forces incoming reagents (like an aldehyde in an aldol reaction) to approach from the least sterically hindered face, leading to a predictable stereochemical outcome.[4][5]

Q2: What is the difference between a "chelating" and a "non-chelating" Lewis acid?

A2: The distinction lies in the Lewis acid's ability and propensity to form a bidentate complex.

  • Chelating Lewis Acids: These are typically hard Lewis acids with multiple coordination sites or a strong affinity for oxygen. Examples include TiCl₄, SnCl₄, MgBr₂, and ZnCl₂.[4][6][7] They are essential for forming the rigid transition state required for high diastereoselectivity in many Evans aldol reactions.

  • Non-Chelating Lewis Acids: These Lewis acids typically coordinate to only one site, usually the most Lewis basic atom (the acyl carbonyl oxygen). Boron-based Lewis acids, like dibutylboron triflate (Bu₂BOTf), are classic examples.[8] While they don't form a chelate with the auxiliary's ring oxygen, they still provide high levels of stereocontrol through a different, well-defined transition state (the Zimmerman-Traxler model).[2][8] Lithium enolates are often considered non-chelating and can lead to poor selectivity unless conditions are carefully controlled.

Q3: Why is the 5,5-dimethyl substitution on the oxazolidinone important?

A3: The gem-dimethyl group at the C5 position serves as a robust steric directing group. By preventing enolization or reaction from one face of the molecule, it reinforces the facial bias established by the C4 substituent (if present) and the chelated transition state. This often leads to higher and more predictable diastereoselectivity compared to unsubstituted analogs.

Q4: Can I use a Brønsted acid instead of a Lewis acid?

A4: Generally, no. Brønsted acids (proton donors) are not suitable for establishing chelation control in these reactions.[9] They will protonate the carbonyl oxygen but cannot form the rigid, bidentate complex that is the cornerstone of this stereocontrol strategy. Lewis acids are required to organize the transition state effectively.[9]

Core Principles: Chelation vs. Non-Chelation Pathways

The stereochemical outcome of an aldol addition using an N-acyl oxazolidinone is dictated by the transition state geometry. The choice of metal enolate (and therefore the Lewis acid) is the single most critical factor in determining which pathway is dominant.

  • Chelation Control (e.g., with TiCl₄): A bidentate Lewis acid like titanium tetrachloride coordinates to both carbonyl oxygens of the (Z)-enolate derived from the N-acyl oxazolidinone. This creates a rigid, chair-like Zimmerman-Traxler transition state. The aldehyde is then forced to approach in a way that minimizes steric clash with the auxiliary's substituent, leading to the syn-aldol product.[6][8]

  • Non-Chelation Control (e.g., with Bu₂BOTf): A monodentate Lewis acid like dibutylboron triflate coordinates only to the enolate oxygen. While this also forms a Zimmerman-Traxler transition state, the lack of chelation to the auxiliary's ring oxygen results in a different orientation of the auxiliary. This pathway can also be highly selective but may favor a different diastereomer. For many standard Evans aldol reactions, boron enolates also yield the syn-adduct but through a transition state where the auxiliary's influence is purely steric rather than conformational locking.[8][10]

G Fig 1. Competing Reaction Pathways cluster_0 Chelation Control Pathway cluster_1 Non-Chelation Control Pathway Chelate_Start N-Acyl Oxazolidinone + TiCl₄, Base Chelate_TS Rigid Chelated (Z)-Enolate (Zimmerman-Traxler TS) Chelate_Start->Chelate_TS Bidentate Coordination Chelate_Product Syn Aldol Product Chelate_TS->Chelate_Product Aldehyde attacks least hindered face NonChelate_Start N-Acyl Oxazolidinone + Bu₂BOTf, Base NonChelate_TS Non-Chelated (Z)-Enolate (Zimmerman-Traxler TS) NonChelate_Start->NonChelate_TS Monodentate Coordination NonChelate_Product Syn Aldol Product (Different facial bias) NonChelate_TS->NonChelate_Product Steric hindrance directs aldehyde approach Start Starting Material Start->Chelate_Start Start->NonChelate_Start

Caption: Fig 1. Competing Reaction Pathways

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity (Low d.r.) or Wrong Isomer

Q: My reaction is producing a nearly 1:1 mixture of diastereomers, or it's favoring the "anti-Felkin" product when I expect the "Cram-chelate" product. What's going wrong?

A: This is the most common issue and almost always points to a failure to establish the desired chelated transition state. The non-chelation pathway (often described by the Felkin-Anh model) becomes competitive or dominant.[1][11][12]

Troubleshooting Steps & Causality:

  • Verify Your Lewis Acid:

    • Cause: The chosen Lewis acid may be insufficiently strong or incapable of bidentate chelation. For example, using Bu₂BOTf when TiCl₄ is required will lead to a different stereochemical outcome.[8][10] Lithium enolates are notoriously poor at chelation and often give low selectivity.[13]

    • Solution: Ensure you are using a powerful chelating Lewis acid. For α- and β-alkoxy aldehydes, Lewis acids like TiCl₄, SnCl₄, or MgBr₂ are classic choices for forcing chelation control.[4] See the Lewis Acid Selection Guide below for more options.

  • Check Solvent Choice:

    • Cause: Coordinating solvents (e.g., THF, DMSO) can compete with the chiral auxiliary for binding sites on the Lewis acid, disrupting the formation of the chelate.[11][14]

    • Solution: Switch to a weakly coordinating solvent. Dichloromethane (DCM) or toluene are excellent choices as they do not readily bind to the Lewis acid, allowing the substrate to form the intended chelate.[11]

  • Control Reaction Temperature:

    • Cause: Higher temperatures provide enough energy to overcome the activation barrier for competing, non-selective pathways. The rigid chelated transition state is typically favored at low temperatures.

    • Solution: Run the reaction at low temperatures, typically between -78 °C and 0 °C.[8] This stabilizes the desired transition state and enhances selectivity.

  • Assess Substrate Protecting Groups:

    • Cause: Bulky protecting groups on the aldehyde substrate (e.g., a large silyl ether like TIPS) can sterically hinder the formation of a chelate.[6][11] The silyl group itself is also a weak coordinator.

    • Solution: If possible, use a smaller protecting group on the substrate that is more amenable to chelation (e.g., MOM, Bn). If the protecting group cannot be changed, you may need to use a stronger Lewis acid or accept that a non-chelation model will dominate.[11]

G Start Poor Diastereoselectivity Check_LA Is the Lewis Acid strongly chelating? (e.g., TiCl₄, Zn(OTf)₂) Start->Check_LA Check_Solvent Is the solvent non-coordinating? (e.g., DCM, Toluene) Check_LA->Check_Solvent Yes Success High Diastereoselectivity Check_LA->Success No. Change to TiCl₄, MgBr₂, etc. Check_Temp Is the temperature low? (-78 °C to 0 °C) Check_Solvent->Check_Temp Yes Check_Solvent->Success No. Change to DCM or Toluene. Check_PG Is the substrate's protecting group small and coordinating? Check_Temp->Check_PG Yes Check_Temp->Success No. Lower temperature to -78 °C. Check_PG->Success Yes Check_PG->Success No. Consider changing protecting group.

Caption: Fig 2. Troubleshooting Poor Selectivity

Issue 2: Low Reaction Yield or Incomplete Conversion

Q: My diastereoselectivity is good, but the reaction yield is very low, or the starting material is not fully consumed.

A: This suggests that while the desired pathway is active, the reaction rate is slow or a side reaction is consuming the material.

Troubleshooting Steps & Causality:

  • Re-evaluate Stoichiometry:

    • Cause: An insufficient amount of Lewis acid or base can lead to incomplete enolate formation. For some Lewis acids, more than one equivalent is needed to ensure complete chelation and activation.

    • Solution: Ensure at least 1.1 equivalents of the Lewis acid are used. For enolization, use a slight excess of the amine base (e.g., 1.2 equivalents of DIPEA).

  • Check for Retro-Aldol Reaction:

    • Cause: Aldol additions are reversible. If the reaction conditions are too harsh (e.g., warming the reaction too quickly or for too long), the product can revert to the starting materials.[13]

    • Solution: Keep the reaction at a low temperature throughout the addition and quench it while still cold. A carefully optimized quench can be critical to preserving the product.[13]

  • Consider Reactant Purity:

    • Cause: Water or other protic impurities in the reactants or solvent will quench the enolate, killing the reaction. The aldehyde may have oxidized to the corresponding carboxylic acid upon storage.

    • Solution: Use freshly distilled, anhydrous solvents. Purify the aldehyde immediately before use. Ensure all glassware is rigorously dried.

  • N-Acylation Issues:

    • Cause: The initial N-acylation of the oxazolidinone auxiliary might be incomplete, leading to less starting material than assumed.[7][15]

    • Solution: Verify the purity of the N-acyl oxazolidinone starting material by NMR or LC-MS before starting the aldol reaction. Re-run and purify the acylation step if necessary.[15]

Issue 3: Problems with Auxiliary Cleavage

Q: I have my desired product, but I'm struggling to remove the chiral auxiliary without racemization or decomposition.

A: Cleavage of the auxiliary is a critical final step that requires conditions tailored to the desired final product (acid, ester, amide, etc.).

Troubleshooting Steps & Causality:

  • For Carboxylic Acids:

    • Cause: Simple saponification with NaOH or LiOH can lead to epimerization at the α-carbon.

    • Solution: Use lithium hydroperoxide (LiOH/H₂O₂). The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl, minimizing the risk of epimerization.[15]

  • For Esters and Amides:

    • Cause: The wrong Lewis acid or nucleophile can lead to low yields or side reactions.

    • Solution: A recently developed method uses catalytic Yb(OTf)₃ with an alcohol or amine nucleophile. This provides a direct, mild, and highly chemoselective conversion to esters and amides.[16]

Data Summary

Table 1: Lewis Acid Selection Guide for N-Acyl Oxazolidinone Aldol Reactions
Lewis AcidTypical Control TypeCommon SolventsKey Characteristics & OutcomesCitations
TiCl₄ Strong ChelationDCM, TolueneExcellent for enforcing chelation with α/β-alkoxy aldehydes. Highly Lewis acidic, requires low temp.[6],[4]
SnCl₄ Strong ChelationDCMSimilar to TiCl₄, provides high selectivity via a chelated intermediate.[4]
MgBr₂ ChelationEt₂O, DCMGood for chelation control, often used in Mukaiyama aldol reactions.[4]
Zn(OTf)₂ / RZnX ChelationDCM, TolueneEffective at promoting chelation, even with substrates bearing silyl ethers that typically favor Felkin-Anh.[11],[17]
Bu₂BOTf Non-ChelationDCM, Et₂OForms a highly organized, non-chelated Zimmerman-Traxler TS. Excellent for syn-aldol products.[8]
Li Enolates Non-ChelationTHFGenerally poor selectivity due to aggregation and lack of a well-defined chelate. Not recommended for high d.r.[13]

Experimental Protocols

Protocol 1: General Procedure for a Chelation-Controlled Aldol Addition (TiCl₄)

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-acyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv.) in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise. The solution will typically turn a deep yellow or red. Stir for 5-10 minutes.

  • Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv.) dropwise. Stir the mixture for 30-60 minutes at -78 °C to allow for complete formation of the chelated titanium enolate.

  • Aldehyde Addition: Add a solution of the aldehyde (1.2 equiv.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench: Quench the reaction while cold by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Protocol 2: General Procedure for a Non-Chelation-Controlled Aldol Addition (Bu₂BOTf)

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-acyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv.) in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C.

  • Boron Enolate Formation: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv.). Stir for 30 minutes at 0 °C.

  • Cooling: Cool the resulting solution to -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.2 equiv.) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor by TLC.

  • Quench: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Workup: Stir vigorously for 1 hour. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Removal of tin byproducts in reactions with 2-Oxazolidinone, 5,5-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 5,5-dimethyl-2-oxazolidinone and related chiral auxiliaries and encounter challenges with organotin byproduct removal. Organotin reagents are frequently employed in organic synthesis for their versatility, but their removal can be a significant purification hurdle, especially when high purity is required for downstream applications like biological screening.[1][2] This resource provides in-depth troubleshooting, detailed protocols, and the chemical rationale behind effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed a reaction using a tin reagent with my N-acyl-5,5-dimethyl-2-oxazolidinone derivative. What are the likely tin byproducts I need to remove?

A1: The identity of the organotin byproduct is entirely dependent on the type of reaction you have performed. Identifying the specific tin species is the first step in selecting an appropriate removal strategy.

  • Stille Cross-Coupling Reactions: If you used an organostannane (e.g., R-SnBu₃) in a palladium-catalyzed Stille coupling, the primary byproducts will be trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and potentially unreacted tetraalkyltin starting materials.[3]

  • Radical Reactions: For reactions employing trialkyltin hydrides (e.g., Bu₃SnH) as radical mediators, you will likely need to remove unreacted Bu₃SnH and its dimer, hexaalkylditin (e.g., Bu₃SnSnBu₃).[3][4]

  • Catalysis/Acylation: When using organotin oxides like Dibutyltin oxide (DBTO) as a catalyst for transesterification or acylation, the catalyst itself or its derivatives may persist in the reaction mixture.[5]

Understanding that most common tin byproducts (like tributyltin derivatives) are nonpolar and poorly water-soluble is key to troubleshooting; a simple aqueous wash is often insufficient for their removal.[6]

Q2: My standard aqueous potassium fluoride (KF) wash failed to remove all the tin residue. What went wrong and how can I improve it?

A2: An aqueous KF wash is a common and often effective first-line method, but its success can be variable. The principle is to convert soluble organotin halides (like Bu₃SnCl) into highly insoluble and polymeric tributyltin fluoride (Bu₃SnF), which can then be removed.[7][8] If you are still seeing tin contamination, consider the following points:

  • Insufficient Vigorous Mixing: The reaction is a phase-transfer process. Each wash with the 1M KF solution requires vigorous shaking for at least 1-2 minutes to ensure maximum contact between the organic and aqueous layers.[9][10]

  • Formation of an Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface, trapping your product and preventing efficient separation.[3] If this occurs, the best practice is to filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth to remove the solid precipitate before proceeding with the separation of the liquid layers.[3][9]

  • Incorrect Tin Species: The KF wash is most effective for trialkyltin halides. It is less effective for tetraalkyltins or hexaalkylditins. If you suspect these species are present (e.g., from a radical reaction), you should first convert them to a tin halide. This can be achieved by treating the crude reaction mixture with iodine (I₂) before the KF wash. Iodine cleaves the Sn-Sn bond of ditins and reacts with residual tin hydrides to form the corresponding tin iodide (e.g., Bu₃SnI), which is then readily precipitated by KF.[3][9]

Workflow Diagram: Optimizing the Aqueous KF Wash

Below is a workflow to troubleshoot and improve the efficacy of the potassium fluoride wash.

KF_Workflow start Crude Reaction Mixture (Containing Tin Byproducts) check_species Identify Tin Species (Halide, Hydride, Ditin?) start->check_species add_i2 Add I₂ in Ether or THF (until color persists) check_species->add_i2 Hydride or Ditin kf_wash Wash 2-3 times with 1M Aqueous KF (Vigorous Shaking) check_species->kf_wash Halide add_i2->kf_wash check_precipitate Interfacial Precipitate Formed? kf_wash->check_precipitate celite_filter Filter Entire Mixture Through Celite® Pad check_precipitate->celite_filter Yes separate Separate Organic and Aqueous Layers check_precipitate->separate No celite_filter->separate brine_dry Wash with Brine, Dry (Na₂SO₄), Concentrate separate->brine_dry end Purified Product brine_dry->end Decision_Tree start Crude Product with Tin Contamination is_solid Is the product a solid? start->is_solid recrystallize Recrystallization / Slurry is_solid->recrystallize Yes kf_wash Aqueous KF Wash (with I₂ if needed) is_solid->kf_wash No purity_check1 Purity Acceptable? recrystallize->purity_check1 purity_check1->kf_wash No end High-Purity Product purity_check1->end Yes purity_check2 Purity Acceptable? kf_wash->purity_check2 k2co3_chrom K₂CO₃ / Silica Gel Chromatography purity_check2->k2co3_chrom No purity_check2->end Yes purity_check3 Purity Acceptable? k2co3_chrom->purity_check3 scavenger Treat with Metal Scavenger (e.g., SiliaMetS Cysteine) purity_check3->scavenger No (Need < ppm) purity_check3->end Yes scavenger->end

References

Validation & Comparative

Comparative Guide to Determining Diastereomeric Excess with 2-Oxazolidinone, 5,5-dimethyl- by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of stereochemical purity is a cornerstone of successful outcomes. When asymmetric synthesis yields diastereomers, accurately quantifying their ratio—the diastereomeric excess (d.e.)—is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers a robust, accessible, and often non-destructive method for this analysis, especially when employing a chiral auxiliary.

This guide provides an in-depth technical comparison of using 5,5-dimethyl-2-oxazolidinone as a chiral auxiliary for determining diastereomeric excess by NMR. We will delve into the underlying principles, provide a detailed experimental workflow, and objectively compare this method with other common analytical techniques.

The Principle: Transforming Enantiomers into Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment like a standard NMR solvent.[1] Their NMR spectra are identical. To overcome this, we employ a chiral derivatizing agent (CDA), an enantiomerically pure compound that covalently bonds to the analyte.[2][3] This reaction converts a mixture of enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, resulting in distinct chemical shifts (δ) in their NMR spectra.[4] The relative integration of these now-separate signals directly corresponds to the diastereomeric ratio of the product, which in turn reflects the enantiomeric excess (e.e.) of the starting material.

Why 5,5-dimethyl-2-Oxazolidinone?

The selection of a chiral auxiliary is pivotal for successful diastereomeric resolution in an NMR spectrum. 5,5-dimethyl-2-oxazolidinone, a derivative of the well-known Evans auxiliaries, offers several advantages:

  • Rigid Conformation: The oxazolidinone ring system provides a rigid scaffold. This rigidity helps to lock the resulting diastereomers into specific conformations, maximizing the difference in the chemical environments of their respective protons and leading to greater separation of NMR signals (Δδ).

  • Steric Influence of the Gem-Dimethyl Group: The 5,5-dimethyl substitution provides significant steric bulk. In the resulting N-acylated diastereomers, this steric hindrance forces nearby groups into distinct spatial arrangements, enhancing the chemical shift non-equivalence of protons close to the newly formed stereocenter.

  • Predictable Stereochemical Induction: Oxazolidinone auxiliaries are renowned for their high and predictable diastereoselectivity in a variety of reactions, including aldol additions and alkylations.[5][6] This makes them valuable not only for analysis but also for controlling the stereochemical outcome of a reaction.

  • Commercial Availability: A range of 2-oxazolidinone derivatives are commercially available in high enantiomeric purity, making them readily accessible for routine use.[6]

Experimental Workflow: A Case Study in Asymmetric Aldol Addition

To illustrate the practical application, let's consider a classic example: the diastereoselective aldol reaction of an N-propionyl derivative of (R)-5,5-dimethyl-2-oxazolidinone with an aldehyde.

Step 1: Synthesis of the N-Acyl Oxazolidinone Adduct

The chiral auxiliary is first acylated, for instance, with propionyl chloride, to form the N-propionyl oxazolidinone. This compound then undergoes a diastereoselective aldol reaction. The bulky 5,5-dimethyl group plays a crucial role in directing the approach of the enolate to the aldehyde, leading to the preferential formation of one diastereomer.[5]

Step 2: NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-quality, reproducible NMR spectra.[7][8]

  • Dissolution: Accurately weigh and dissolve 5-10 mg of the purified aldol product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; any suspended particles can degrade spectral resolution.[8]

  • Homogeneity: Gently agitate the sample to ensure a homogeneous solution.

  • Internal Standard (Optional but Recommended): The addition of an internal standard with a known chemical shift and concentration can aid in precise chemical shift referencing and quantification.

Step 3: NMR Data Acquisition

A standard ¹H NMR spectrum is typically sufficient. Key acquisition parameters to consider for accurate quantification include:

  • Sufficient Relaxation Delay (d1): Ensure a long enough relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) to allow for full magnetization recovery between scans. This is crucial for accurate integration.

  • Adequate Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which is essential for accurate integration of both major and minor diastereomer signals.

Step 4: Spectral Analysis and Diastereomeric Excess (d.e.) Calculation
  • Signal Identification: Identify distinct, well-resolved signals corresponding to each diastereomer. Protons alpha to the carbonyl group or on the newly formed stereocenter are often good candidates for analysis due to their proximity to the chiral centers.

  • Integration: Carefully integrate the chosen signals for both the major and minor diastereomers.

  • Calculation: The diastereomeric excess (d.e.) is calculated using the following formula:

    d.e. (%) = [ (Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer) ] x 100

The diastereomeric ratio (d.r.) is simply the ratio of the integrations of the major to the minor diastereomer.[9]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis s1 Acylation of 5,5-dimethyl-2-oxazolidinone s2 Diastereoselective Aldol Reaction s1->s2 a1 NMR Sample Preparation s2->a1 Purified Aldol Product a2 ¹H NMR Data Acquisition a1->a2 a3 Spectral Analysis & d.e. Calculation a2->a3

Experimental workflow for d.e. determination.

Comparison with Alternative Methods

While NMR with a chiral auxiliary is a powerful technique, it's essential to understand its place among other common methods for determining stereochemical purity.

MethodPrincipleAdvantagesDisadvantages
NMR with 5,5-dimethyl-2-oxazolidinone Covalent derivatization to form diastereomers with distinct NMR signals.- Direct, quantitative method. - Provides structural information. - Non-destructive to the sample (in principle). - Relatively fast analysis time.- Requires successful derivatization. - Signal overlap can be an issue in complex molecules. - Potential for kinetic resolution during derivatization.[10]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.- High sensitivity and accuracy. - Can often separate enantiomers directly without derivatization. - Well-established and widely used.- Requires method development for each new compound.[11] - Can be time-consuming. - Destructive to the sample.
Chiral Gas Chromatography (GC) Similar to chiral HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column.- Excellent resolution for volatile analytes. - High sensitivity.- Limited to thermally stable and volatile compounds. - Derivatization may be necessary to increase volatility.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.- Very sensitive to stereochemistry. - Can be used for high-throughput screening.[11]- Not a direct quantitative method for d.e. without calibration. - Requires a chromophore near the stereocenter.

Causality in Experimental Choices

  • Choice of Solvent: The choice of deuterated solvent can influence the chemical shifts and the degree of separation between diastereomeric signals. CDCl₃ is a common starting point, but other solvents like benzene-d₆ or acetonitrile-d₃ can sometimes provide better resolution due to different solvent-solute interactions.

  • Proton Selection for Integration: It is crucial to select non-overlapping, sharp signals for integration. Protons that are sterically influenced by the chiral auxiliary and the new stereocenter are ideal as they are likely to exhibit the largest chemical shift difference (Δδ).

  • Importance of Purity: The sample must be free of impurities that could have signals overlapping with the analyte signals, leading to inaccurate integration and d.e. calculation.

decision_tree cluster_method Method Selection cluster_nmr NMR Considerations start Need to Determine Diastereomeric Excess m1 NMR with Chiral Auxiliary start->m1 Analyte has reactive functional group m2 Chiral HPLC start->m2 Direct analysis preferred m3 Chiral GC start->m3 Analyte is volatile m4 CD Spectroscopy start->m4 High-throughput screening needed nmr1 Select Auxiliary (e.g., 5,5-dimethyl-2-oxazolidinone) m1->nmr1 result Accurate d.e. Value m2->result m3->result m4->result Qualitative or calibrated quantitative nmr2 Optimize Solvent nmr1->nmr2 nmr3 Choose Protons for Integration nmr2->nmr3 nmr3->result

Decision-making process for d.e. determination.

Conclusion: A Powerful Tool in the Chemist's Arsenal

The use of 5,5-dimethyl-2-oxazolidinone as a chiral auxiliary for the NMR-based determination of diastereomeric excess is a reliable and informative technique. Its strength lies in the direct visualization and quantification of diastereomers, providing a high degree of confidence in the results. While alternative methods like chiral chromatography offer excellent sensitivity and may not require derivatization, the NMR approach provides valuable structural context and is often faster for routine analysis once a protocol is established. The key to success with this method lies in careful sample preparation, thoughtful data acquisition, and a solid understanding of the principles of diastereomeric differentiation by NMR.

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis of 5,5-Dimethyl-2-Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug development, the 5,5-dimethyl-2-oxazolidinone scaffold has emerged as a valuable chiral auxiliary and a core component of various pharmaceutical candidates. Its rigid structure and predictable stereochemical control make it a cornerstone in asymmetric synthesis. Consequently, the ability to accurately and reliably resolve the enantiomers of its derivatives is not merely an analytical task but a critical gateway to understanding their pharmacological and toxicological profiles. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of products derived from 5,5-dimethyl-2-oxazolidinone, offering field-proven insights and experimental data to empower researchers in their method development endeavors.

The Imperative of Enantioselective Analysis

The seemingly subtle difference between enantiomers—mirror-image isomers—can have profound biological consequences. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, induce adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereochemical characterization of chiral drugs, making robust enantioselective analytical methods indispensable.[1] For derivatives of 5,5-dimethyl-2-oxazolidinone, achieving baseline separation of enantiomers is paramount for accurate quantification of enantiomeric excess (% ee) and ensuring the quality and safety of the final product.

Comparing Chiral Stationary Phases: A Performance-Based Analysis

The heart of any chiral HPLC separation lies in the Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor in achieving successful enantiomeric separation, as different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms.[2] For the analysis of 5,5-dimethyl-2-oxazolidinone derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates.

A comparative study on the enantioseparation of four oxazolidinone analogues on seven different polysaccharide-type CSPs provides a wealth of data for our analysis.[2][3] The study utilized polar organic mobile phases, which are often advantageous due to shorter run times and higher analyte solubility.[2][4]

Polysaccharide-Based CSPs: A Head-to-Head Comparison

The following table summarizes the performance of various amylose and cellulose-based columns for the separation of oxazolidinone derivatives. The data is synthesized from a comprehensive study by Toth et al. (2022).[2][3][4]

Chiral Stationary Phase (CSP)BackboneDerivativeImmobilizationMobile PhaseResolution (Rs)Separation Factor (α)Key Insights
Lux Amylose-1 Amylosetris(3,5-dimethylphenylcarbamate)CoatedAcetonitrile (ACN)4.5 1.42Excellent resolution for several analogues.
Lux i-Amylose-1 Amylosetris(3,5-dimethylphenylcarbamate)Immobilized Acetonitrile (ACN)2.01.25Immobilized version offers greater solvent compatibility.
Lux Amylose-2 Amylosetris(5-chloro-2-methylphenylcarbamate)CoatedAcetonitrile (ACN)4.3 1.51High enantioselectivity, particularly for specific structures.
Lux Cellulose-1 Cellulosetris(3,5-dimethylphenylcarbamate)CoatedAcetonitrile (ACN)1.81.15Moderate resolution, but still a viable option.
Lux Cellulose-2 Cellulosetris(3-chloro-4-methylphenylcarbamate)CoatedAcetonitrile (ACN)1.51.12Baseline separation achieved.
Lux Cellulose-3 Cellulosetris(4-methylbenzoate)CoatedAcetonitrile (ACN)1.21.09Lower resolution compared to other phases.
Lux Cellulose-4 Cellulosetris(4-chloro-3-methylphenylcarbamate)CoatedAcetonitrile (ACN)1.71.14Good alternative to Cellulose-1.
Chiralpak AD-H Amylosetris(3,5-dimethylphenylcarbamate)Coatedn-hexane:2-propanol:methanol:TFA (80:10:10:0.4)>2.0 Not ReportedProven effective for novel oxazolidinone antibiotics.[5][6]

Key Takeaways from the Comparison:

  • Amylose vs. Cellulose: Amylose-based columns, particularly Lux Amylose-1 and Lux Amylose-2, generally provided higher enantioselectivity and resolution for the studied oxazolidinone derivatives when using acetonitrile as the mobile phase.[2][3][4]

  • Impact of Substituents: The nature of the substituent on the polysaccharide backbone significantly influences chiral recognition. For instance, the 3,5-dimethylphenylcarbamate derivative (Lux Amylose-1 and Lux Cellulose-1) is a robust starting point for screening.

  • Coated vs. Immobilized CSPs: Immobilized CSPs, such as Lux i-Amylose-1, offer the significant advantage of being compatible with a wider range of organic solvents that are prohibited for coated phases (e.g., THF, chloroform, dichloromethane).[7] This expanded solvent compatibility can be crucial for optimizing selectivity and for preparative applications.

  • Mobile Phase Selection: Acetonitrile (ACN) as a neat mobile phase proved to be highly effective for amylose-based columns in the polar organic mode.[2][3][4] For normal phase separations, mixtures of n-hexane with alcohols like 2-propanol and ethanol are common starting points.[1][5][6] The addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.[1]

Experimental Workflow and Method Development Strategy

A systematic approach to method development is crucial for efficiently achieving the desired chiral separation. The following workflow is a proven strategy for tackling the chiral HPLC analysis of novel 5,5-dimethyl-2-oxazolidinone derivatives.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Analyte Characterization (Structure, pKa, Solubility) SamplePrep Sample Preparation (Dissolve in Mobile Phase Component) Analyte->SamplePrep ColumnScreen Column Screening (Polysaccharide CSPs: Amylose & Cellulose) SamplePrep->ColumnScreen MobilePhaseScreen Mobile Phase Screening (Normal, Polar Organic, Reversed-Phase) ColumnScreen->MobilePhaseScreen FineTune Fine-Tuning (Mobile Phase Ratio, Additives, Flow Rate, Temperature) MobilePhaseScreen->FineTune Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) FineTune->Validation HPLC_vs_CE cluster_hplc Chiral HPLC cluster_ce Chiral CE CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide) Interaction_HPLC Differential Partitioning between Phases CSP->Interaction_HPLC MP Mobile Phase MP->Interaction_HPLC Separation Enantiomeric Separation Interaction_HPLC->Separation Selector Chiral Selector in BGE (e.g., Cyclodextrin) Interaction_CE Differential Complexation in Solution Selector->Interaction_CE BGE Background Electrolyte (BGE) BGE->Interaction_CE Interaction_CE->Separation

References

The "SuperQuat" Advantage: A Comparative Guide to 5,5-Dimethyl-2-Oxazolidinone Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, Evans oxazolidinone auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex, biologically active molecules.[1] While the classic Evans auxiliaries, derived from readily available amino acids, have demonstrated immense utility, subtle structural modifications can lead to significant enhancements in performance. This guide provides an in-depth comparison of the 5,5-dimethyl-2-oxazolidinone scaffold, a "SuperQuat" auxiliary, with its traditional counterparts, supported by experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.

The Rise of the "SuperQuat": Mimicking Bulk for Enhanced Stereocontrol

The stereodirecting power of an Evans auxiliary is largely dictated by the steric hindrance exerted by the substituent at the C4 position. This substituent effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. It is well-established that auxiliaries bearing a tert-butyl group at the C4 position, derived from tert-leucine, often provide the highest levels of diastereoselectivity due to the sheer bulk of this group. However, the incorporation of a gem-dimethyl group at the C5 position of a 4-isopropyloxazolidin-2-one offers a compelling alternative. This substitution pattern, found in the "SuperQuat" auxiliary, biases the conformation of the adjacent C4-isopropyl group, effectively making it behave as a much larger group, mimicking the stereocontrol of a C4-tert-butyl substituent.[2][3][4][5] This enhanced steric blockade leads to superior levels of stereocontrol in a variety of asymmetric transformations.[2][3][4][5]

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

The true measure of a chiral auxiliary's efficacy lies in its performance in key bond-forming reactions. The following data, extracted from the work of Bull, Davies, and coworkers, directly compares the performance of the 5,5-dimethyl-4-isopropyloxazolidin-2-one with standard Evans auxiliaries in the asymmetric alkylation of their corresponding N-propionyl imides.[4]

Table 1: Comparison of Diastereoselectivity and Yield in Asymmetric Propylation

Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)
(S)-4-isopropyloxazolidin-2-one70%85
(S)-4-tert-butyloxazolidin-2-one96%82
(S)-4-isopropyl-5,5-dimethyloxazolidin-2-one 95% 88

Data sourced from Bull, S. D., et al. Org. Biomol. Chem., 2006, 4, 2945-2964.[4]

The data unequivocally demonstrates that the 5,5-dimethyl substituted auxiliary provides a level of diastereoselectivity comparable to the sterically demanding 4-tert-butyl variant and significantly higher than the standard 4-isopropyl auxiliary.[4] This enhancement in stereocontrol, coupled with excellent chemical yields, underscores the "SuperQuat" auxiliary's potential as a superior tool for asymmetric synthesis.

Mechanistic Rationale: Conformational Pinning

The superior performance of the 5,5-dimethyl-4-isopropyloxazolidin-2-one can be attributed to the conformational restriction imposed by the gem-dimethyl group at the C5 position. This steric interaction forces the C4-isopropyl group to adopt a conformation that maximizes its steric impact, effectively creating a more formidable shield for one face of the enolate.

G cluster_0 Standard 4-Isopropyl Auxiliary cluster_1 5,5-Dimethyl-4-Isopropyl Auxiliary ('SuperQuat') Standard Standard Enolate_Standard Less Restricted Rotation Standard->Enolate_Standard Enolate Formation Product_Standard Alkylated Product Enolate_Standard->Product_Standard Lower d.e. SuperQuat SuperQuat Enolate_SuperQuat Restricted Rotation (Enhanced Shielding) SuperQuat->Enolate_SuperQuat Enolate Formation Product_SuperQuat Alkylated Product Enolate_SuperQuat->Product_SuperQuat Higher d.e. Electrophile_1 Electrophile (R-X) Electrophile_1->Product_Standard Electrophile_2 Electrophile (R-X) Electrophile_2->Product_SuperQuat

Figure 1. Conformational effect of the 5,5-dimethyl group.

Experimental Protocol: Asymmetric Alkylation with (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone

The following is a representative protocol for the asymmetric alkylation of the N-propionyl derivative of (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone, based on the procedures described by Bull, Davies, et al.[4]

Step 1: N-Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.05 equiv, 1.0 M in THF) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., propyl iodide, 1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide monohydrate (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by the addition of aqueous sodium sulfite solution.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the chiral carboxylic acid.

G cluster_0 Workflow for Asymmetric Alkylation Start Chiral Auxiliary ((S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone) Acylation N-Acylation (n-BuLi, Propionyl Chloride) Start->Acylation Enolate_Formation Enolate Formation (LiHMDS, -78 °C) Acylation->Enolate_Formation Alkylation Alkylation (Alkyl Halide) Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage (LiOH, H₂O₂) Alkylation->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product Recycle Recovered Chiral Auxiliary Cleavage->Recycle

Figure 2. Experimental workflow for asymmetric alkylation.

Conclusion

The 5,5-dimethyl-2-oxazolidinone, or "SuperQuat," auxiliary represents a significant advancement in the field of asymmetric synthesis. By effectively mimicking the steric bulk of a tert-butyl group through conformational locking, it provides enhanced levels of stereocontrol in key carbon-carbon bond-forming reactions, rivaling the best-performing traditional Evans auxiliaries.[2][3][4][5] For researchers seeking to maximize diastereoselectivity in their synthetic endeavors, the "SuperQuat" auxiliary offers a powerful and reliable tool, poised to facilitate the efficient construction of complex chiral molecules.

References

A Comparative Guide to Chiral Auxiliaries: 5,5-Dimethyl-2-Oxazolidinone vs. Pseudoephedrine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the architecture of an asymmetric synthesis. This guide provides an objective, data-supported comparison between two highly effective classes of auxiliaries: the Evans-type 5,5-dimethyl-2-oxazolidinone and the Myers-type pseudoephedrine amide systems. The focus will be on key performance indicators such as stereoselectivity, substrate scope, versatility of product cleavage, and practical considerations, enabling an informed choice for your specific synthetic challenge.

Core Principles: Mechanisms of Stereocontrol

The efficacy of both auxiliary classes stems from their ability to form rigid, chelated enolate intermediates. These structures effectively shield one face of the enolate, compelling an electrophile to approach from the less sterically encumbered direction, thus ensuring high diastereoselectivity.

The 5,5-Dimethyl-2-Oxazolidinone Auxiliary

Derived from amino acids, oxazolidinones, popularized by David A. Evans, are a cornerstone of asymmetric synthesis.[1][2] The 5,5-dimethyl variant offers distinct steric properties. Upon acylation and subsequent deprotonation with a strong base, a rigid (Z)-enolate is formed. The metal cation (typically lithium or sodium) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary.[3] The substituent at the C4 position of the oxazolidinone ring projects outwards, sterically blocking one face of the enolate and directing the electrophile to the opposite side.[3]

The Pseudoephedrine Auxiliary

Pioneered by Andrew G. Myers, the pseudoephedrine auxiliary provides a highly practical and cost-effective alternative.[4][5] Derived from the inexpensive and readily available amino alcohol pseudoephedrine, it is first acylated to form a tertiary amide.[6][7] Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a (Z)-enolate.[1][4] A key feature of this system is the addition of lithium chloride (LiCl), which helps to break up base aggregates and enhances reactivity, particularly with less reactive electrophiles.[4][6] The lithium cation is chelated by the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a stable, six-membered ring-like transition state.[7] The C1 methyl group of the pseudoephedrine backbone dictates the facial bias, directing alkylation to occur syn to this methyl group.[1]

At a Glance: Key Performance Differences

Feature5,5-Dimethyl-2-Oxazolidinone (Evans-type)Pseudoephedrine (Myers-type)
Diastereoselectivity (Alkylation) High to excellent (often >98:2 d.r.)[3]High to excellent (typically 90-98% crude d.e., can reach ≥99% after recrystallization)[6]
Chemical Yield (Alkylation) Generally high.Typically very high (80-99%)[6]
Substrate Scope (Alkylation) Most effective with reactive electrophiles (e.g., allylic, benzylic halides).[6]Broad, including poorly reactive substrates like n-alkyl and β-branched alkyl iodides.[5][6]
Attachment (Acylation) Requires strong base (e.g., n-BuLi) and acyl chloride, or milder conditions with a catalyst like DMAP.[3][8]Readily forms amides with carboxylic acids, acid anhydrides, or acyl chlorides under standard conditions.[1]
Cleavage Conditions Typically requires strong basic hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage (e.g., LiBH₄).[8][9]Highly versatile; can be cleaved to carboxylic acids, alcohols, aldehydes, and ketones, often in a single operation.[5][6]
Crystallinity of Intermediates Variable.Starting amides and alkylated products are frequently crystalline, simplifying purification by recrystallization.[5][6]
Auxiliary Recovery Recoverable, often in high yield.Recoverable and reusable.[1][10]
Cost & Availability Readily available, but can be more expensive than pseudoephedrine.Inexpensive commodity chemical, available as both enantiomers.[5]
Regulatory Status No significant restrictions.Sale and distribution are restricted in many countries due to its use in illicit methamphetamine synthesis.[11][12]

In-Depth Comparison

Stereoselectivity and Substrate Scope

Both auxiliaries provide excellent levels of stereocontrol in asymmetric alkylations. Evans-type oxazolidinones are exceptionally reliable, often yielding diastereomeric ratios exceeding 98:2 with reactive electrophiles.[3][13] However, their enolates can be less nucleophilic, sometimes struggling with less reactive alkyl halides.[6]

This is where the Myers pseudoephedrine system often excels. The corresponding amide enolates are highly nucleophilic, reacting efficiently with a wide array of primary alkyl halides, including less reactive substrates, even at temperatures from -78 °C to 0 °C.[1][6] This broader substrate compatibility significantly expands its synthetic utility.[4] For the construction of challenging quaternary carbon centers, a related auxiliary, pseudoephenamine, has shown even greater diastereoselectivities compared to pseudoephedrine.[11]

Cleavage and Product Diversification

The true versatility of the pseudoephedrine auxiliary becomes apparent during the cleavage step. The alkylated amide can be transformed into a variety of final products in a single operation:

  • Carboxylic Acids: Mild to strong acidic or basic hydrolysis.[6][11]

  • Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB).[5]

  • Aldehydes & Ketones: Addition of organolithium reagents or controlled reduction.[6][14]

In contrast, cleaving the N-acyloxazolidinone typically yields the carboxylic acid upon hydrolysis with lithium hydroperoxide (LiOOH).[8][9] While other methods exist to access alcohols (e.g., LiBH₄ reduction) or aldehydes (e.g., DIBAL-H reduction), the direct, one-step conversion to such a wide array of products is a distinct advantage of the pseudoephedrine system.[15]

Practical Considerations: Crystallinity, Cost, and Handling

A significant practical advantage of the pseudoephedrine auxiliary is the high crystallinity of both the initial amides and the subsequent alkylated products.[5] This frequently allows for easy purification and diastereomeric enrichment to ≥99% d.e. simply by recrystallization, bypassing the need for column chromatography.[6]

From a cost perspective, pseudoephedrine is a commodity chemical and is considerably less expensive than many commercially available oxazolidinone auxiliaries.[5] However, its utility is tempered by significant regulatory hurdles. Due to its use as a precursor for methamphetamine, its purchase and handling are strictly controlled in many jurisdictions, which can pose a challenge for both academic and industrial labs.[12]

Experimental Workflows & Stereochemical Models

The following diagrams illustrate the typical workflows and the accepted models for stereochemical induction for both auxiliaries in an asymmetric alkylation reaction.

Caption: Workflow for Asymmetric Alkylation using a 5,5-Dimethyl-2-Oxazolidinone Auxiliary.

Caption: Workflow for Asymmetric Alkylation using a Pseudoephedrine Auxiliary.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using (R)-4-Benzyl-5,5-dimethyl-2-oxazolidinone

(This protocol is a representative example based on established procedures for Evans-type auxiliaries and should be adapted for specific substrates.)

Step A: Acylation

  • To a solution of (R)-4-benzyl-5,5-dimethyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture for 1 hour, allowing it to warm to 0 °C.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-propionyl oxazolidinone.

Step B: Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30 minutes to form the sodium enolate.[3]

  • Add benzyl bromide (1.2 equiv) and stir the mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[3] Purify by flash chromatography.

Step C: Cleavage to Carboxylic Acid

  • Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv, 0.8 M).

  • Stir vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M) until a negative test with starch-iodide paper is obtained.

  • Concentrate the mixture to remove THF, and extract the recovered auxiliary with dichloromethane.

  • Acidify the aqueous layer to pH 1-2 with HCl and extract the desired carboxylic acid with ethyl acetate. Dry the organic layers over Na₂SO₄ and concentrate to yield the final product.

Protocol 2: Asymmetric Alkylation using (1S,2S)-(+)-Pseudoephedrine

(This protocol is based on the highly optimized Myers' conditions.)[6]

Step A: Amide Formation

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (0.5 M) at 0 °C, add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. The resulting pseudoephedrine propionamide is often a crystalline solid that can be recrystallized from ethyl acetate/hexanes.[5][6]

Step B: Alkylation

  • To a flame-dried flask containing anhydrous lithium chloride (6.0 equiv), add a solution of the pseudoephedrine propionamide (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the slurry to -78 °C and add diisopropylamine (2.2 equiv) followed by n-butyllithium (2.1 equiv) to generate LDA in situ.

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the reaction back to 0 °C (or -78 °C for highly reactive electrophiles) and add benzyl bromide (1.5 equiv).[6]

  • Stir for 1-3 hours at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization to achieve >99% d.e.[6]

Step C: Cleavage to Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 1:1 mixture of dioxane and 9 N aqueous H₂SO₄ (0.1 M).

  • Heat the mixture to reflux (approx. 115 °C) for 12 hours.[11]

  • Cool to room temperature, dilute with water, and extract with diethyl ether to remove the protonated pseudoephedrine.

  • Extract the aqueous layer with ethyl acetate to isolate the carboxylic acid. Wash the combined ethyl acetate layers with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.

Senior Application Scientist's Recommendation

Both 5,5-dimethyl-2-oxazolidinone and pseudoephedrine are formidable tools in the asymmetric synthesis toolkit. The choice between them is dictated by the specific demands of the synthetic route.

Choose a 5,5-dimethyl-2-oxazolidinone (or other Evans-type auxiliary) when:

  • A vast and well-documented body of literature is required for a predictable outcome.

  • The electrophiles being used are highly reactive (e.g., allylic or benzylic halides).

  • Regulatory restrictions on pseudoephedrine are a concern for your institution or for future scale-up.

Choose the pseudoephedrine auxiliary when:

  • Cost-effectiveness and large-scale synthesis are primary drivers.[5]

  • The synthesis involves less reactive or sterically hindered electrophiles .[4]

  • High crystallinity is desired to simplify purification and avoid chromatography.[6]

  • The synthetic plan requires direct conversion of the alkylated intermediate to a diverse range of functional groups (alcohols, aldehydes, ketones) in a single step.[14]

Ultimately, the pseudoephedrine system, developed by Myers, offers remarkable practicality, efficiency, and versatility.[4] For projects where its regulatory hurdles can be managed, it presents a compelling and often superior alternative, particularly in process development and large-scale manufacturing where its low cost and the avoidance of chromatography can lead to significant savings in time and resources.

References

A Comparative Guide to Stereochemistry Confirmation of 2-Oxazolidinone, 5,5-dimethyl- Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The 2-oxazolidinone scaffold, a cornerstone in medicinal chemistry, is a prime example of a chiral framework where stereochemical integrity is critical.[1][2] This guide provides an in-depth comparison of analytical techniques for the stereochemical confirmation of 5,5-dimethyl-2-oxazolidinone derivatives, establishing why single-crystal X-ray crystallography remains the gold standard for unambiguous assignment of absolute configuration.

The Gold Standard: Unambiguous Stereochemical Assignment by X-ray Crystallography

X-ray crystallography provides a direct visualization of the atomic arrangement in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[3] For chiral molecules, this technique can determine not only the relative configuration of stereocenters but also the absolute configuration, which is the actual spatial orientation of the atoms. This is achieved through the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge leads to phase shifts that can differentiate between a molecule and its mirror image.[4]

The power of X-ray crystallography lies in its definitive nature; a well-refined crystal structure is considered unequivocal proof of a molecule's three-dimensional structure.[5] This is particularly crucial in pharmaceutical development, where regulatory bodies demand absolute certainty in the stereochemistry of a drug substance.

The journey from a synthesized compound to a confirmed absolute configuration via X-ray crystallography involves several critical steps. Each step is designed to ensure the quality and validity of the final structure.

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting & Screening B->C Single Crystal D X-ray Diffraction Data Collection C->D Suitable Crystal E Structure Solution (Phase Problem) D->E Diffraction Data F Structure Refinement E->F Initial Model G Absolute Configuration Determination F->G Refined Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Protocol: Stereochemical Confirmation of a 5,5-dimethyl-2-oxazolidinone Derivative by X-ray Crystallography

  • Crystal Growth (The Art of the Science):

    • Dissolve the purified 5,5-dimethyl-2-oxazolidinone derivative in a suitable solvent or solvent system (e.g., ethyl acetate, acetone, methanol/dichloromethane) to near saturation. The choice of solvent is critical and often requires screening.

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial, and this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexanes). The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting the formation of well-ordered single crystals.

    • Allow the setup to remain undisturbed for several days to weeks.

  • Data Collection:

    • Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

    • Collect a full sphere of diffraction data using a modern X-ray diffractometer, typically equipped with a copper or molybdenum X-ray source. For light-atom structures, Cu Kα radiation is often preferred to enhance the anomalous scattering signal.[4]

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or other algorithms to overcome the "phase problem."

    • Refine the structural model against the experimental data. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

  • Absolute Configuration Assignment:

    • The absolute configuration is determined by analyzing the differences in intensity between Friedel pairs (reflections hkl and -h-k-l).

    • The Flack parameter is calculated during refinement. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.

A Comparative Overview of Alternative Techniques

While X-ray crystallography is the definitive method, it is not always feasible or necessary. Other techniques provide valuable, albeit sometimes indirect, information about stereochemistry.[6]

tech_comparison Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Definitive vs. Relative/Indirect CD Circular Dichroism Xray->CD Direct 3D Structure vs. Spectroscopic Signature HPLC Chiral HPLC Xray->HPLC Absolute Config. vs. Enantiomeric Purity NMR->CD Relative Config. vs. Absolute Config. (with computation) HPLC->NMR Separation vs. Structural Information

Figure 2: Relational comparison of stereochemical analysis techniques.

NMR spectroscopy is a powerful tool for elucidating the constitution and relative stereochemistry of molecules in solution.[3] For determining absolute configuration, NMR typically requires the use of a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent to convert enantiomers into diastereomers, which will then exhibit distinct NMR signals.[4]

  • Causality: The formation of diastereomeric complexes creates different magnetic environments for the nuclei of the two original enantiomers, leading to observable differences in chemical shifts.

  • Trustworthiness: This is a relative method. The absolute configuration is deduced by comparing the observed chemical shift differences to an empirical model of the chiral agent's conformation. This is less direct than X-ray crystallography.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7] The resulting spectrum is a unique fingerprint of the molecule's stereochemistry.

  • Causality: The interaction of polarized light with a chiral chromophore is exquisitely sensitive to its three-dimensional environment.

  • Trustworthiness: While experimental CD spectra can be used to determine absolute configuration, it often requires comparison to the known spectrum of a similar compound or, more rigorously, to a spectrum predicted by quantum chemical calculations.[8] This makes it a powerful but computationally intensive and sometimes non-definitive method.

Chiral HPLC is the workhorse for determining the enantiomeric purity of a sample.[9] It separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

  • Causality: The CSP creates a transient diastereomeric interaction with the enantiomers in the mobile phase, leading to different retention times.

  • Trustworthiness: Chiral HPLC is highly reliable for quantifying the ratio of enantiomers. However, it does not directly provide the absolute configuration of the separated enantiomers. The elution order can sometimes be used to infer the absolute configuration if a series of related compounds have been studied on the same column, but this is an empirical correlation.[10][11]

Data-Driven Comparison

The choice of technique depends on the specific question being asked, the availability of the sample, and the stage of the research or development process.

Parameter X-ray Crystallography NMR Spectroscopy Circular Dichroism Chiral HPLC
Primary Information Absolute & Relative ConfigurationRelative Configuration, ConnectivityAbsolute Configuration (with computation)Enantiomeric Purity, Separation
Sample Requirement Single Crystal (0.1-0.5 mm)1-5 mg in solution0.1-1 mg in solutionMicrograms in solution
Definitive Nature Unambiguous ("Gold Standard")Relative, model-dependentRequires computation or referenceProvides purity, not absolute config.
Key Limitation Requires a high-quality single crystalIndirect for absolute configurationRequires a chromophore near stereocenterDoes not determine absolute config.

Table 1: Comparison of Analytical Techniques for Stereochemical Analysis

Experimental Data: Chiral HPLC of Oxazolidinone Analogues

The following data, adapted from studies on the chiral separation of oxazolidinone analogues, demonstrates the effectiveness of chiral HPLC for resolving enantiomers.[10][11]

Compound Chiral Stationary Phase Mobile Phase Resolution (Rs)
Oxazolidinone Analogue 1Lux Amylose-2Acetonitrile2.6
Oxazolidinone Analogue 2Lux Amylose-1Acetonitrile4.5
Oxazolidinone Analogue 3Lux Amylose-1Acetonitrile4.4

Table 2: Representative Chiral HPLC Resolution for Oxazolidinone Analogues. A resolution value (Rs) greater than 1.5 indicates baseline separation of the two enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity of a 5,5-dimethyl-2-oxazolidinone Derivative

  • Column and Mobile Phase Selection:

    • Based on literature for similar compounds, select a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based).[10]

    • Begin with a polar organic mobile phase such as acetonitrile or an alcohol (methanol, ethanol).

  • Method Development:

    • Dissolve a small amount of the racemic standard of the 5,5-dimethyl-2-oxazolidinone derivative in the mobile phase.

    • Inject the standard onto the chiral HPLC system.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5) of the two enantiomer peaks.

  • Analysis of the Enantiopure Sample:

    • Dissolve the synthesized, presumably enantiopure, sample in the mobile phase at a known concentration.

    • Inject the sample under the optimized conditions.

    • The enantiomeric excess (% ee) is calculated from the peak areas of the major (A1) and minor (A2) enantiomers: % ee = [(A1 - A2) / (A1 + A2)] * 100.

Conclusion: An Integrated Approach

For the comprehensive stereochemical characterization of novel 5,5-dimethyl-2-oxazolidinone derivatives, an integrated analytical approach is recommended. Chiral HPLC is indispensable for determining enantiomeric purity and for preparative separation of enantiomers. NMR spectroscopy is essential for confirming the relative stereochemistry and overall structure. However, for the irrefutable determination of absolute configuration, single-crystal X-ray crystallography stands alone as the definitive technique. Its ability to provide a direct, three-dimensional visualization of the molecule makes it the ultimate arbiter in stereochemical assignment, a critical step in the journey from a promising molecule to a safe and effective therapeutic agent.

References

The "SuperQuat" Advantage: A Cost-Benefit Analysis of 2-Oxazolidinone, 5,5-dimethyl- in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision point, balancing stereochemical control with economic viability. This guide provides an in-depth analysis of 4-substituted-5,5-dimethyl-2-oxazolidinones, often referred to as "SuperQuat" auxiliaries, and presents a cost-benefit comparison with other widely used chiral auxiliaries.

The temporary incorporation of a chiral auxiliary to guide a stereoselective transformation is a robust and well-established strategy in the synthesis of enantiomerically pure compounds. While the additional steps of attachment and removal may seem less efficient than catalytic methods, the reliability, predictability, and often high diastereoselectivity of auxiliary-based methods make them a go-to strategy, particularly in the early phases of drug development where speed and certainty are paramount.[1][2]

This guide will delve into the specific advantages and considerations of utilizing 4-substituted-5,5-dimethyl-2-oxazolidinones, focusing on their performance in key carbon-carbon bond-forming reactions, their synthesis, and a comparative cost analysis against established alternatives.

The Rise of the "SuperQuat" Auxiliary: Enhanced Performance Through Structural Design

The 5,5-dimethyl substitution on the oxazolidinone core offers distinct advantages. These "SuperQuat" auxiliaries have been shown to provide high levels of diastereoselectivity in asymmetric alkylations.[3][4] The gem-dimethyl group is proposed to enhance the rigidity of the enolate geometry and provide a more defined steric environment, leading to improved facial discrimination.

Performance in Asymmetric Alkylation

A key application of chiral oxazolidinones is the diastereoselective alkylation of their N-acyl derivatives. Research has demonstrated that N-acyl-4-substituted-5,5-dimethyloxazolidin-2-ones provide excellent diastereoselectivity in these reactions. For instance, the alkylation of a range of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones afforded α-substituted products with diastereomeric excesses (de) ranging from 85% to 94%.[5]

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Reference
(S)-N-propionyl-4-benzyl-5,5-dimethyl-2-oxazolidinoneMethyl Iodide88%[5]
(S)-N-propionyl-4-benzyl-5,5-dimethyl-2-oxazolidinoneEthyl Iodide90%[5]
(S)-N-propionyl-4-benzyl-5,5-dimethyl-2-oxazolidinoneBenzyl Bromide94%[5]
(S)-N-butyryl-4-benzyl-5,5-dimethyl-2-oxazolidinoneAllyl Bromide85%[5]

Table 1: Diastereoselectivity in the Asymmetric Alkylation of N-Acyl-(S)-4-benzyl-5,5-dimethyl-2-oxazolidinones.

Performance in Asymmetric Aldol Reactions

While extensive data on asymmetric aldol reactions specifically utilizing 4-substituted-5,5-dimethyl-2-oxazolidinones is less prevalent in the readily available literature, the broader class of oxazolidinone auxiliaries is renowned for its efficacy in these transformations.[6] The fundamental principles of stereocontrol are expected to be similar, with the gem-dimethyl group potentially influencing the equilibrium of the transition state to favor one diastereomer even more strongly. Further research in this specific application would be highly valuable. For comparison, traditional Evans auxiliaries consistently deliver high diastereoselectivity in aldol reactions.[7][8]

Cost-Benefit Analysis: A Comparative Look

The "true cost" of a chiral auxiliary extends beyond its purchase price. A comprehensive analysis must consider the yield of the desired diastereomer, the ease of purification, and the efficiency of auxiliary recovery and recycling.

Chiral AuxiliaryRepresentative Price (per 25g)Key Performance Aspects
2-Oxazolidinone, 5,5-dimethyl-~$150 - $200High diastereoselectivity in alkylations.[5]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone~$130 - $160Well-established, high diastereoselectivity in various reactions.[9]
(1S)-(-)-2,10-Camphorsultam~$170 - $200Excellent stereocontrol, particularly in Diels-Alder reactions.[1]

Table 2: Approximate Cost Comparison of Common Chiral Auxiliaries. Prices are estimates and can vary based on supplier and purity.

While the initial cost of 4-substituted-5,5-dimethyl-2-oxazolidinones may be comparable to or slightly higher than some traditional Evans auxiliaries, the potential for higher diastereoselectivity can translate to significant cost savings downstream. Higher selectivity reduces the need for challenging and costly chromatographic separations of diastereomers, leading to higher isolated yields of the desired product and improved process efficiency.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the synthesis and application of 4-substituted-5,5-dimethyl-2-oxazolidinones.

Synthesis of Chiral 4-Substituted-5,5-dimethyl-2-oxazolidinones

These auxiliaries can be synthesized from readily available chiral amino acids. The general procedure involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization.[10]

Synthesis_Workflow AminoAcid Chiral Amino Acid Reduction Reduction (e.g., LiAlH4) AminoAcid->Reduction AminoAlcohol Chiral Amino Alcohol Reduction->AminoAlcohol Cyclization Cyclization (e.g., Phosgene, Triphosgene, or Diethyl Carbonate) AminoAlcohol->Cyclization Auxiliary 4-Substituted-5,5-dimethyl- 2-oxazolidinone Cyclization->Auxiliary

Caption: Synthetic workflow for 4-substituted-5,5-dimethyl-2-oxazolidinones.

N-Acylation of the Chiral Auxiliary

Acylation_Workflow Auxiliary Chiral Auxiliary Base Base (n-BuLi or NaHMDS) Auxiliary->Base Deprotonation AcylChloride Acyl Chloride (RCOCl) Base->AcylChloride Acylation AcylatedAuxiliary N-Acyl Chiral Auxiliary AcylChloride->AcylatedAuxiliary

Caption: General workflow for the N-acylation of the chiral auxiliary.

Step-by-step Protocol for N-Acylation:

  • Dissolve the 4-substituted-5,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the N-acyl auxiliary by column chromatography.

Diastereoselective Alkylation

Alkylation_Workflow AcylatedAuxiliary N-Acyl Chiral Auxiliary Base Base (LDA or NaHMDS) AcylatedAuxiliary->Base Enolate Formation Enolate Chiral Enolate Base->Enolate Electrophile Electrophile (R'-X) Enolate->Electrophile Alkylation AlkylatedProduct Alkylated Product (Diastereomeric Mixture) Electrophile->AlkylatedProduct Cleavage_Workflow AlkylatedProduct Alkylated Product Cleavage Cleavage Conditions (e.g., LiOH/H2O2) AlkylatedProduct->Cleavage ChiralProduct Enantiomerically Enriched Carboxylic Acid Cleavage->ChiralProduct RecoveredAuxiliary Recovered Chiral Auxiliary Cleavage->RecoveredAuxiliary

References

A Senior Application Scientist's Guide to the Scalability of Chiral Auxiliaries: A Comparative Analysis of 2-Oxazolidinones and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral auxiliary is a critical decision that extends beyond initial laboratory success to the overarching goal of process scalability. While a multitude of auxiliaries can provide excellent stereocontrol on the bench, their performance, cost, and practicality on a larger scale can vary dramatically. This guide provides an in-depth comparison of widely used chiral auxiliaries, with a focus on Evans' 2-oxazolidinones, including the 5,5-dimethyl substituted variants, and their standing against practical alternatives like pseudoephedrine and camphor-derived sultams.

The central tenet of a scalable chiral auxiliary is not merely high diastereoselectivity, but a harmonious balance of economic viability, operational safety, and process robustness. An auxiliary that requires cryogenic conditions, extensive chromatographic purification, or is difficult to recycle can create significant bottlenecks in a development pipeline, rendering an otherwise elegant synthetic route impractical for manufacturing.

Core Principles for Scalable Asymmetric Synthesis

The selection of a chiral auxiliary for large-scale applications should be a multi-faceted evaluation. The following criteria form the basis of our comparison:

  • Cost and Availability: The auxiliary must be commercially available in large quantities at a reasonable price, or be accessible through a short, high-yielding synthesis from inexpensive starting materials.

  • Attachment and Cleavage: Both the introduction and removal of the auxiliary should be high-yielding, occur under mild conditions, and avoid racemization of the desired product.

  • Diastereoselectivity: The auxiliary must reliably induce high levels of stereocontrol across a range of substrates and reaction types.

  • Purification of Intermediates: A significant advantage for scalability is the ability to purify diastereomeric intermediates via crystallization rather than chromatography.

  • Recyclability: Efficient recovery and reuse of the auxiliary are crucial for improving the overall process mass intensity and cost-effectiveness.

  • Process Safety and Conditions: The methodology should avoid hazardous reagents and extreme temperatures or pressures wherever possible. For instance, moving away from cryogenic temperatures (−78 °C) can drastically reduce energy costs and simplify reactor requirements.

Comparative Analysis of Leading Chiral Auxiliaries

Evans' Oxazolidinones

First introduced by David A. Evans in the 1980s, oxazolidinones have become a "gold standard" for asymmetric synthesis due to their reliability and high stereodirecting ability in reactions like aldol condensations and alkylations.[1][2][3]

  • Common Variants: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, (4S)-4-benzyl-2-oxazolidinone, and (4R)-4-isopropyl-2-oxazolidinone.

  • Performance: These auxiliaries provide excellent diastereoselectivity, often exceeding 99%, for the formation of syn and anti aldol products and in alkylation reactions.[4][5] The stereochemical outcome is highly predictable based on the formation of a rigid chelated Z-enolate.[6]

  • Scalability Considerations:

    • Reagents: A primary drawback is the common requirement for strong, pyrophoric bases like n-butyllithium or lithium diisopropylamide (LDA) at cryogenic temperatures (−78 °C) to ensure the formation of the Z-enolate.[6] While manageable, these conditions are energy-intensive and present safety challenges on a large scale.

    • Purification: While the diastereoselectivity is high, the resulting products often require chromatographic separation, which is less desirable in a manufacturing environment compared to crystallization.

    • Cleavage: Numerous methods exist for cleaving the auxiliary to yield carboxylic acids, alcohols, or aldehydes.[7] A standard method using lithium hydroxide and hydrogen peroxide is effective but can present safety issues related to oxygen evolution and exotherms if not carefully controlled.[7]

    • Recycling: The auxiliary can be recovered after cleavage, which is crucial for cost management.[8]

Focus: 5,5-Dimethyl-2-Oxazolidinone Derivatives

The introduction of a gem-dimethyl group at the 5-position of the oxazolidinone ring, as seen in variants like (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, offers subtle but potentially significant modifications.

  • Potential Advantages: The gem-dimethyl substitution can influence the conformational rigidity of the enolate, in some cases leading to enhanced diastereoselectivity. Furthermore, these structural modifications can alter the crystalline nature of the acylated intermediates, potentially improving the ease of purification by recrystallization. While less common than the parent Evans auxiliaries, they represent a valuable option where traditional auxiliaries yield suboptimal selectivity or purification profiles.[9]

Pseudoephedrine

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, presents a highly practical and scalable alternative to oxazolidinones.[10][11]

  • Performance: Pseudoephedrine amides undergo highly diastereoselective alkylations with a wide range of alkyl halides.[10] Diastereomeric excesses are frequently high (90-98% crude), and the products are often crystalline, allowing for easy purification to ≥99% de by simple recrystallization.[10]

  • Scalability Considerations:

    • Cost and Availability: As a commodity chemical, both enantiomers of pseudoephedrine are inexpensive and readily available.[11] However, its use as a precursor for illicit methamphetamine synthesis has led to regulatory restrictions in many countries, which can complicate procurement for industrial applications.[12]

    • Reaction Conditions: Alkylations are typically performed using lithium chloride and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF. While still requiring low temperatures (e.g., -78 °C to 0 °C), the conditions are well-established.[1][10]

    • Purification: The high crystallinity of the pseudoephedrine amides and their alkylated products is a major advantage for scalability, often obviating the need for chromatography.[10]

    • Cleavage and Recovery: The auxiliary can be cleaved under acidic or basic conditions to provide enantiomerically enriched carboxylic acids, or converted to alcohols, aldehydes, and ketones.[13] The auxiliary itself can be recovered and reused.[13]

A notable development is the introduction of pseudoephenamine as a superior alternative that is free of regulatory restrictions and often provides even higher diastereoselectivity and crystallinity.[12]

Camphor-Derived Auxiliaries (Oppolzer's Sultam)

Derived from the readily available natural product camphor, Oppolzer's camphorsultam is another robust and widely used chiral auxiliary.[14]

  • Performance: Camphorsultam is highly effective in a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and Michael additions.[1] The resulting products are often highly crystalline.

  • Scalability Considerations:

    • Robustness: The sultam ring is chemically robust, allowing for a wide range of reaction conditions.

    • Purification: Like pseudoephedrine amides, N-acyl sultams are frequently crystalline, facilitating purification.

    • Continuous Flow Applications: A significant advancement in the scalability of camphorsultam is its successful implementation in continuous flow chemistry.[15][16] This approach allows for automated, multi-step synthesis where the auxiliary is cleaved, separated, and recycled in a closed loop, effectively rendering the stoichiometric auxiliary "pseudo-catalytic". This minimizes waste and improves process efficiency, representing a major step forward for industrial applications.[15][16]

Quantitative Comparison of Chiral Auxiliaries

FeatureEvans' Oxazolidinones5,5-Dimethyl OxazolidinonesPseudoephedrineOppolzer's Camphorsultam
Relative Cost Moderate to HighModerate to HighLowModerate
Availability HighModerateHigh (Regulated)High
Typical Diastereoselectivity Very High (>95%)Very High (>95%)High to Very High (>90%)Very High (>95%)
Enolization Conditions Cryogenic (-78 °C), Strong BaseCryogenic (-78 °C), Strong BaseLow Temp (0 to -78 °C)Low Temp (-78 °C)
Intermediate Purification Often ChromatographyChromatography/CrystallizationCrystallization is commonCrystallization is common
Cleavage Conditions Mild to Strong (e.g., LiOH/H₂O₂)Mild to StrongAcidic/Basic Hydrolysis, ReductionHydrolysis (e.g., LiOH)
Recyclability YesYesYesYes (Excellent in Flow)
Key Scalability Advantage Extensive literature, reliabilityPotentially improved crystallinityCrystalline intermediatesCrystalline, proven in flow
Key Scalability Drawback Cryogenic conditions, chromatographyLess literature dataRegulatory hurdlesCost can be a factor

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes a typical asymmetric alkylation of an N-propionyl oxazolidinone, a key step in many syntheses.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise.[6] Stir for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product. Purify the major diastereomer by flash chromatography.

Protocol 2: Auxiliary Cleavage and Recovery
  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Adjust the pH to ~10 with NaOH and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

Visualization of Key Processes

The following diagrams illustrate the general workflow and decision-making process in selecting a chiral auxiliary.

G cluster_0 Chiral Auxiliary Workflow A 1. Attach Auxiliary Substrate + Chiral Auxiliary (Xc) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B Form Xc-Substrate C 3. Separate Diastereomers (Crystallization or Chromatography) B->C Introduce Chirality D 4. Cleave Auxiliary C->D Isolate Major Diastereomer E Enantiomerically Pure Product D->E Release Product F Recovered Auxiliary (Xc) D->F Release Auxiliary G Recycle F->G G->A G node_A Start: Need for Asymmetric Synthesis node_B Is product or intermediate crystalline? node_A->node_B node_C Can cryogenic conditions be avoided? node_B->node_C No node_F Strongly consider Pseudoephedrine or Camphorsultam node_B->node_F Yes node_E Consider Evans' Oxazolidinone node_C->node_E No node_C->node_F Yes node_D Are there regulatory concerns? node_D->node_F No node_G Consider Pseudoephenamine or Camphorsultam node_D->node_G Yes node_F->node_D

References

A Comparative Guide to Diastereoselectivity: The Rise of 5,5-Dimethyl-2-Oxazolidinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for the synthesis of safe and efficacious therapeutics. Chiral auxiliaries have long been a reliable and powerful tool in the synthetic chemist's arsenal, enabling the predictable and high-fidelity creation of stereogenic centers. Among these, the oxazolidinone family, pioneered by David A. Evans, has achieved a preeminent status.

This guide provides an in-depth technical comparison of the diastereoselectivity achieved with the (4S)-4-benzyl-5,5-dimethyl-2-oxazolidinone, a member of the "SuperQuat" family of auxiliaries, against the classical Evans auxiliary, (4S)-4-benzyl-2-oxazolidinone. We will explore the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and provide detailed protocols for their application and removal.

The Principle of Stereochemical Control: A Tale of Steric Hindrance

The remarkable efficacy of oxazolidinone auxiliaries in directing stereoselective transformations lies in their ability to create a sterically biased environment around a prochiral enolate. The process begins with the acylation of the oxazolidinone nitrogen, followed by deprotonation with a strong base (e.g., NaHMDS or LDA) to form a rigid, chelated (Z)-enolate.

The key to stereocontrol is the substituent at the C4 position of the oxazolidinone ring. This group, be it a benzyl, isopropyl, or phenyl group, projects over one face of the enolate, effectively blocking the approach of an electrophile from that side. Consequently, the electrophile is forced to approach from the less sterically encumbered face, leading to the formation of one diastereomer in significant excess.

The introduction of a gem-dimethyl group at the C5 position, as seen in the 5,5-dimethyl-2-oxazolidinone, serves to further rigidify the system and enhance the steric shielding provided by the C4 substituent. This is achieved by limiting the conformational freedom of the C4-substituent, thereby creating a more defined and effective stereodirecting environment.

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of modern organic synthesis, providing a reliable route to enantiomerically enriched α-substituted carboxylic acids. The diastereoselectivity of this transformation is a critical measure of the auxiliary's performance.

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Yield (%)Reference
(4S)-4-benzyl-2-oxazolidinoneBenzyl bromide>98%~95%[General literature values]
(4S)-4-benzyl-5,5-dimethyl-2-oxazolidinoneVarious alkyl halides85-94%Not specified[1][2]
(4S)-4-phenyl-5,5-dimethyl-2-oxazolidinoneVarious organocuprates (conjugate addition)>95%Not specified[1][2]

While direct side-by-side comparisons under identical conditions are sparse in the literature, the available data indicates that both the classical Evans auxiliary and the 5,5-dimethyl substituted "SuperQuat" auxiliary provide high levels of diastereoselectivity in alkylation reactions. The Evans auxiliary is widely reported to achieve de's often exceeding 98%. The (4S)-4-benzyl-5,5-dimethyl-2-oxazolidinone has been shown to afford products with de's in the range of 85-94% in enolate alkylations.[1][2] Notably, in conjugate addition reactions, the related (4S)-4-phenyl-5,5-dimethyl-2-oxazolidinone demonstrates excellent diastereoselectivity, generally exceeding 95% de.[1][2]

Experimental Protocols

Synthesis of (4S)-4-benzyl-5,5-dimethyl-2-oxazolidinone

The synthesis of the chiral auxiliary typically begins with the corresponding amino acid. For (4S)-4-benzyl-5,5-dimethyl-2-oxazolidinone, the starting material is (S)-phenylalanine.

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol

(S)-Phenylalanine is reduced to the corresponding amino alcohol, (S)-phenylalaninol, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.

Step 2: Cyclization to form the Oxazolidinone Ring

The resulting (S)-phenylalaninol is then cyclized. While various methods exist, a common approach involves reaction with diethyl carbonate.

Representative Protocol: Asymmetric Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone

This protocol is for the well-established Evans auxiliary and serves as a template for comparison.

  • Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise and stir for 30 minutes. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue to stir at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. Purify the major diastereomer by flash column chromatography.

Representative Protocol: Cleavage of the Chiral Auxiliary (Hydrolysis to Carboxylic Acid)

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. A common and effective method is hydrolysis using lithium hydroxide and hydrogen peroxide.

  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water and cool the solution to 0 °C.

  • Reagent Addition: To the cooled solution, add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 1-4 hours.

  • Quenching and Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Remove the THF in vacuo and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with dilute HCl and extract the carboxylic acid product with ethyl acetate.

Mechanistic Visualization

Stereocontrol_Mechanism cluster_setup Enolate Formation cluster_reaction Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage AcylOx N-Acyl Oxazolidinone Base Strong Base (e.g., NaHMDS) Enolate Rigid, Chelated (Z)-Enolate Base->Enolate -78 °C, THF TS_major Favored Transition State (Less Hindered Face) Enolate->TS_major Approach from less hindered face TS_minor Disfavored Transition State (More Hindered Face) Enolate->TS_minor Approach from more hindered face Electrophile Electrophile (E+) Electrophile->TS_major Electrophile->TS_minor Product_major Major Diastereomer TS_major->Product_major Product_minor Minor Diastereomer TS_minor->Product_minor Cleavage Cleavage (e.g., LiOH/H₂O₂) Product_major->Cleavage Acid Enantiopure Carboxylic Acid Cleavage->Acid Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: Mechanism of Stereocontrol in Oxazolidinone-Mediated Asymmetric Alkylation.

Conclusion

Both the classical Evans auxiliaries and the more recent 5,5-dimethyl-2-oxazolidinone counterparts demonstrate high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The choice between them may depend on the specific substrate, reaction conditions, and desired balance between reactivity and selectivity. The gem-dimethyl substitution in the "SuperQuat" auxiliaries offers the potential for enhanced steric directing ability and can be a valuable tool in challenging synthetic applications. The continued development and application of these powerful chiral auxiliaries will undoubtedly remain a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex chiral molecules for the advancement of medicine and materials science.

References

Safety Operating Guide

2-Oxazolidinone, 5,5-dimethyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and scientific integrity. This guide moves beyond mere instruction to provide a deep, actionable understanding of the proper disposal procedures for 2-Oxazolidinone, 5,5-dimethyl- (CAS 695-53-4), also known as Dimethadione. Our goal is not just compliance, but fostering a laboratory environment where safety is second nature.

This document is structured to provide immediate, essential information first, followed by detailed protocols and the scientific rationale behind them.

Section 1: Core Safety Directive and Hazard Profile

Before any handling or disposal, a complete understanding of the compound's hazard profile is critical. 2-Oxazolidinone, 5,5-dimethyl- is not a benign substance; it is a combustible solid with significant health warnings.[1] Mismanagement can lead to health risks and regulatory non-compliance.

Table 1: Hazard Identification and Classification

Hazard Class GHS Classification Precautionary Statement Codes Signal Word
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[1] P261, P264, P270, P280 Warning [1][2]
Carcinogenicity Carc. 2 (Suspected of causing cancer)[1][2] P202, P280, P308+P313 Warning
Skin Irritation Skin Irrit. 2 (Causes skin irritation)[3] P280, P302+P352, P332+P317 Warning
Eye Irritation Eye Irrit. 2A (Causes serious eye irritation)[3][4] P280, P305+P351+P338, P337+P313 Warning
Respiratory Effects STOT SE 3 (May cause respiratory irritation)[3][5] P261, P271, P304+P340 Warning

| Sensitization | Skin Sens. 1 (May cause an allergic skin reaction)[4][5] | P261, P280, P333+P313 | Warning |

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most crucial line of defense. The following are mandatory when handling or disposing of 2-Oxazolidinone, 5,5-dimethyl-:

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses.[6][7] A face shield should be used if there is a splash risk.

  • Hand Protection : Use chemically resistant, impervious gloves.[7] Nitrile gloves are a suitable choice for incidental contact; however, consult manufacturer data for breakthrough times if prolonged contact is anticipated.[8] Always wash hands thoroughly after removing gloves.[2]

  • Body Protection : A standard laboratory coat is required.[8] For tasks with a higher risk of contamination, such as cleaning up large spills, wear impervious clothing.[6]

  • Respiratory Protection : Handle this compound only in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2][4] If dust formation is unavoidable or ventilation is inadequate, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator should be used.[1][6]

Section 2: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate potential harm.

Spill Cleanup Procedure

Should an accidental release occur, follow this protocol meticulously. This procedure should only be performed by trained personnel equipped with the proper PPE.[9]

  • Evacuate & Ventilate : Immediately alert others in the vicinity.[10] If the substance is a powder, prevent the spread of dust.[9] Close off the area and ensure it is well-ventilated, using fume hoods to draw airborne dust away from unprotected areas.[9]

  • Control & Contain : Remove all sources of ignition, as the solid is combustible.[6] Prevent the spilled material from entering drains or waterways by creating a dike with absorbent materials like vermiculite or sand.[6][9][11]

  • Collect Residue : For solid spills, carefully sweep or vacuum the material into a suitable, closed container labeled for disposal.[12][13] Crucially, avoid actions that create dust .[2] You may lightly moisten the powder with a dust suppressant to aid in collection.[11] For liquids absorbed to dryness, double-bag the residue.[11]

  • Decontaminate : Once the bulk material is collected, decontaminate the spill area and any affected equipment.[11] Use a sponge or mop with a standard laboratory detergent and water solution.[14] Collect all cleaning materials (e.g., paper towels, absorbent pads) and place them in the same hazardous waste container.[10]

  • Dispose : The collected waste must be disposed of as hazardous waste.[10] Label the container clearly and arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

First Aid and Exposure Measures
  • Inhalation : Move the person to fresh air immediately.[3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact : Remove all contaminated clothing.[5] Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[7] Get medical help if skin irritation occurs or persists.[6]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an ophthalmologist.[7]

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6]

Section 3: Systematic Disposal Workflow

The disposal of chemical waste is a regulated process. The core principle is that the generator of the waste is responsible for it from "cradle to grave." This means ensuring it is correctly identified, segregated, stored, and transferred to a licensed facility.

The following diagram outlines the decision-making process for the proper management and disposal of 2-Oxazolidinone, 5,5-dimethyl-.

G cluster_prep Preparation & Use cluster_waste_gen Waste Generation & Segregation cluster_disposal Final Disposal start Begin work with 2-Oxazolidinone, 5,5-dimethyl- use_chem Chemical is used in experiment start->use_chem waste_gen Waste is generated (e.g., excess chemical, contaminated consumables) use_chem->waste_gen is_contaminated Is material contaminated (gloves, wipes, glassware)? waste_gen->is_contaminated collect_pure Collect pure/excess solid in designated solid waste container is_contaminated->collect_pure No collect_contam Collect contaminated items in the same designated container is_contaminated->collect_contam Yes label_container Securely close and label container with 'Hazardous Waste' and full chemical name collect_contam->label_container store_waste Store container in designated Satellite Accumulation Area (SAA) label_container->store_waste arrange_pickup Contact EHS or licensed waste vendor for pickup and disposal store_waste->arrange_pickup end_process Disposal Complete arrange_pickup->end_process

Caption: Disposal workflow for 2-Oxazolidinone, 5,5-dimethyl-.

Section 4: Step-by-Step Disposal Protocol

This protocol applies to the chemical itself and any materials contaminated by it.

Step 1: Waste Characterization

Based on its toxicological profile, any waste containing 2-Oxazolidinone, 5,5-dimethyl- must be treated as hazardous waste.[1][2] Do not dispose of it in standard trash or down the drain.[4] Discharging it into the environment must be avoided.[6]

Step 2: Waste Segregation and Collection
  • Designate a Waste Container : Use a chemically compatible, sealable container for all solid waste associated with this compound. The container must be in good condition with a secure lid.

  • Collect Waste : Place all unused or waste 2-Oxazolidinone, 5,5-dimethyl-, as well as any contaminated consumables (e.g., weigh boats, gloves, wipes, pipette tips), directly into this designated container.[4]

  • Avoid Incompatibilities : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It should be kept away from strong oxidizing agents.[13]

Step 3: Container Labeling

Proper labeling is a legal requirement and essential for safety. The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Oxazolidinone, 5,5-dimethyl-" and its CAS number "695-53-4"

  • The specific hazards associated with the waste (e.g., "Toxic," "Carcinogen Suspect")

Step 4: Storage and Final Disposal
  • Storage : Keep the waste container tightly closed and store it in a designated, secure area within the lab, often referred to as a Satellite Accumulation Area (SAA).[2]

  • Final Disposal : When the container is full or you have finished your project, contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup.[6] The recommended disposal method is typically high-temperature incineration in a facility equipped with an afterburner and scrubber to handle harmful decomposition products like nitrogen oxides.[2][12]

Section 5: Decontamination of Reusable Equipment

All non-disposable equipment, such as glassware or spatulas, that has come into contact with the chemical must be thoroughly decontaminated.

  • Initial Rinse : Carefully rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse solvent (rinsate) as hazardous waste in a designated liquid waste container.

  • Wash : Wash the equipment with soap and hot water.

  • Final Rinse : Rinse thoroughly with deionized water.

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that your vital research is conducted responsibly and in full compliance with environmental regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5-Dimethyloxazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

In the fields of pharmaceutical research and drug development, 5,5-Dimethyloxazolidine-2,4-dione is a valuable building block. However, its utility in synthesis is matched by a critical need for rigorous safety protocols. This guide moves beyond mere compliance, offering a deep-dive into the why behind the selection and use of Personal Protective Equipment (PPE). Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected. This document is based on a thorough analysis of the compound's known hazards and is designed to provide clear, actionable, and technically sound guidance.

Hazard Profile of 5,5-Dimethyloxazolidine-2,4-dione

Understanding the specific risks is the foundational step in mitigating them. 5,5-Dimethyloxazolidine-2,4-dione is not a benign substance; it presents several health hazards that necessitate careful handling. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

According to globally harmonized system (GHS) classifications, the hazards are well-defined and require specific preventative measures.[1][2][3]

Hazard ClassificationCategoryGHS Hazard StatementImplication for the Researcher
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects. Strict hygiene is paramount.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause redness, inflammation, and dermatitis.[1][3]
Serious Eye Damage/Irritation Category 2/2AH319: Causes serious eye irritationDust or splashes pose a significant risk of painful irritation and potential damage to the eyes.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhaling dust can irritate the nose, throat, and lungs.[1][3]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposureChronic exposure, even at low levels, could lead to long-term health issues.[1]
Carcinogenicity (Suspected) Category 2H351: Suspected of causing cancerThis classification warrants the highest level of caution and minimization of exposure.[2]

These classifications are not merely regulatory labels; they are indicators of potential biological interactions that demand respect and a proactive safety posture. The causality is clear: the physicochemical properties of this compound allow it to irritate and damage biological tissues upon contact and pose long-term systemic risks.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify individual PPE items, it is crucial to contextualize their role. PPE is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (Protect the worker with PPE) Admin->PPE Least Effective

Figure 1. The Hierarchy of Controls for mitigating laboratory hazards.

For handling 5,5-Dimethyloxazolidine-2,4-dione, Engineering Controls are non-negotiable. All operations that may generate dust, such as weighing, transferring, or preparing solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

Core PPE Requirements and Protocols

Based on the hazard profile, a standard set of PPE is mandatory for any work with 5,5-Dimethyloxazolidine-2,4-dione. The selection of specific items must be informed by a risk assessment of the planned procedure.

Primary Barrier: Hand and Body Protection
  • Hand Protection: Wear chemically resistant gloves at all times. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splash or prolonged contact, consider double-gloving. Crucially, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[1][2]

  • Body Protection: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[1] Personal attire should consist of long pants and closed-toe shoes.

Essential Eye and Face Protection

Given the severe eye irritation risk, appropriate eye protection is mandatory.[1]

  • Standard Operations: For low-volume tasks inside a fume hood, safety glasses with integrated side shields (conforming to ANSI Z87.1 or EN166 standards) are the minimum requirement.[1][5]

  • Higher Risk Operations: When preparing solutions, transferring larger quantities, or any activity with a splash potential, upgrade to chemical splash goggles. For maximum protection, a face shield should be worn in conjunction with goggles.[4]

Respiratory Protection: An Additional Safeguard

Under normal conditions inside a functioning fume hood, respiratory protection may not be required.[1][5] However, it becomes essential in specific scenarios:

  • Weighing large quantities of the solid, where dust generation may be significant.

  • Responding to a spill outside of a containment device.

  • If engineering controls (like a fume hood) are not available or are malfunctioning.

In these cases, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 dust mask) is the minimum requirement.[6] For spill cleanup or emergencies, a full-face respirator may be necessary.[7]

Operational Protocol: Weighing and Solution Preparation

This protocol is a self-validating system designed to minimize exposure at every step.

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.

  • Staging: Place a weigh boat, spatula, and a sealable container for the prepared solution inside the fume hood.

  • Weighing: Retrieve the stock container of 5,5-Dimethyloxazolidine-2,4-dione. Open it only within the fume hood. Carefully tap or scoop the required amount into the weigh boat. Avoid any actions that could create airborne dust.

  • Transfer: Gently transfer the weighed solid into the destination flask or beaker, which is also inside the fume hood.

  • Dissolution: Add the solvent slowly to avoid splashing.

  • Cleanup: Securely close the stock container. Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth. Dispose of the weigh boat and cloth into a designated solid waste container.

  • Doffing PPE: Once the experiment is secured, remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands immediately and thoroughly.

Emergency Protocol: Small Spill Response

Immediate and correct action during a spill is critical to prevent wider contamination and exposure.

cluster_1 Small Spill Response Workflow Alert 1. Alert Personnel (Notify others in the immediate area) Isolate 2. Isolate the Area (Restrict access to the spill zone) Alert->Isolate PPE 3. Don Enhanced PPE (Goggles, double gloves, N95 respirator) Isolate->PPE Contain 4. Contain the Spill (Gently cover with absorbent material) PPE->Contain Clean 5. Clean Up (Sweep solid into a dustpan) Contain->Clean Package 6. Package Waste (Place in a labeled, sealable bag) Clean->Package Decon 7. Decontaminate (Wipe area with soap and water) Package->Decon Dispose 8. Dispose Properly (Follow institutional hazardous waste guidelines) Decon->Dispose

Figure 2. Step-by-step procedure for cleaning a small solid chemical spill.

Decontamination and Disposal

Proper disposal is a crucial final step in the chemical handling lifecycle.

  • PPE Disposal: All disposable PPE, such as gloves and N95 masks, that is contaminated with 5,5-Dimethyloxazolidine-2,4-dione must be placed in a designated hazardous waste container. Do not discard it in the regular trash. Contaminated lab coats should be professionally laundered.

  • Chemical Waste: Unused product and any material contaminated with it must be disposed of as hazardous waste.[1] Regulations prohibit disposing of this chemical down the drain.[2] The recommended method is often to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][4] Always adhere to your institution's specific waste disposal procedures and comply with all federal, state, and local regulations.[1][4]

Conclusion

The responsible use of 5,5-Dimethyloxazolidine-2,4-dione hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating engineering controls, proper administrative procedures, and the correct use of personal protective equipment, you create a robust safety system. This guide provides the necessary framework, but a true culture of safety is built on the daily commitment of every researcher to prioritize their well-being and that of their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.